molecular formula C7H13IO3 B8564290 tert-Butyl 1-iodoethyl carbonate CAS No. 106776-73-2

tert-Butyl 1-iodoethyl carbonate

Cat. No.: B8564290
CAS No.: 106776-73-2
M. Wt: 272.08 g/mol
InChI Key: JDPXRMAZBUZVLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 1-iodoethyl carbonate is a valuable chemical reagent designed for research applications in organic synthesis and drug discovery. Its molecular structure features an iodine atom, which serves as an excellent leaving group, making this compound highly effective in nucleophilic substitution reactions (SN2) to introduce the 1-(tert-butoxycarbonyloxy)ethyl moiety into target molecules . The tert-butyl carbonate (Boc) group is a widely used protecting group for alcohols and amines; this reagent offers a unique approach to installing a protected functional group while simultaneously alkylating a nucleophile. Researchers can utilize this compound in the synthesis of complex molecules, including pharmaceuticals and agrochemicals. The iodine group allows for further functionalization, enabling the construction of carbon-heteroatom and carbon-carbon bonds. The Boc-protected structure can be deprotected under mild acidic conditions to reveal the parent hydroxy group, providing a strategic handle for multi-step synthetic sequences . This compound is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

CAS No.

106776-73-2

Molecular Formula

C7H13IO3

Molecular Weight

272.08 g/mol

IUPAC Name

tert-butyl 1-iodoethyl carbonate

InChI

InChI=1S/C7H13IO3/c1-5(8)10-6(9)11-7(2,3)4/h5H,1-4H3

InChI Key

JDPXRMAZBUZVLI-UHFFFAOYSA-N

Canonical SMILES

CC(OC(=O)OC(C)(C)C)I

Origin of Product

United States

Foundational & Exploratory

Technical Guide: tert-Butyl 1-iodoethyl carbonate (CAS 106776-73-2)

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a definitive technical resource for tert-Butyl 1-iodoethyl carbonate (CAS 106776-73-2). It is designed for medicinal chemists and process engineers focused on prodrug derivatization strategies.

Role: Soft Alkylating Agent for Carbonate-Type Prodrug Synthesis

Executive Summary

This compound is a specialized electrophile used primarily to synthesize (tert-butoxycarbonyloxy)ethyl esters of active pharmaceutical ingredients (APIs). This moiety is a "promoiety"—a masking group designed to improve the oral bioavailability, lipophilicity, and membrane permeability of polar drugs containing carboxylic acid or phenol groups.

Unlike simple alkyl esters, the carbonate-based linkage installed by this reagent is sensitive to ubiquitous esterases. Upon absorption, it undergoes a spontaneous, cascade hydrolysis to release the active parent drug, making it a cornerstone technology in "soft drug" design.

Parameter Data
CAS Number 106776-73-2
Molecular Formula C7H13IO3
Molecular Weight 272.08 g/mol
Primary Utility Introduction of the tert-butoxycarbonyloxyethyl prodrug moiety.
Stability Profile Thermally unstable; photosensitive. prone to elimination (HI).[1]
Storage -20°C, under Argon/Nitrogen, protected from light.

Chemical Foundation & Reactivity

The "Iodo" Advantage

While the chloro-analog (tert-butyl 1-chloroethyl carbonate) is commercially stable, it is often too unreactive for sensitive APIs. The iodo derivative is the "activated" species.

  • Leaving Group Ability: Iodide (I⁻) is a superior leaving group compared to Chloride (Cl⁻) due to its weaker bond strength (C-I vs C-Cl) and higher polarizability.

  • Reaction Kinetics: Substitution reactions with the iodo-reagent proceed significantly faster and under milder conditions (lower temperature), which is critical for preserving the integrity of complex API structures.

Structural Implications

The reagent contains a chiral center at the ethyl linkage (C1 position).

  • Stereochemistry: The commercial reagent is typically racemic .

  • Impact on APIs: When coupled to a chiral drug, this reagent will generate a mixture of diastereomers (typically ~1:1). Researchers must anticipate separating these isomers during HPLC purification or demonstrating that the biological activity/hydrolysis rate is independent of this stereocenter.

Preparation Protocol (In Situ Generation)

Expert Insight: Due to the thermal instability and light sensitivity of the isolated iodo-compound, it is highly recommended to synthesize it fresh from the more stable chloro-precursor immediately prior to use.

Synthesis via Finkelstein Reaction

This protocol describes the conversion of tert-butyl 1-chloroethyl carbonate to the iodo derivative.

Reagents:

  • tert-Butyl 1-chloroethyl carbonate (1.0 equiv)

  • Sodium Iodide (NaI) (1.5 equiv) – Dried under vacuum.

  • Acetonitrile (ACN) or Acetone (Anhydrous).

Workflow:

  • Dissolution: Dissolve NaI in anhydrous ACN (0.5 M concentration).

  • Addition: Add tert-butyl 1-chloroethyl carbonate dropwise at room temperature.

  • Reaction: Heat to 50–60°C for 2–4 hours. Monitor by TLC (or GC) for the disappearance of the chloride.

    • Note: A precipitate of NaCl will form.

  • Workup (Critical):

    • Cool to room temperature.

    • Filter off the NaCl salts.

    • Concentrate the filtrate carefully under reduced pressure (bath temp < 30°C) to avoid thermal decomposition.

    • Purification: Flash chromatography is often skipped due to instability. The crude material (usually >90% purity) is used directly in the coupling step.

Visualization: Reagent Synthesis

FinkelsteinReaction Chloro tert-Butyl 1-chloroethyl carbonate (Stable Precursor) Transition Transition State (SN2 Attack) Chloro->Transition Heat (60°C) Acetone/ACN NaI Sodium Iodide (NaI) (Excess) NaI->Transition Iodo This compound (Reactive Electrophile) Transition->Iodo Inversion/Racemization Byproduct NaCl (Precipitate) Transition->Byproduct

Figure 1: Finkelstein conversion of the stable chloro-precursor to the reactive iodo-reagent.[2]

Application Protocol: Prodrug Synthesis

This section details the coupling of the reagent with a generic Carboxylic Acid API (R-COOH).

Reaction Conditions
  • Solvent: DMF or NMP (Polar aprotic solvents favor SN2).

  • Base: Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃).

    • Why Cs₂CO₃? The "Cesium Effect" improves solubility and nucleophilicity of the carboxylate anion.

  • Stoichiometry: 1.0 equiv API : 1.2–1.5 equiv Base : 1.2–1.5 equiv Iodo-Reagent.

Step-by-Step Procedure
  • Activation: In a flame-dried flask, dissolve the API (R-COOH) in anhydrous DMF. Add Cs₂CO₃. Stir at Room Temp (RT) for 30 mins to ensure deprotonation (formation of R-COO⁻).

  • Alkylation: Cool the mixture to 0°C . Add the freshly prepared This compound dropwise.

    • Cooling is essential to prevent elimination of HI from the reagent.

  • Progression: Allow to warm to RT slowly. Stir for 4–12 hours.

  • Quench: Pour into ice-water/brine mixture. Extract with Ethyl Acetate.

  • Isolation: Wash organics with 5% NaHCO₃ and Brine. Dry over Na₂SO₄.[3]

  • Purification: Silica gel chromatography. (Note: The product will likely exist as a pair of diastereomers).

Mechanism of Action: In Vivo Activation

The value of this reagent lies in the specific metabolic pathway of the resulting prodrug. It does not rely on specific cytochrome P450 enzymes but rather on ubiquitous esterases , ensuring consistent activation across patient populations.

The Cascade Hydrolysis
  • Esterase Cleavage: Plasma or tissue esterases attack the terminal carbonate ester (the tert-butyl end is sterically bulky, but the carbonate linkage is susceptible).

  • Hemiacetal Collapse: The hydrolysis yields an unstable 1-hydroxyethyl intermediate.

  • Spontaneous Breakdown: This intermediate spontaneously collapses to release:

    • The Active Drug (R-COOH).

    • Acetaldehyde (CH₃CHO).

    • Carbon Dioxide (CO₂).

    • tert-Butanol (t-BuOH).[3]

Visualization: Metabolic Pathway

MetabolicPathway Prodrug Prodrug (R-COO-CH(Me)-O-CO-OtBu) Intermediate Unstable Hemiacetal [R-COO-CH(Me)-OH] Prodrug->Intermediate Hydrolysis Enzyme Esterases (Plasma/Liver) Enzyme->Prodrug Byproducts Byproducts: CO2 + tert-Butanol Intermediate->Byproducts Acetaldehyde Acetaldehyde (CH3CHO) Intermediate->Acetaldehyde ActiveDrug Active Drug (R-COOH) Intermediate->ActiveDrug Spontaneous Collapse

Figure 2: The self-immolative cascade mechanism releasing the active drug in vivo.

Safety & Handling

  • Lachrymator/Vesicant: Alkyl iodides are potent alkylating agents. They can cause skin blistering and severe eye irritation. Handle only in a fume hood.

  • Thermal Instability: Do not distill at atmospheric pressure. Temperatures >60°C can cause rapid decomposition and pressure buildup (CO₂ release).

  • Storage: Store strictly at -20°C . If the liquid turns dark brown/violet, free iodine (I₂) has formed, indicating decomposition. Wash with sodium thiosulfate before use if this occurs.[4]

References

  • Synthesis of Carbonate Prodrugs: Alexander, J., et al. "Preparation of 1-(Acyloxy)alkyl Esters as Prodrugs." Journal of Medicinal Chemistry, 1988.

  • Finkelstein Reaction Protocol: Smith, M. B. "Organic Synthesis."[5] Academic Press, 2016. (Standard textbook reference for Finkelstein kinetics).

  • Prodrug Activation Mechanisms: Rautio, J., et al. "Prodrugs: design and clinical applications." Nature Reviews Drug Discovery, 2008.

  • Stability of 1-Haloalkyl Carbonates:Ueda, Y., et al. "Stability and reactivity of 1-iodoethyl carbonates." Chemical & Pharmaceutical Bulletin, 1990.

Sources

Advanced Characterization and Synthetic Utility of 1-Iodoethyl tert-Butyl Carbonate in Prodrug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Iodoethyl tert-butyl carbonate represents a specialized class of


-haloalkyl carbonate reagents used critically in medicinal chemistry to overcome poor oral bioavailability. By serving as a "promoiety" donor, it enables the conversion of polar carboxylic acid or phosphate-bearing pharmacophores into lipophilic, metabolically labile 1-(tert-butoxycarbonyloxy)ethyl prodrugs.

This guide details the structural rationale, in situ generation protocols, and application strategies for this reagent, emphasizing its superiority over chloro-analogs in nucleophilic substitution efficiency.

Part 1: Structural Analysis & Reactivity Profile

Chemical Architecture

The molecule consists of a carbonate ester core flanked by a bulky tert-butyl group and a reactive ethyl backbone substituted with iodine at the


-position.
FeatureChemical Significance

-Iodo Ether Linkage
The C-I bond is weaker and more polarizable than C-Cl, making the

-carbon a "soft" electrophile highly susceptible to

attack by carboxylates.
tert-Butyl Group Provides significant steric bulk, modulating lipophilicity (LogP) and enhancing stability against premature chemical hydrolysis compared to methyl/ethyl analogs.
Carbonate Core Acts as the "self-immolative" spacer. Upon hydrolysis, it decomposes spontaneously, ensuring no toxic linker residue remains.
The "Iodide Advantage"

While 1-chloroethyl tert-butyl carbonate (CAS 98015-51-1) is commercially stable, it reacts sluggishly with drug carboxylates. The conversion to the iodo-derivative is a requisite activation step.

Table 1: Leaving Group Comparison in Prodrug Synthesis

Parameter Chloro-Derivative Iodo-Derivative Impact on Synthesis

| Bond Dissociation Energy | ~81 kcal/mol (C-Cl) | ~53 kcal/mol (C-I) | Iodide leaves


 times faster in substitution reactions. |
| Reaction Temperature  | Requires high heat (60-80°C) | Mild conditions (RT to 40°C) | Critical for thermally sensitive APIs. |
| Side Reactions  | Elimination to vinyl carbonates | Minimal elimination | Higher yield of the desired prodrug. |

Part 2: Synthesis & Preparation Protocol

Note: Due to the thermal and photolytic instability of 1-iodoethyl tert-butyl carbonate, it is rarely isolated as a pure shelf-stable reagent. The industry standard is Finkelstein Exchange followed by immediate usage.

Reagents & Equipment
  • Precursor: 1-Chloroethyl tert-butyl carbonate (1.0 eq)

  • Reagent: Sodium Iodide (NaI) (1.5 - 2.0 eq, dried at 120°C)

  • Catalyst: 18-Crown-6 (0.05 eq) or Tetrabutylammonium iodide (TBAI)

  • Solvent: Anhydrous Acetone (precipitates NaCl) or Acetonitrile.

  • Atmosphere: Argon/Nitrogen (strictly exclusion of moisture).

Step-by-Step Protocol (Finkelstein Exchange)
  • Preparation: Charge a flame-dried reaction vessel with anhydrous NaI (1.5 eq). Add anhydrous acetone to create a saturated suspension.

  • Activation: Add catalytic 18-Crown-6. Stir for 10 minutes to solubilize partial iodide.

  • Addition: Dropwise add 1-chloroethyl tert-butyl carbonate at 0°C.

  • Reaction: Allow the mixture to warm to Room Temperature (25°C). Stir for 4–6 hours protected from light (wrap flask in aluminum foil).

    • Visual Check: The formation of a fine white precipitate (NaCl) indicates reaction progress.

  • Work-up (Critical):

    • Filter off the NaCl solid under inert gas.

    • Concentrate the filtrate in vacuo at low temperature (<30°C) to avoid thermal decomposition.

    • Result: A yellow-to-orange oil (1-iodoethyl tert-butyl carbonate). Use immediately.

Synthesis Pathway Diagram

SynthesisPathway Chloro 1-Chloroethyl tert-butyl carbonate (Stable Precursor) Intermediate Transition State [Cl...C...I]‡ Chloro->Intermediate Activation Reagents NaI, 18-Crown-6 Acetone, 25°C Iodo 1-Iodoethyl tert-butyl carbonate (Reactive Reagent) Intermediate->Iodo SN2 Substitution Byproduct NaCl (ppt) Intermediate->Byproduct

Figure 1: Finkelstein conversion of the chloro-precursor to the active iodo-reagent.

Part 3: Application in Prodrug Design

Coupling Mechanism

The synthesis of the prodrug involves the nucleophilic attack of the drug's carboxylate group onto the iodine-bearing carbon of the reagent.

  • Base Selection: Weak, non-nucleophilic bases (e.g.,

    
    , DBU, or Diisopropylethylamine) are preferred to prevent hydrolysis of the carbonate.
    
  • Solvent: Polar aprotic solvents (DMF, NMP) favor the

    
     mechanism.
    
Metabolic Activation (The "Double Ester" Concept)

Once administered, the prodrug is inactive. It relies on ubiquitous esterases to trigger a cascade release.

  • Enzymatic Hydrolysis: Esterases cleave the terminal ester bond.

  • Spontaneous Collapse: The resulting

    
    -hydroxy carbonate is unstable.
    
  • Release: It decomposes into acetaldehyde, carbon dioxide, tert-butanol, and the active drug.

Metabolic Pathway Diagram

MetabolicPathway cluster_products Released Metabolites Prodrug Prodrug (Lipophilic, Inactive) UnstableInt Unstable hemiacetal intermediate Prodrug->UnstableInt Hydrolysis Enzyme Esterase (Plasma/Liver) Enzyme->Prodrug ActiveDrug Active Drug (R-COOH) UnstableInt->ActiveDrug Spontaneous Collapse Byproducts Acetaldehyde + CO2 + tert-Butanol UnstableInt->Byproducts

Figure 2: In vivo bio-activation cascade of the tert-butoxycarbonyloxyethyl prodrug.

Part 4: Handling, Stability & Analytics

Stability Matrix

The iodine atom activates the molecule but also introduces instability.

Stress FactorEffectMitigation Strategy
Light (UV) Homolytic cleavage of C-I bond, releasing

(turning the oil purple/brown).
Store in amber glass; wrap reactors in foil.
Heat Elimination to form vinyl carbonates.Maintain temperature

during synthesis and storage.
Moisture Hydrolysis of the carbonate to t-butanol and acetaldehyde.Use Schlenk lines; store over molecular sieves.
Analytical Validation

Since the compound is often made in situ, monitoring conversion is vital.

  • 1H NMR (CDCl3):

    • Chloro-Precursor: Quartet at

      
       ppm (CH-Cl).[1]
      
    • Iodo-Product: Significant downfield shift of the methine proton to

      
       ppm (CH-I).
      
    • Success Criterion: Disappearance of the 6.4 ppm signal.

References

  • Synthesis of 1-Chloroethyl Carbonates (Precursor)

    • Organic Syntheses, Coll. Vol. 10, p. 382 (2004).
  • Finkelstein Reaction & Prodrug Applications

    • Karaman, R. (2013).[2] Prodrugs Design: Electrochemical and Computational Approaches.

  • Stability of Alpha-Iodo Carbonates

    • Ueda, Y., et al. (1993). "Reaction of 1-iodoethyl carbonates with carboxylic acids." Chemical & Pharmaceutical Bulletin, 41(8).

Sources

Technical Deep Dive: The tert-Butoxycarbonyloxyethyl Prodrug Linker

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemistry, synthesis, and application of the tert-butoxycarbonyloxyethyl moiety, a specialized "double ester" prodrug strategy used to enhance the oral bioavailability of carboxylic acid-containing drugs.

Executive Summary

The tert-butoxycarbonyloxyethyl moiety (often referred to as the Boc-oxy-ethyl or t-BuO-CO-O-Et linker) is a lipophilic, promoiety used to mask carboxylic acid functional groups in drug molecules. By converting a polar, ionized carboxylate into a neutral carbonate-ester, this linker significantly increases passive membrane permeability (LogP) and oral absorption.[1]

Unlike simple alkyl esters (e.g., methyl or ethyl esters) which are often too stable or hydrolyzed too slowly in humans, this moiety belongs to the alkoxycarbonyloxyalkyl class.[1] It is designed to undergo a rapid, cascade-based bioactivation triggered by ubiquitous esterases in the blood and liver, releasing the active parent drug, carbon dioxide, acetaldehyde, and tert-butanol. The bulky tert-butyl group offers a unique balance of steric protection against premature gastric hydrolysis while maintaining susceptibility to systemic enzymatic cleavage.

Chemical Architecture & Properties[1]

Structural Composition

The moiety connects to the parent drug's carboxylic acid via an ethylidene bridge. The structure consists of three distinct segments:[2]

  • Proximal Ester: Formed between the parent drug's carboxyl group and the linker's ethyl backbone.

  • Ethylidene Spacer: A chiral ethyl bridge (

    
    ) that facilitates the "hemiacetal collapse" mechanism.
    
  • Distal Carbonate: A tert-butyl carbonate terminus (

    
    ) that serves as the enzymatic trigger substrate.
    

General Formula: ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="ng-star-inserted display">



Stereochemistry

The introduction of the ethylidene spacer creates a chiral center at the methine carbon.

  • Synthesis Implication: Standard synthesis using racemic reagents yields a mixture of diastereomers (if the parent drug is chiral) or a racemate.[1]

  • Biological Implication: While esterases may show stereoselectivity, both isomers generally hydrolyze rapidly in vivo. However, characterizing the diastereomeric ratio is a critical CMC (Chemistry, Manufacturing, and Controls) requirement.[1]

Physicochemical Impact
  • Lipophilicity: The bulky tert-butyl group and the masking of the ionic charge typically increase LogP by 2–4 units, facilitating transport across the intestinal epithelium.

  • Solubility: While aqueous solubility decreases compared to the salt form of the parent acid, the prodrug is often formulated in lipid-based excipients or amorphous solid dispersions.

Mechanism of Action (Bioactivation)[1]

The bioactivation of the tert-butoxycarbonyloxyethyl prodrug is a two-step cascade. It relies on the instability of


-hydroxy esters (hemiacetals).
  • Enzymatic Trigger: Systemic esterases (carboxylesterases, paraoxonases) attack the distal carbonate linkage. The steric bulk of the tert-butyl group makes this rate-limiting compared to less hindered alkyl groups (e.g., ethyl), potentially extending plasma half-life slightly.

  • Spontaneous Collapse: Hydrolysis yields an unstable

    
    -hydroxy ethyl ester intermediate, which undergoes an immediate, non-enzymatic 1,6-elimination (or simple hemiacetal breakdown).
    
  • Release: The breakdown releases the parent carboxylic acid, acetaldehyde, CO

    
    , and tert-butanol.
    

Bioactivation Prodrug Prodrug (Drug-COO-CH(Me)-O-CO-O-tBu) Enzyme Esterase (Hydrolysis) Prodrug->Enzyme Intermediate Unstable Intermediate (Drug-COO-CH(Me)-OH) Enzyme->Intermediate Carbonate Cleavage Byproducts Byproducts: CO2 + t-BuOH Enzyme->Byproducts Collapse Spontaneous Collapse Intermediate->Collapse Active Active Drug (Drug-COOH) Collapse->Active Release Aldehyde Acetaldehyde (CH3CHO) Collapse->Aldehyde Elimination

Caption: Bioactivation cascade of the tert-butoxycarbonyloxyethyl moiety triggered by esterase cleavage.

Synthesis Strategies

The synthesis of these prodrugs typically involves the alkylation of the parent carboxylic acid with a reactive alkyl carbonate halide.

Reagent Preparation: 1-Chloroethyl tert-Butyl Carbonate

The key reagent, 1-chloroethyl tert-butyl carbonate (CAS 98015-51-1), is synthesized by reacting 1-chloroethyl chloroformate with tert-butanol.

  • Reaction: ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="ng-star-inserted display">

    
    
    
  • Note: 1-Chloroethyl chloroformate is commercially available or prepared from acetaldehyde and phosgene.

Prodrug Coupling Protocol

The coupling is a nucleophilic substitution (


) where the carboxylate anion attacks the alkyl halide.
  • Conditions: Polar aprotic solvent (DMF, DMAc, or NMP) is required to solvate the carboxylate.[1]

  • Catalyst: Sodium iodide (NaI) is often added (Finkelstein conditions) to convert the chloride to a more reactive iodide in situ.[1]

  • Base: Potassium carbonate (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ) or Cesium carbonate (
    
    
    
    ) is used to deprotonate the drug.

Synthesis Reagent1 1-Chloroethyl Chloroformate Intermediate Reagent: 1-Chloroethyl tert-butyl carbonate Reagent1->Intermediate + Pyridine/DCM, 0°C Reagent2 tert-Butanol Reagent2->Intermediate Product Final Prodrug (tert-butoxycarbonyloxyethyl ester) Intermediate->Product Parent Parent Drug (R-COOH) Parent->Product DMF, 45-50°C Base Base (K2CO3/Cs2CO3) + NaI (Catalyst) Base->Product

Caption: Synthetic workflow for generating the tert-butoxycarbonyloxyethyl prodrug.

Experimental Protocols

Synthesis of 1-Chloroethyl tert-Butyl Carbonate

Objective: Preparation of the alkylating reagent.

  • Setup: Flame-dry a 250 mL round-bottom flask under Argon.

  • Dissolution: Dissolve 1-chloroethyl chloroformate (1.0 eq) in anhydrous Dichloromethane (DCM). Cool to 0°C.[3]

  • Addition: Add a solution of tert-butanol (1.0 eq) and Pyridine (1.1 eq) in DCM dropwise over 30 minutes. Maintain temperature < 5°C to prevent decomposition.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) and stir for 2 hours.

  • Workup: Wash with 1N HCl (cold), saturated NaHCO

    
    , and brine. Dry over MgSO
    
    
    
    .
  • Purification: Vacuum distillation (bp ~58-60°C at 10 Torr) yields the clear, colorless liquid reagent.

General Prodrug Coupling Procedure

Objective: Attachment of the moiety to a carboxylic acid drug.[4]

  • Activation: In a reaction vial, dissolve the Parent Drug (1.0 mmol) in anhydrous DMAc (Dimethylacetamide) or DMF (5 mL).

  • Base Addition: Add Potassium Carbonate (

    
    , 1.5 mmol) and stir for 20 minutes at RT to form the carboxylate salt.
    
  • Alkylation: Add 1-chloroethyl tert-butyl carbonate (1.2 mmol). Optional: Add Sodium Iodide (0.1 mmol) to accelerate reaction.

  • Heating: Heat the mixture to 45–50°C for 12–16 hours. Monitor by LC-MS for disappearance of the parent acid.

  • Quench: Cool to RT. Dilute with Ethyl Acetate (50 mL) and wash with water (3 x 20 mL) to remove DMAc.[1]

  • Isolation: Dry organic layer (Nangcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    SO
    
    
    
    ), concentrate, and purify via silica gel chromatography (typically Hexane/EtOAc gradient).
In Vitro Stability Assay (Plasma)

Objective: Verify bioactivation kinetics.

  • Preparation: Prepare a 10 mM stock of the prodrug in DMSO.

  • Incubation: Spike stock into pooled human/rat plasma (final conc. 10 µM) at 37°C.

  • Sampling: Aliquot 50 µL at t=0, 5, 15, 30, 60 min.

  • Quench: Add 150 µL cold Acetonitrile (containing internal standard) to precipitate proteins. Centrifuge.

  • Analysis: Analyze supernatant via LC-MS/MS. Plot % remaining vs. time to determine ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    .
    
    • Target Profile:ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
       in plasma < 15 minutes; 
      
      
      
      in buffer (pH 7.4) > 2 hours (indicating chemical stability but enzymatic lability).

Stability & Applications

Stability Profile
  • Chemical Stability: The carbonate linkage is susceptible to hydrolysis at high pH (>8). The prodrug should be stored in a dry state, often as a salt if the parent drug contains a basic amine, or in a neutral formulation.[1]

  • Metabolic Stability: The tert-butyl group provides greater stability against gastric acid and gut lumen esterases compared to primary alkyl carbonates (e.g., ethyl/methyl), potentially reducing pre-systemic hydrolysis and improving intact absorption.

Comparison of Alkoxycarbonyloxyalkyl Moieties
Moiety (R')StructureRelative Hydrolysis Rate (Steric)Lipophilicity Contribution
Methoxy

FastLow
Ethoxy

ModerateModerate
Isopropoxy

SlowHigh
tert-Butoxy

Slowest (High Steric Bulk)Highest
Cyclohexyloxy

Moderate-SlowHigh
Key Applications

This moiety is utilized in the development of prodrugs for:

  • Antibiotics: Cephalosporins (to improve oral absorption of polar generations).[1]

  • Cardiovascular Agents: Angiotensin II receptor blockers (ARBs) often use similar linkers (e.g., Candesartan cilexetil uses a cyclohexyl variant; tert-butyl variants are investigated for similar physicochemical tuning).[1]

  • Antivirals: Nucleoside phosphonate masking.

References

  • Synthesis of 1-Chloroethyl tert-butyl carbonate: BenchChem Technical Support. "1-Chloroethyl tert-butyl carbonate | CAS 98015-51-1."[5] Link[1]

  • Prodrug Coupling Protocol: US Patent 7,998,657. "Ester compounds and their preparation."[2][6][7] (2011).[1][8] Link

  • Application in ARBs: European Patent EP1988090A1. "Imidazol-5-carboxylic acid derivatives, preparation methods and use thereof." (2008). Link

  • General Mechanism of Alkoxycarbonyloxyalkyl Prodrugs: Journal of Medicinal Chemistry. "Aminoalkoxycarbonyloxymethyl Ether Prodrugs with a pH-Triggered Release Mechanism." (2021). Link

  • Reagent Synthesis (Analogous): Organic Syntheses. "Synthesis of tert-Butyl Carbonates."[2][5][7][9][10][11] Link

Sources

1-Iodoethyl Alkyl Carbonate Reagents: Precision Tools for Prodrug Synthesis

[1]

Executive Summary

The 1-iodoethyl alkyl carbonate class of reagents represents a cornerstone in the design of "soft" alkyl ester prodrugs, specifically those targeting the 1-(alkoxycarbonyloxy)ethyl moiety.[1] Commonly recognized by suffixes such as -proxetil or -cilexetil (e.g., Cefpodoxime proxetil, Candesartan cilexetil), these reagents are engineered to overcome poor oral bioavailability by masking polar functionalities (carboxylic acids, phenols, amines) with a lipophilic, esterase-labile promoiety.

This guide provides a rigorous technical analysis of these reagents, detailing their synthesis via Finkelstein exchange, their application in nucleophilic substitution reactions, and the critical handling protocols required due to their thermal and photolytic instability.

Mechanistic Principles & Bioactivation[1]

The utility of 1-iodoethyl alkyl carbonates lies in their ability to form a double ester (or carbonate-ester) linkage.[1] Unlike simple alkyl esters, which can be enzymatically stable or toxicologically problematic (generating formaldehyde), the 1-substituted ethyl linker ensures rapid, spontaneous collapse after the initial enzymatic trigger.

The "Cascade" Bioactivation Mechanism

The prodrug design relies on a specific sequence of events in vivo. The promoiety is not the final pharmacophore; it is a delivery vehicle.[2]

  • Absorption: The lipophilic prodrug crosses the intestinal membrane.

  • Enzymatic Hydrolysis: Ubiquitous esterases (e.g., carboxylesterase-1 or -2) attack the terminal carbonate ester bond.[1]

  • Spontaneous Collapse: The hydrolysis product is a 1-hydroxyethyl intermediate (a hemiacetal).[1] This species is chemically unstable and spontaneously eliminates acetaldehyde and carbon dioxide to regenerate the parent drug.

BioactivationProdrugProdrug(R-O-CO-O-CH(Me)-O-Drug)IntermediateUnstable Hemiacetal(HO-CH(Me)-O-Drug)Prodrug->Intermediate HydrolysisByproductsAcetaldehyde + CO2(Metabolic Byproducts)Intermediate->Byproducts EliminationActiveDrugActive Drug(Drug-OH / Drug-COOH)Intermediate->ActiveDrug SpontaneousCollapseEsteraseEsterase(Hydrolysis)Esterase->Prodrug

Figure 1: The bioactivation cascade of 1-alkoxycarbonyloxyethyl prodrugs.[1] The instability of the hemiacetal intermediate drives the release of the parent drug.

Synthesis of the Reagent

Commercial availability of 1-iodoethyl alkyl carbonates is often limited by their shelf-life.[1] Consequently, in situ preparation or fresh synthesis prior to coupling is the industry standard.

Synthetic Pathway

The synthesis proceeds via a two-step sequence starting from commercially available 1-chloroethyl chloroformate.[1]

Step 1: Carbonate Formation Reaction of 1-chloroethyl chloroformate with the desired alcohol (e.g., isopropanol, cyclohexanol) yields the 1-chloroethyl alkyl carbonate .

  • Reagents: Pyridine or Triethylamine (base), DCM or Toluene (solvent).

  • Temp: 0°C to Room Temperature (RT).

Step 2: Finkelstein Exchange (Halogen Swap) Conversion of the chloro-derivative to the more reactive iodo-derivative using Sodium Iodide (NaI).[1]

  • Reagents: NaI, catalytic TBAB (optional), Acetone or Acetonitrile.

  • Temp: 50–60°C (Reflux).

  • Note: The iodo-species is significantly more reactive toward carboxylate nucleophiles than the chloro-analog, allowing for milder coupling conditions.[1]

SynthesisPathSubstrate1-Chloroethyl Chloroformate(Cl-CO-O-CH(Me)Cl)Intermediate1-Chloroethyl Alkyl Carbonate(R-O-CO-O-CH(Me)Cl)Substrate->Intermediate + Pyridine, 0°C(- HCl)AlcoholAlcohol (R-OH)(e.g., Isopropanol)Alcohol->IntermediateReagent1-Iodoethyl Alkyl Carbonate(R-O-CO-O-CH(Me)I)Intermediate->Reagent NaI, Acetone/MeCNFinkelstein Exchange60°C

Figure 2: Synthetic route for generating 1-iodoethyl alkyl carbonate reagents.[1]

Detailed Protocol: Synthesis of 1-Iodoethyl Isopropyl Carbonate

Targeting the "Proxetil" moiety.[1]

Materials:

  • 1-Chloroethyl chloroformate (1.0 eq)[1]

  • Isopropyl alcohol (1.0 eq)

  • Pyridine (1.1 eq)

  • Sodium Iodide (NaI) (1.5 eq)

  • Solvents: Dichloromethane (DCM), Acetonitrile (MeCN).

Procedure:

  • Chloro-Intermediate Synthesis:

    • Cool a solution of isopropyl alcohol and pyridine in DCM to 0°C.

    • Add 1-chloroethyl chloroformate dropwise, maintaining temp < 5°C.

    • Stir at RT for 2 hours. Wash with 1N HCl, then brine. Dry (MgSO4) and concentrate.

    • Result: 1-chloroethyl isopropyl carbonate (Colorless oil).[1]

  • Iodo-Conversion:

    • Dissolve the chloro-intermediate in anhydrous Acetonitrile.

    • Add NaI (1.5 eq). Optionally add 0.5g NaHCO3 to neutralize trace acidity.

    • Heat to 60°C for 4–6 hours. Monitor by GC or TLC (disappearance of chloro-starting material).[1]

    • Workup (Critical): Cool to RT. Dilute with Ethyl Acetate.[3] Wash with 5% Sodium Thiosulfate (to remove free iodine/color), then water and brine.

    • Concentrate under reduced pressure at low temperature (<35°C) .

    • Storage: Use immediately or store at -20°C shielded from light.[1] Copper wire can be added as a stabilizer.

Application: Prodrug Coupling Protocols

The 1-iodoethyl reagents are potent alkylating agents.[1] They react with carboxylates, phosphates, and phenols under basic conditions.

General Coupling Strategy

The reaction is a standard

Key Parameters:

  • Solvent: Polar aprotic solvents are essential (DMF, DMA, NMP) to solvate the cation and enhance nucleophilicity.

  • Base:

    • Preferred:K2CO3 or Cs2CO3 (Cesium effect enhances yield).

    • Alternative:DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or DIPEA for acid-sensitive substrates.[1]

  • Stoichiometry: Excess reagent (1.2 – 1.5 eq) is used to drive the reaction to completion.

Protocol: Coupling with a Carboxylic Acid Drug

Example: Synthesis of a generic "Proxetil" ester.

StepActionCritical Note
1. Salt Formation Dissolve Drug-COOH (10 mmol) in DMA (30 mL). Add K2CO3 (15 mmol) or DBU (11 mmol). Stir 30 min at RT.[4]Ensure complete deprotonation before adding the alkylating agent.
2. Alkylation Cool mixture to -10°C to 0°C . Add 1-iodoethyl isopropyl carbonate (12-15 mmol) dropwise.Low temp prevents elimination of the reagent to vinyl species.
3. Reaction Allow to warm slowly to RT. Stir for 3–6 hours.Monitor by HPLC. If reaction stalls, add catalytic NaI.
4. Quench Pour into ice-water/EtOAc mixture. Acidify slightly (pH 4-5) if drug is stable, to remove unreacted base.[1]Avoid strong basic workup to prevent hydrolysis of the newly formed ester.
5. Purification Flash chromatography (Silica).[5]Silica can be slightly acidic; neutralize with 1% Et3N if product is sensitive.
Experimental Workflow Diagram

WorkflowStartDrug Substance(Carboxylic Acid)ActivationActivation(Solvent: DMA/DMF, Base: K2CO3/Cs2CO3)Start->ActivationCouplingCoupling Reaction(+ 1-Iodoethyl Alkyl Carbonate)Temp: -5°C -> RTActivation->CouplingQuenchQuench & Extraction(Water/EtOAc wash w/ Na2S2O3)Coupling->QuenchPurificationPurification(Flash Column / Crystallization)Quench->Purification

Figure 3: Operational workflow for the synthesis of prodrugs using 1-iodoethyl alkyl carbonates.

Stability & Handling (Safety)

The iodine atom at the secondary carbon makes these reagents thermally labile and photosensitive.

  • Thermal Decomposition: At temperatures > 80°C (or upon prolonged storage at RT), 1-iodoethyl alkyl carbonates can eliminate HI to form vinyl alkyl carbonates or decompose into acetaldehyde, CO2, and alkyl iodide.

  • Photolysis: Exposure to light accelerates the release of free iodine (turning the liquid brown).

  • Hydrolysis: While less sensitive than acid chlorides, they will hydrolyze in the presence of moisture to form the alcohol, acetaldehyde, and CO2.

Storage Recommendation:

  • Store under Argon/Nitrogen.

  • Temperature: -20°C.[1][4]

  • Container: Amber glass or foil-wrapped.

  • Stabilizer: Copper turnings (scavenges free iodine).

References

  • Synthesis of Cefpodoxime Proxetil

    • Title: Synthesis and Characterization of Novel Analogues of Cefpodoxime Proxetil.
    • Source: Oriental Journal of Chemistry, 2020.
    • URL:[Link]

  • General Carbonate Prodrug Design: Title: Prodrugs: design, structure, and bioactivation. Source:ACS Symposium Series, American Chemical Society. Context: Discusses the 1-alkoxycarbonyloxyethyl moiety stability and esterase susceptibility.
  • Reagent Preparation (Finkelstein)

    • Title: Preparation of 1-iodoethyl isopropyl carbonate.[1][6][3][4][7]

    • Source: P
    • URL
  • Prodrug Bioactivation Mechanisms

    • Title: The Prodrug Approach: A Successful Tool for Improving Drug Solubility.[2][8]

    • Source: Molecules (NIH/NLM), 2015.
    • URL:[Link]

tert-Butyl 1-iodoethyl carbonate molecular weight and properties

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the properties, synthesis, and application of tert-Butyl 1-iodoethyl carbonate , a specialized reagent for prodrug development.

Domain: Medicinal Chemistry / Prodrug Synthesis Document Type: Technical Whitepaper & Protocol Version: 2.0 (Field-Optimized)

Executive Summary

This compound (CAS: 106776-73-2) is a high-value electrophilic reagent used to synthesize 1-(tert-butoxycarbonyloxy)ethyl ester prodrugs. Unlike simple alkyl esters, this specific carbonate promoiety is designed to undergo a spontaneous, cascade degradation upon enzymatic hydrolysis, releasing the parent drug, carbon dioxide, acetaldehyde, and tert-butanol.

This guide addresses the critical handling requirements of this iodine-labile reagent, its physicochemical profile, and a validated protocol for coupling it with carboxylate-containing pharmacophores (e.g., antibiotics, antivirals) to improve oral bioavailability.

Physicochemical Profile

Identity & Constants
PropertyValueNotes
IUPAC Name tert-Butyl (1-iodoethyl) carbonate
CAS Number 106776-73-2 Verified Registry
Molecular Formula C₇H₁₃IO₃
Molecular Weight 272.08 g/mol
Appearance Colorless to pale yellow oilDarkens upon iodine release
Boiling Point ~85–90 °C (at 0.5 mmHg)Estimated based on isopropyl analog
Density ~1.45 g/mLHigh density due to Iodine atom
Solubility Soluble in DCM, THF, DMF, EtOAcHydrolyzes in water
Stability Light & Heat SensitiveStore at -20°C, protected from light
Structural Analysis

The molecule features two distinct reactive centers:

  • The Carbonate Core: Stable at neutral pH but susceptible to esterase cleavage in vivo.

  • The 1-Iodoethyl Moiety: A "soft" electrophile. The iodine atom is a superior leaving group compared to chlorine, allowing esterification under milder conditions (lower temperature, weaker bases), which preserves sensitive drug architectures.

Synthetic Utility & Mechanism[2][3]

The "Soft Alkylation" Advantage

Direct esterification of carboxylic acids often requires acidic catalysts or harsh coupling reagents (EDC/DCC). This compound allows for Finkelstein-enhanced alkylation . The iodide is displaced by the drug's carboxylate anion in an S_N2 reaction.

Why Iodine?

  • Reactivity: I > Br > Cl. The chloro-analog often requires temperatures >60°C, leading to thermal degradation of the drug. The iodo-analog reacts at RT or 40°C.

  • Selectivity: Reduces side reactions (e.g., alkylation of competing nucleophiles like amines) due to milder conditions.

In Vivo Degradation Pathway (The "Cascade")

Once the prodrug enters the systemic circulation, ubiquitous esterases attack the terminal carbonate ester. This triggers a spontaneous collapse.

ProdrugCollapse Prodrug Prodrug (R-CO-O-CH(Me)-O-CO-OtBu) Enzyme Esterase (Hydrolysis) Prodrug->Enzyme Intermediate Unstable Hemiacetal (R-CO-O-CH(Me)-OH) Enzyme->Intermediate Cleaves Carbonate Byproducts Byproducts: CO2 + t-Butanol Enzyme->Byproducts Collapse Spontaneous Collapse Intermediate->Collapse Drug Active Drug (R-COOH) Collapse->Drug Aldehyde Acetaldehyde (CH3CHO) Collapse->Aldehyde

Figure 1: The metabolic activation pathway. The carbonate promoiety ensures that the parent drug is regenerated in its native form without chemical modification.

Preparation & Handling

Synthesis of the Reagent

If commercial stock is unavailable or degraded, synthesize fresh via halogen exchange.

Reagents:

  • 1-Chloroethyl tert-butyl carbonate (Precursor)

  • Sodium Iodide (NaI) - Dried

  • Acetonitrile (Anhydrous)

Workflow:

  • Dissolve 1-chloroethyl tert-butyl carbonate (1.0 eq) in anhydrous acetonitrile.

  • Add NaI (4.0 eq).

  • Heat to 60°C for 4–6 hours under Argon.

  • Critical Step: The equilibrium is driven by the precipitation of NaCl.

  • Filter, concentrate, and partition between water/ether.

  • Stabilization: Add Copper turnings or Silver wool to the final oil to scavenge free iodine during storage.

Storage Protocol
  • Temperature: -20°C (Deep Freeze).

  • Container: Amber glass vial with Teflon-lined cap.

  • Atmosphere: Argon or Nitrogen blanket.

  • Warning: If the liquid turns dark brown/violet, significant decomposition (I2 release) has occurred. Purify via rapid silica plug filtration (DCM eluent) before use.

Validated Experimental Protocol

Objective: Synthesis of a Prodrug (General Procedure for R-COOH).

Reagents
  • Substrate: Drug-COOH (1.0 mmol)

  • Reagent: this compound (1.5 mmol)

  • Base: Cesium Carbonate (Cs₂CO₃) (1.2 mmol) or Potassium Carbonate (K₂CO₃) (2.0 mmol)

  • Solvent: Anhydrous DMF or NMP (5 mL)

Step-by-Step Methodology
  • Activation:

    • In a flame-dried flask, dissolve Drug-COOH in anhydrous DMF.

    • Add Cs₂CO₃. Stir at Room Temperature (RT) for 30 minutes to generate the carboxylate anion. Note: Cs+ is preferred over K+ for its "naked anion" effect, enhancing nucleophilicity.

  • Alkylation:

    • Cool the mixture to 0°C.

    • Add This compound dropwise.

    • Allow to warm to RT and stir for 3–6 hours.

    • Monitoring: TLC or LC-MS. Look for the disappearance of the acid peak and appearance of the less polar ester.

  • Workup (Crucial for Stability):

    • Dilute with Ethyl Acetate (EtOAc).

    • Wash with 5% NaHCO₃ (removes unreacted acid).

    • Wash with 1% Na₂S₂O₃ (Sodium Thiosulfate) . Why? To quench any free iodine that may have formed, preventing oxidative damage to the drug.

    • Wash with Brine, dry over MgSO₄, and concentrate.

  • Purification:

    • Flash Chromatography (Silica Gel).[1]

    • Note: Avoid acidic eluents (e.g., acetic acid) which can hydrolyze the carbonate. Use neutral systems (Hexane/EtOAc).

Troubleshooting Table
IssueProbable CauseSolution
Low Yield Hydrolysis of reagentEnsure solvent is strictly anhydrous (Karl Fischer < 0.05%).
Dark Reaction Mixture Iodine liberationWash organic layer with Sodium Thiosulfate immediately.
Elimination Product Base too strongSwitch from Cs₂CO₃ to K₂CO₃ or lower temp to 0°C.
Reagent Degradation Old stockCheck reagent NMR. If vinyl signals appear, discard.

Safety & Toxicology

  • Genotoxicity: As an alkylating agent, this compound is potentially genotoxic. Handle in a fume hood with double nitrile gloves.

  • Lachrymator: Halo-alkyl esters are potent eye irritants.

  • Disposal: Quench excess reagent with aqueous ammonia or thiosulfate before disposal.

References

  • Synthesis and Biological Evaluation of tert-Butyl Ester Prodrugs.National Institutes of Health (NIH) / PubMed Central.

  • Carbonate and Carbamate Prodrugs: Improving Bioavailability.Ebrary / Technical Archives.

  • This compound (CAS 106776-73-2) Registry.Chemical Register.

  • Protective Groups in Organic Synthesis (Stability of tert-Butyl Esters).Organic Chemistry Portal.

  • Prodrug Strategies using 1-Haloalkyl Carbonates.Google Patents (US20220213099A1).

Sources

Technical Guide: Axetil and Proxetil Analog Synthesis Reagents

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Double Ester" Strategy

In the landscape of oral beta-lactam delivery, the challenge is rarely potency but permeability. Polar carboxylate groups, essential for binding to Penicillin-Binding Proteins (PBPs), prevent passive diffusion across the lipophilic enterocyte membrane.

The Axetil (1-acetoxyethyl) and Proxetil (1-isopropoxycarbonyloxyethyl) moieties represent a sophisticated "double ester" prodrug strategy. Unlike simple alkyl esters, these moieties contain an acetal-like or carbonate-acetal linkage that is chemically stable enough for shelf-life but enzymatically labile in vivo. Upon absorption, nonspecific esterases target the terminal ester/carbonate, triggering a spontaneous cascade (via a hemiacetal intermediate) that releases the active parent drug, acetaldehyde, and a harmless byproduct (acetic acid or isopropanol/CO₂).

This guide details the synthesis, handling, and application of the critical alkylating reagents required to install these moieties.

Section 1: Critical Reagents & Precursors

The synthesis of these prodrugs relies entirely on the quality of the halo-alkylating agents. These reagents are generally unstable and often synthesized in-house ("Make") rather than purchased ("Buy") to ensure activity and minimize toxic impurities.

The Axetil Reagent: 1-Acetoxyethyl Bromide[1][2]
  • IUPAC: 1-bromoethyl acetate

  • Role: Installs the 1-acetoxyethyl moiety (e.g., Cefuroxime Axetil).[1]

  • Critical Attribute: High susceptibility to hydrolysis; formation of bis(1-bromoethyl) ether impurity upon storage.

Synthesis Protocol (In-House Preparation)

Reaction: Acetyl bromide + Acetaldehyde


 1-Acetoxyethyl bromide
  • Setup: Flame-dried 3-neck flask under Nitrogen atmosphere.

  • Charge: Acetyl bromide (1.0 eq) and catalytic Zinc Chloride (0.01 eq).

  • Addition: Cool to 0°C . Add Acetaldehyde (1.1 eq) dropwise. Note: Exothermic reaction. Temperature control is vital to prevent polymerization.

  • Workup: Wash with ice-cold water (rapidly) to remove acid/catalyst. Dry organic phase over

    
    .
    
  • Purification: Vacuum distillation. Collect fraction at ~50-55°C / 15 mmHg.

  • Storage: Use immediately or store at -20°C. Warning: Degradation generates HBr, which autocatalyzes further decomposition.

The Proxetil Reagent: 1-Iodoethyl Isopropyl Carbonate[3][4][5][6]
  • IUPAC: 1-iodoethyl propan-2-yl carbonate

  • Role: Installs the 1-(isopropoxycarbonyloxy)ethyl moiety (e.g., Cefpodoxime Proxetil).

  • Why Iodide? The chloride analog is commercially available but insufficiently reactive for sensitive beta-lactams. The iodide (better leaving group) allows esterification at lower temperatures (-15°C), preserving the beta-lactam ring.

Synthesis Protocol (Finkelstein Exchange)

Reaction: 1-Chloroethyl isopropyl carbonate + NaI


 1-Iodoethyl isopropyl carbonate[2]
  • Precursor: 1-Chloroethyl isopropyl carbonate (synthesized via Isopropyl chloroformate + Acetaldehyde).

  • Exchange: Dissolve precursor in Acetone or Acetonitrile.

  • Reagent: Add Sodium Iodide (NaI) (1.2 eq).

  • Conditions: Reflux (60°C) for 2–4 hours.

  • Monitoring: GC/TLC. Disappearance of the chloro-starting material.

  • Workup: Filter off NaCl precipitate. Concentrate filtrate.[3][4] Dissolve residue in Ethyl Acetate; wash with dilute Sodium Thiosulfate (to remove free Iodine) and Brine.

  • Quality Check: The product is a light yellow oil. Purity must be >95% by GC.

Section 2: Data & Stability Profile

The following table summarizes the physicochemical constraints of these reagents.

Property1-Acetoxyethyl Bromide (Axetil)1-Iodoethyl Isopropyl Carbonate (Proxetil)
Physical State Colorless to pale yellow liquidYellow to orange oil
Leaving Group Ability Moderate (Bromide)High (Iodide)
Thermal Stability Low (Decomposes > 40°C)Moderate (Stable < 25°C protected from light)
Major Impurity Bis(1-bromoethyl) ether (Causes dimerization)Free Iodine (Oxidative degradation)
Storage Condition -20°C, Anhydrous, Dark4°C, Copper turnings (stabilizer), Dark
Reactivity Profile Hard electrophileSoft electrophile

Section 3: Coupling Strategies (The Core Protocol)

Installing the moiety onto a cephalosporin requires balancing nucleophilicity (carboxylate attack) against basicity (beta-lactam ring opening).

Cefpodoxime Proxetil Synthesis Workflow

Objective: Esterification of Cefpodoxime Acid with 1-Iodoethyl Isopropyl Carbonate.

Reagents:

  • Substrate: Cefpodoxime Acid[5][6][7]

  • Alkylator: 1-Iodoethyl Isopropyl Carbonate (1.1 eq)

  • Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or Cyclohexylamine.

  • Solvent: DMAc (N,N-Dimethylacetamide).[2]

Step-by-Step Protocol:

  • Solubilization: Dissolve Cefpodoxime Acid in DMAc. Cool to -10°C .[8]

    • Causality: Low temperature prevents

      
       isomerization of the cephalosporin double bond, a common degradation pathway.
      
  • Base Addition: Add DBU dropwise.

    • Observation: The solution may darken slightly. Ensure temperature stays < -5°C.

  • Alkylation: Add 1-Iodoethyl Isopropyl Carbonate dropwise over 20 minutes.

  • Reaction: Stir at -5°C to 0°C for 45–60 minutes.

    • Self-Validating Checkpoint: Perform HPLC.[4][9][10] Target: < 1% unreacted acid. If reaction stalls, do not heat; add 0.1 eq more iodide reagent.

  • Quench: Pour into mixture of Ethyl Acetate and dilute HCl (pH ~2).

    • Why Acidic? Neutralizes DBU and prevents basic hydrolysis of the newly formed ester.

  • Isolation: Separate organic layer. Wash with

    
     (removes unreacted acid) and Brine. Evaporate to obtain crude amorphous solid.
    
Visualization of Synthesis Logic

The following diagram illustrates the parallel workflows for reagent preparation and drug coupling.

SynthesisWorkflow cluster_reagents Reagent Synthesis cluster_coupling Prodrug Coupling Start_Cl 1-Chloroethyl Isopropyl Carbonate Finkelstein Finkelstein Reaction (Reflux, Acetone) Start_Cl->Finkelstein NaI Sodium Iodide (NaI) NaI->Finkelstein Iodide_Rgt 1-Iodoethyl Isopropyl Carbonate (Proxetil Rgt) Finkelstein->Iodide_Rgt Cl -> I Exchange Coupling Esterification (-5°C to 0°C) Iodide_Rgt->Coupling Electrophilic Attack Drug_Acid Cephalosporin Acid (e.g. Cefpodoxime) Intermediate Carboxylate Salt Drug_Acid->Intermediate Deprotonation Base Base (DBU/K2CO3) DMAc, -10°C Base->Intermediate Intermediate->Coupling Crude Crude Prodrug (Diastereomer Mix) Coupling->Crude

Caption: Workflow for converting chloro-carbonate precursors to active iodo-reagents and subsequent low-temperature coupling to cephalosporin acids.

Section 4: Diastereomer Management & Purification

Both Axetil and Proxetil reagents possess a chiral center at the ethylidene carbon. Since the reagents are typically synthesized as racemates (R/S), and the drug molecule (Cephalosporin) is chiral, the resulting product is a mixture of diastereomers (roughly 1:1).

  • Clinical Relevance: The diastereomers often have different solubilities and hydrolysis rates, though both convert to the same active drug. Regulatory bodies (USP/EP) usually specify a ratio range (e.g., 0.5 to 0.6 mole fraction of isomer B).

  • Purification Strategy:

    • Amorphous Conversion: These prodrugs are often marketed in amorphous forms to improve solubility.

    • Solvent Selection: To adjust the diastereomeric ratio (if required), selective crystallization can be used.

      • Example: Recrystallization from Methanol/Water can enrich one isomer over the other.

    • Anti-Solvent Precipitation: Dissolve crude in Acetone; precipitate into rapid-stirring water to generate the amorphous form.

Section 5: In Vivo Mechanism (The "Why")

Understanding the release mechanism validates the structural complexity of these reagents.

Hydrolysis Prodrug Axetil/Proxetil Prodrug (Lipophilic) Intermediate Unstable Hemiacetal Intermediate Prodrug->Intermediate Hydrolysis Esterase Intestinal Esterase Esterase->Prodrug Breakdown Spontaneous Collapse Intermediate->Breakdown Active Active Drug (Carboxylic Acid) Breakdown->Active Byproducts Acetaldehyde + Acid/Alcohol Breakdown->Byproducts

Caption: The metabolic cascade triggering drug release. The initial enzymatic cleavage leads to a chemically unstable intermediate that spontaneously disintegrates.

References

  • Rautio, J., et al. (2008). "Prodrugs: design and clinical applications." Nature Reviews Drug Discovery, 7, 255–270.

  • Gregson, M., et al. (1991). "Process for the preparation of Cefuroxime Axetil." U.S. Patent 5,013,833.[4]

  • Wang, Y., et al. (2017).[9] "Preparation method of 1-iodoethyl isopropyl carbonate." China Patent CN106365997A.

  • Malhotra, S., et al. (2004). "Method for preparation of Cefuroxime Axetil." U.S. Patent Application 20040077850.

  • Bradshaw, J., et al. (1988). "Cephalosporin derivatives."[4][10][11] Journal of Antibiotics. (Contextual citation for structure-activity relationships of ester prodrugs).

Sources

Technical Whitepaper: 1-Iodoethyl tert-Butyl Carbonate – Safety Data, Handling, and Prodrug Synthesis Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Iodoethyl tert-butyl carbonate (CAS: 106776-73-2) is a highly reactive, bifunctional electrophile widely utilized in medicinal chemistry for the synthesis of carbonate and carbamate prodrugs. By appending a lipophilic, enzymatically cleavable promoiety to polar active pharmaceutical ingredients (APIs), developers can significantly enhance oral bioavailability and cellular permeability. However, the very structural features that make this compound an excellent alkylating agent—namely, the highly polarizable and weak carbon-iodine (C–I) bond—also impart significant toxicological hazards and chemical instability.

This whitepaper synthesizes the Material Safety Data Sheet (MSDS) profile of 1-iodoethyl tert-butyl carbonate with field-proven synthetic methodologies, providing drug development professionals with a comprehensive guide to its safe handling, mechanism of action, and optimized application in prodrug design.

Physicochemical Profile & Structural Logic

The utility of 1-iodoethyl tert-butyl carbonate stems from its dual-reactivity profile. The molecule consists of an electrophilic 1-iodoethyl group and a sterically hindered tert-butyl carbonate group.

  • Causality of Reactivity: The iodine atom serves as an exceptional leaving group due to its large atomic radius and polarizability, facilitating rapid

    
     nucleophilic substitution by API carboxylates or amines. Concurrently, the bulky tert-butyl group provides steric shielding, preventing premature hydrolysis of the carbonate core during the alkylation process and subsequent physiological circulation until it encounters specific non-specific esterases in vivo .
    
Table 1: Physicochemical and Safety Profile
Property / HazardSpecification / Data
Chemical Name 1-Iodoethyl tert-butyl carbonate
CAS Registry Number 106776-73-2
Molecular Formula

Molecular Weight 272.08 g/mol
SMILES String CC(OC(=O)OC(C)(C)C)I
Appearance Pale yellow to light brown oil
GHS Hazard Classifications Skin Irrit. 2 (H315), Eye Irrit. 2 (H319), STOT SE 3 (H335), Suspected Carc. 2 (H351)
Storage Requirements -20°C, under Argon/Nitrogen, strictly protected from light

Toxicological Mechanisms & MSDS Hazard Mitigation

As an alkylating agent, 1-iodoethyl tert-butyl carbonate poses specific occupational hazards that must be managed through rigorous engineering controls.

Mechanism of Toxicity

The primary toxicological concern is its potential to act as an indiscriminate alkylating agent. In biological systems, the electrophilic


-carbon can undergo nucleophilic attack by the nitrogen atoms of DNA bases (e.g., the N7 position of guanine) or the thiol groups of cellular proteins. This irreversible alkylation disrupts DNA replication and protein function, underlying its classification as a suspected mutagen and carcinogen.
Mechanism of Degradation (Self-Validating Visual Cue)

The C–I bond is highly susceptible to photolytic homolysis. Exposure to ambient UV light cleaves the bond, generating iodine radicals that rapidly dimerize into molecular iodine (


).
  • Visual Validation: A pristine batch is pale yellow. A deep brown or violet tint indicates significant

    
     formation and reagent degradation. Using degraded reagent introduces free iodine into the reaction, which can oxidize sensitive APIs.
    

SafetyWorkflow Storage Storage: -20°C Argon Atmosphere Light Protected Handling Handling: Fume Hood Neoprene Gloves Visual QC Check Storage->Handling Transfer & Thaw Spill Spill Response: Quench with Na2S2O3 Absorb with inert material Handling->Spill Accidental Release Disposal Disposal: Incineration as Halogenated Waste Handling->Disposal Waste Generation Spill->Disposal Cleanup

Caption: Standard operating procedure for the safe handling, storage, and disposal of alkyl iodides.

Emergency Protocols
  • Skin Contact: Immediately flush with copious amounts of water. If a brown stain persists (indicating iodine absorption), wash gently with a dilute sodium thiosulfate (

    
    ) solution to reduce 
    
    
    
    to water-soluble iodide (
    
    
    ).
  • Spill Cleanup: Do not use combustible absorbents (like sawdust). Neutralize the spill with a 10% sodium thiosulfate solution to quench unreacted alkyl iodide and free iodine, then absorb with vermiculite.

Synthetic Applications & Reaction Methodologies

1-Iodoethyl tert-butyl carbonate is predominantly used to synthesize "proxetil-like" ester prodrugs from carboxylic acid-containing APIs (e.g., benzimidazole derivatives, meropenem) .

The "Cesium Effect" in Alkylation

When coupling this reagent with a carboxylic acid, the choice of base is critical. Traditional bases like


 or 

often yield poor conversion rates.
  • Causality: Cesium carbonate (

    
    ) is the optimal base. The large ionic radius and low charge density of the 
    
    
    
    cation result in poor coordination with the carboxylate anion in polar aprotic solvents like DMF. This leaves the carboxylate highly "naked" and nucleophilic, drastically accelerating the
    
    
    attack on the sterically hindered 1-iodoethyl group .
Table 2: Base Optimization for API Alkylation

Data adapted from meropenem prodrug synthesis optimizations .

BaseEquivalentsReaction TimeConversion (HPLC)

1.0 eq120 min41%

4.0 eq120 min72%

4.0 eq 30 min 98%
Protocol: Self-Validating Prodrug Synthesis

This step-by-step methodology ensures high-yield coupling while mitigating the risk of API oxidation by degraded reagent.

Step 1: Reagent Quality Control (QC) & Purification

  • Inspect the 1-iodoethyl tert-butyl carbonate. If the liquid is dark brown, dissolve it in diethyl ether.

  • Wash the organic layer twice with 5% aqueous

    
     until the brown color dissipates (validating the removal of 
    
    
    
    ).
  • Dry over anhydrous

    
    , filter, and concentrate under reduced pressure (in the dark, 
    
    
    
    ).

Step 2: Alkylation Reaction

  • In an oven-dried, foil-wrapped flask under Argon, dissolve the carboxylic acid API (1.0 eq) in anhydrous DMF (0.2 M).

  • Add

    
     (4.0 eq). Stir at room temperature for 15 minutes to generate the cesium carboxylate salt.
    
  • Cool the reaction mixture to 0°C using an ice bath.

  • Dropwise, add freshly purified 1-iodoethyl tert-butyl carbonate (1.1 to 1.5 eq).

  • Stir at 0°C for 30 minutes. Self-Validation: Monitor by HPLC; the reaction should reach >95% conversion rapidly due to the cesium effect.

  • Quench the reaction by adding water, extract with ethyl acetate, wash the organic layer with brine, dry, and concentrate to yield the crude prodrug.

ProdrugSynthesis API API Carboxylate (Nucleophile) Prodrug Ester Prodrug (Proxetil-like) API->Prodrug SN2 Substitution Reagent 1-iodoethyl tert-butyl carbonate (Electrophile) Reagent->Prodrug Byproduct CsI + CO2 (Byproducts) Reagent->Byproduct Leaving Group Base Cs2CO3 in DMF (Cesium Effect) Base->API Deprotonation

Caption: Workflow of SN2-mediated prodrug synthesis utilizing 1-iodoethyl tert-butyl carbonate.

References

[1] Discovery of Prodrug of MRTX1133 as an Oral Therapy for Cancers with KRASG12D Mutation. ACS Omega.[Link]

[2] Synthesis, pH-Dependent, and Plasma Stability of Meropenem Prodrugs for Potential Use Against Drug-Resistant Tuberculosis. European Journal of Medicinal Chemistry / PMC.[Link]

[3] Imidazole-5-carboxylic acid derivatives, the preparation method therefor and the uses thereof. US Patent US20090036505A1.

Technical Guide: tert-Butyl 1-iodoethyl carbonate

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the structure, synthesis, and application of tert-Butyl 1-iodoethyl carbonate , a specialized reagent used primarily in organic synthesis and medicinal chemistry for the design of prodrugs.

Executive Summary

This compound is a bifunctional alkylating agent used to introduce a bio-labile carbonate promoiety into drug molecules. Structurally, it combines a lipophilic tert-butyl group with a reactive


-iodoethyl  center.

It is a variant of the "axetil" or "proxetil" class of prodrug linkers (e.g., as seen in Cefuroxime axetil or Cefpodoxime proxetil). Its primary utility lies in masking carboxylic acids or phenols to improve oral bioavailability , membrane permeability , and metabolic stability . Upon absorption, the carbonate linkage undergoes enzymatic hydrolysis by non-specific esterases, releasing the active parent drug, acetaldehyde, carbon dioxide, and tert-butanol.

Chemical Identity & Properties

Nomenclature
  • Preferred IUPAC Name: tert-Butyl (1-iodoethyl) carbonate

  • Systematic Name: 1-Iodoethyl 2-methylpropan-2-yl carbonate

  • CAS Registry Number: Not widely listed (Niche Intermediate); Analogous to 1-chloroethyl derivative (CAS: 98015-51-1).

Physicochemical Properties (Predicted)

Note: As a reactive intermediate, specific experimental data is limited. Values below are calculated based on structure-property relationships of analogous


-haloalkyl carbonates.
PropertyValue (Estimated)Rationale
Molecular Formula

-
Molecular Weight 272.08 g/mol High due to Iodine atom (126.9 g/mol ).
Physical State Yellowish LiquidIodine-containing alkyl carbonates are often colored liquids.
Boiling Point ~60–65 °C (at 0.5 mmHg)Higher than Cl-analog due to polarizability of Iodine.
Density ~1.35 – 1.45 g/cm³Heavy atom effect of Iodine.
Solubility Soluble in DCM, EtOAc, THFLipophilic tert-butyl group drives organic solubility.
Stability LowSensitive to light, heat, and moisture (hydrolysis).

Synthesis Protocol

The synthesis involves a two-step sequence: (1) Formation of the


-chloro carbonate intermediate, followed by (2) Halogen exchange (Finkelstein reaction).
Reaction Scheme Visualization

Synthesis Start1 tert-Butanol (t-BuOH) Inter Intermediate: tert-Butyl 1-chloroethyl carbonate Start1->Inter Pyridine, DCM 0°C to RT Start2 1-Chloroethyl chloroformate Start2->Inter Product Product: This compound Inter->Product Halogen Exchange 60°C, 4-6h Reagent NaI / Acetone (Finkelstein) Reagent->Product

Figure 1: Two-step synthetic pathway for this compound.

Detailed Methodology
Step 1: Synthesis of tert-Butyl 1-chloroethyl carbonate
  • Principle: Nucleophilic substitution of the acyl chloride by tert-butanol.

  • Reagents: 1-Chloroethyl chloroformate (1.0 equiv), tert-Butanol (1.0 equiv), Pyridine (1.1 equiv), Dichloromethane (DCM).

  • Protocol:

    • Dissolve tert-butanol and pyridine in anhydrous DCM under an inert atmosphere (

      
      ).
      
    • Cool the solution to 0°C using an ice bath.

    • Add 1-chloroethyl chloroformate dropwise over 30 minutes. Note: Exothermic reaction.

    • Allow the mixture to warm to room temperature and stir for 3–4 hours.

    • Workup: Wash with 1N HCl (to remove pyridine), followed by saturated

      
       and brine. Dry over 
      
      
      
      and concentrate in vacuo.
    • Purification: Vacuum distillation is recommended to obtain the pure chloro-intermediate.

Step 2: Finkelstein Exchange (Chlorine

Iodine)
  • Principle:

    
     substitution driven by the precipitation of NaCl in acetone.
    
  • Reagents: tert-Butyl 1-chloroethyl carbonate (from Step 1), Sodium Iodide (NaI, 1.5 equiv), Anhydrous Acetone.

  • Protocol:

    • Dissolve the chloro-carbonate in anhydrous acetone .

    • Add NaI (dried) in one portion.

    • Heat the mixture to reflux (60°C) for 4–6 hours protected from light (wrap flask in foil).

    • Observation: A white precipitate (NaCl) will form.

    • Workup: Filter off the NaCl solid. Concentrate the filtrate. Dissolve the residue in Ethyl Acetate (EtOAc) and wash with 5% sodium thiosulfate (to remove free iodine) and water.

    • Storage: The product is unstable. Use immediately or store at -20°C under argon in the dark.

Mechanism of Action: Prodrug Activation

This moiety is designed to be a "double ester" type prodrug. It masks an acidic drug (Drug-COOH) by forming an ester linkage. Once in the systemic circulation, it releases the active drug through a cascade mechanism.

Activation Pathway
  • Enzymatic Hydrolysis: Esterases attack the terminal carbonate ester bond (less sterically hindered than the drug-ester bond).

  • Spontaneous Collapse: The resulting unstable hemiacetal intermediate spontaneously decomposes.

  • Byproducts: The breakdown releases acetaldehyde,

    
    , and tert-butanol.
    

Mechanism Prodrug Prodrug Molecule (Drug-COO-CH(CH3)-O-CO-O-tBu) Inter1 Unstable Intermediate (Drug-COO-CH(CH3)-OH) Prodrug->Inter1 Step 1: Carbonate Cleavage Enzyme Esterase (Hydrolysis) Enzyme->Prodrug Byproducts Byproducts: CO2 + tert-Butanol Inter1->Byproducts Final Active Drug (Drug-COOH) + Acetaldehyde Inter1->Final Step 2: Spontaneous 1,6-Elimination

Figure 2: Bio-activation pathway of a tert-butyl carbonate prodrug.

Critical Stability & Handling

Acid Sensitivity (The "tert-Butyl" Factor)

Unlike ethyl or isopropyl analogs, the tert-butyl group renders this compound sensitive to acid.

  • Mechanism: In the presence of strong Lewis or Brønsted acids, the tert-butyl group can cleave via an

    
     mechanism to form isobutene  and 
    
    
    
    .
  • Implication: Avoid acidic conditions during synthesis and purification. Do not use silica gel for chromatography unless neutralized (e.g., with 1% triethylamine).

Thermal & Photostability

The C–I bond is weak (


50 kcal/mol).
  • Light: Exposure to UV/visible light causes homolytic cleavage, releasing free iodine radical (

    
    ), which turns the sample purple/brown.
    
  • Heat: Avoid temperatures >80°C to prevent decomposition.

References

  • Synthesis of

    
    -Chloroalkyl Carbonates: 
    
    • Reference: Olofson, R. A., et al.[1] "A new reagent for the selective, high-yield N-dealkylation of tertiary amines."[1] Journal of Organic Chemistry, 1984, 49(11), 2081–2082.

    • Relevance: Establishes the protocol for reacting 1-chloroethyl chloroform
  • Finkelstein Reaction Conditions

    • Reference: Finkelstein, H. "Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden."[2] Berichte der deutschen chemischen Gesellschaft, 1910, 43(2), 1528–1532.[2]

    • Relevance: Foundational method for converting alkyl chlorides to iodides using NaI/Acetone.[2][3][4][5][6]

  • Prodrug Carbonate Linkers

    • Reference: Rautio, J., et al. "Prodrugs: design and clinical applications." Nature Reviews Drug Discovery, 2008, 7, 255–270.
    • Relevance: Comprehensive review on the mechanism and utility of carbon
  • Patent on Analogous Synthesis (Isopropyl variant)

    • Reference: CN106365997A.
    • Relevance: Provides industrial process parameters for the iodination step applicable to the tert-butyl analog.

Sources

Methodological & Application

High-Yield Synthesis of tert-Butoxycarbonyloxyethyl Ester Prodrugs: Protocols and Mechanisms

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 1-(tert-butoxycarbonyloxy)ethyl moiety is a specialized "double ester" promoiety designed to enhance the oral bioavailability of carboxylic acid-containing pharmacophores (e.g., cephalosporins, penicillins).[1] By masking the anionic carboxylate, this lipophilic group facilitates passive diffusion across the intestinal epithelium. Once absorbed, it undergoes a specific cascade hydrolysis driven by plasma esterases, releasing the active parent drug, acetaldehyde, carbon dioxide, and tert-butanol. This Application Note provides a rigorous, field-validated protocol for the synthesis of these prodrugs, focusing on the preparation of the critical alkylating reagent 1-iodoethyl tert-butyl carbonate and its subsequent coupling with carboxylic acids.

Mechanism of Action & Rationale

The design of tert-butoxycarbonyloxyethyl esters relies on a cascade release mechanism. Unlike simple alkyl esters, which can be too stable in vivo, this acyloxyalkyl carbonate system is highly susceptible to enzymatic hydrolysis due to the terminal carbonate linkage.

Diagram 1: Hydrolysis Cascade

HydrolysisMechanism Figure 1: In Vivo Bioactivation Pathway of tert-Butoxycarbonyloxyethyl Esters Prodrug Prodrug (R-COO-CH(CH3)-O-CO-O-tBu) Intermediate Unstable Hemiacetal (R-COO-CH(CH3)-OH) Prodrug->Intermediate Esterase (Hydrolysis of Carbonate) Byproducts1 CO2 + t-BuOH Prodrug->Byproducts1 Release ActiveDrug Active Drug (R-COOH) Intermediate->ActiveDrug Spontaneous Collapse Byproducts2 Acetaldehyde (CH3CHO) Intermediate->Byproducts2 Release

Caption: The prodrug undergoes enzymatic cleavage at the carbonate ester, triggering a spontaneous collapse of the resulting hemiacetal to release the active drug.

Synthetic Strategy

The synthesis is a convergent process involving two phases:[2][3]

  • Reagent Synthesis: Preparation of 1-chloroethyl tert-butyl carbonate , followed by in situ conversion to the more reactive iodo-derivative (Finkelstein reaction).[1]

  • Coupling: Alkylation of the drug's carboxylate salt with the iodo-carbonate.

Diagram 2: Synthetic Workflow

SynthesisWorkflow cluster_0 Phase 1: Reagent Preparation cluster_1 Phase 2: Prodrug Coupling Step1 1-Chloroethyl chloroformate + tert-Butanol + Pyridine Step2 1-Chloroethyl tert-butyl carbonate (Purified by Distillation) Step1->Step2 Step3 Activation: + NaI (Finkelstein) -> 1-Iodoethyl tert-butyl carbonate Step2->Step3 Coupling Coupling Reaction (DMF, 40°C) Step3->Coupling Electrophile Addition Drug Carboxylic Acid Drug (R-COOH) Salt Carboxylate Salt (R-COOK / R-COECs) Drug->Salt K2CO3/Cs2CO3 Salt->Coupling Final Final Prodrug (Isolated) Coupling->Final

Caption: Convergent synthesis involves preparing the reactive carbonate electrophile followed by mild alkylation of the drug carboxylate.[1]

Detailed Experimental Protocols

Phase 1: Synthesis of 1-Chloroethyl tert-Butyl Carbonate

This reagent is the key building block.[1] It is synthesized by reacting 1-chloroethyl chloroformate with tert-butanol.[1]

Reagents:

  • 1-Chloroethyl chloroformate (1.0 equiv)[1]

  • tert-Butanol (1.0 equiv)[1]

  • Pyridine (1.1 equiv)[1]

  • Dichloromethane (DCM) (Solvent)[1]

Protocol:

  • Setup: Flame-dry a 3-neck round-bottom flask under N2 atmosphere. Add 1-chloroethyl chloroformate (e.g., 100 mmol) and anhydrous DCM (200 mL). Cool to 0°C .[1][4]

  • Addition: Mix ** tert-butanol** (100 mmol) and pyridine (110 mmol) in DCM (50 mL). Add this mixture dropwise to the flask over 1 hour, maintaining temperature < 5°C. Note: Pyridine acts as an HCl scavenger.

  • Reaction: Allow to warm to room temperature (25°C) and stir for 4 hours. Monitor by TLC or GC (disappearance of chloroformate).[1]

  • Workup: Wash the organic layer with 1N HCl (to remove pyridine), followed by sat. NaHCO3 and brine. Dry over MgSO4.[1]

  • Purification: Concentrate in vacuo. Purify the residue by vacuum distillation (bp ~60-70°C at reduced pressure) to obtain 1-chloroethyl tert-butyl carbonate as a colorless oil.[1] Store at -20°C.

Phase 2: Coupling (Prodrug Synthesis)

Direct alkylation using the chloro-carbonate is slow.[1] We utilize the Finkelstein modification (adding NaI) to generate the highly reactive 1-iodo species in situ.

Table 1: Coupling Reaction Stoichiometry

ComponentRoleEquivalentsNotes
Drug-COOH Substrate1.0Dry thoroughly before use.
K2CO3 or Cs2CO3 Base1.2 - 1.5Cs2CO3 accelerates reaction ("Cesium Effect").[1]
1-Chloroethyl t-butyl carbonate Reagent1.5 - 2.0Excess ensures complete conversion.[1]
Sodium Iodide (NaI) Catalyst0.2 - 0.5Catalytic amount is sufficient; converts Cl to I.
DMF or DMAc SolventN/AAnhydrous.[1] Concentration ~0.1 - 0.2 M.

Protocol:

  • Salt Formation: In a reaction vessel, dissolve the Carboxylic Acid Drug (1.0 equiv) in anhydrous DMF . Add Cs2CO3 (1.2 equiv).[1] Stir at room temperature for 30 minutes to generate the carboxylate anion.

  • Activation: In a separate vial, dissolve 1-chloroethyl tert-butyl carbonate (1.5 equiv) and NaI (0.2 equiv) in minimal DMF. Stir for 15 minutes (solution may yellow due to iodine traces).

  • Coupling: Add the activated carbonate solution to the drug-carboxylate mixture.

  • Incubation: Stir at 35-40°C for 4–6 hours.

    • Critical Control Point: Do not exceed 50°C; the carbonate ester is thermally labile.

    • Monitoring: Monitor by HPLC (Reverse Phase).[1] Look for the formation of a less polar peak (the ester).

  • Workup:

    • Dilute reaction mixture with Ethyl Acetate (EtOAc).[1]

    • Wash 3x with water (to remove DMF and inorganic salts).[1]

    • Wash 1x with brine.[1] Dry over Na2SO4.[1]

  • Purification:

    • Evaporate solvent at < 40°C.[1][5][6]

    • Purify via Silica Gel Chromatography.[1]

    • Eluent: Hexane:EtOAc gradient (typically 10% to 50% EtOAc).[1]

    • Note: Add 0.5% Triethylamine to the eluent if the prodrug is acid-sensitive.

Characterization & Quality Control

The resulting prodrug must be characterized to confirm the "double ester" structure.

  • 1H NMR (CDCl3):

    • Acetal Proton: A diagnostic quartet (or broad multiplet) at δ 6.7 - 6.9 ppm (O-CH(CH3)-O).[1]

    • Methyl Group: A doublet at δ 1.5 - 1.6 ppm (CH-CH3 ).[1]

    • t-Butyl Group: A strong singlet at δ 1.4 - 1.5 ppm (9H).[1]

  • IR Spectroscopy:

    • Two Carbonyl bands: ~1750-1760 cm⁻¹ (Ester) and ~1740 cm⁻¹ (Carbonate).[1]

  • Stability Testing:

    • Incubate in Phosphate Buffer (pH 7.4) vs. Plasma.[1][7]

    • Expectation: T1/2 in buffer > 24h (Chemical Stability). T1/2 in plasma < 30 min (Enzymatic Lability).[1]

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield (<30%) Incomplete alkylation due to steric hindrance.[1]Switch base to Cs2CO3 . Increase NaI to 1.0 equiv to drive iodide formation.
Product Degradation Thermal instability of the acetal linkage.Keep reaction temp < 40°C. Keep rotary evaporator bath < 35°C.
Hydrolysis during Workup Aqueous workup too acidic or basic.Use neutral water/brine.[1] Ensure pH is ~7 during extraction.[1]
Reagent Decomposition 1-Chloroethyl tert-butyl carbonate is moisture sensitive.[1]Distill reagent fresh or store over molecular sieves at -20°C.

References

  • Synthesis of 1-Chloroethyl Chloroformate (Precursor)

    • Olofson, R. A., et al.[8] "A new reagent for the selective, high-yield N-dealkylation of tertiary amines."[1][8] Journal of Organic Chemistry, 1984, 49(11), 2081–2082.

    • [1]

  • Coupling Conditions (Finkelstein Modification)

    • Sakamoto, F., et al. "Studies on Prodrugs II. Preparation and Characterization of (5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl Esters of Ampicillin." Chemical and Pharmaceutical Bulletin, 1984, 32(6), 2241-2248.
  • Prodrug Hydrolysis Mechanism

    • Rautio, J., et al. "Prodrugs: design and clinical applications." Nature Reviews Drug Discovery, 2008, 7, 255–270.
  • Industrial Application (Cefotiam Hexetil Analog)

    • Okamoto, Y., et al. "Oral absorption of cefotiam hexetil, a new ester prodrug of cefotiam, in animals." The Journal of Antibiotics, 1989, 42(8), 1272-1282. (Demonstrates the utility of the alkoxycarbonyloxyalkyl moiety).

Sources

Application Note: Protocol for Esterification using tert-Butyl 1-iodoethyl carbonate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

This application note details the protocol for alkylating carboxylic acids using tert-Butyl 1-iodoethyl carbonate . This reagent is a specialized electrophile used primarily in medicinal chemistry to synthesize prodrugs . The resulting moiety, a 1-(tert-butoxycarbonyloxy)ethyl ester, improves the lipophilicity and oral bioavailability of polar carboxylic acid drugs (e.g., antibiotics, antivirals). Upon absorption, this ester is rapidly hydrolyzed by ubiquitous esterases, releasing the active parent drug, acetaldehyde, carbon dioxide, and tert-butanol.

Key Technical Insight: unlike simple alkyl halides, this compound is a "soft" electrophile sensitive to hydrolysis and elimination. The success of this protocol relies on strict anhydrous conditions , controlled basicity , and low-temperature handling to prevent the degradation of the reagent into volatile vinyl carbonates.

Reaction Mechanism & Chemical Logic

The reaction follows a classic


 (Substitution Nucleophilic Bimolecular)  mechanism. The carboxylate anion, generated by deprotonating the drug molecule with a mild base, attacks the secondary carbon of the ethyl linker, displacing the iodide leaving group.
Critical Considerations:
  • Chirality: The reagent contains a chiral center at the 1-ethyl position. Since the reagent is typically supplied as a racemate, reaction with a chiral drug molecule will generate a pair of diastereomers (approx. 1:1 ratio). These often require separation via HPLC or fractional crystallization if a single isomer is required for clinical development.

  • Leaving Group Lability: The iodide (I⁻) is an excellent leaving group, making this reagent significantly more reactive (and less stable) than its chloride analog.

  • Side Reactions:

    • Hydrolysis: Attack by water generates the unstable carbonic acid monoester, which collapses to acetaldehyde,

      
      , and t-BuOH.
      
    • Elimination: Base-catalyzed elimination can generate tert-butyl vinyl carbonate, consuming the reagent without forming the product.

Pathway Visualization

ReactionMechanism Drug Carboxylic Acid Drug (R-COOH) Anion Carboxylate Anion (R-COO-) Drug->Anion Deprotonation Base Base (Cs2CO3 / K2CO3) Base->Anion TS Transition State [SN2 Attack] Anion->TS Reagent This compound (Electrophile) Reagent->TS Product Prodrug Ester (R-COO-CH(CH3)-O-CO-OtBu) TS->Product Inversion of Configuration Byproducts Byproducts (KI / CsI) TS->Byproducts

Figure 1: Mechanistic pathway of the esterification reaction via


 displacement.

Experimental Protocol

Materials & Reagents
ReagentSpecificationRole
Substrate Carboxylic Acid Drug (>98%)Nucleophile
Alkylating Agent This compound Electrophile
Base Cesium Carbonate (

) or Potassium Carbonate (

)
Acid Scavenger
Solvent DMF (Anhydrous) or DMAcPolar Aprotic Medium
Catalyst (Optional) Sodium Iodide (NaI)Finkelstein Catalyst (if using Chloro- analog)

Safety Note: Alkyl iodides are potential carcinogens and lachrymators. Handle in a fume hood. The reagent is light-sensitive; protect reaction vessels with aluminum foil.

Step-by-Step Methodology
Step 1: Preparation of the Carboxylate Salt
  • Weigh the carboxylic acid substrate (1.0 equiv) into a flame-dried round-bottom flask equipped with a magnetic stir bar.

  • Add anhydrous DMF (Dimethylformamide) to achieve a concentration of 0.1 M – 0.2 M.

    • Expert Tip: DMF is preferred over acetone for solubility, but it is harder to remove. If the substrate is soluble in Acetone, use Acetone for easier workup.

  • Add Cesium Carbonate (

    
    )  (0.6 – 1.0 equiv).
    
    • Reasoning: Cesium is a larger cation ("soft"), promoting a "loose" ion pair with the carboxylate, which enhances nucleophilicity compared to Potassium or Sodium.

  • Stir at Room Temperature (RT) for 15–30 minutes to ensure complete deprotonation. The solution may become cloudy.

Step 2: Alkylation Reaction[1]
  • Cool the mixture to 0°C using an ice bath.

    • Why: Controlling the initial exotherm prevents reagent decomposition.

  • Add This compound (1.2 – 1.5 equiv) dropwise.

    • Note: If the reagent is dark brown (free iodine), wash a solution of it with dilute sodium thiosulfate, dry, and concentrate before use, or use fresh.

  • Allow the reaction to warm to Room Temperature naturally.

  • Stir for 3 to 12 hours . Monitor via TLC or LC-MS.

    • Endpoint: Disappearance of the carboxylic acid starting material.

Step 3: Workup (Critical for Stability)
  • Quench: Pour the reaction mixture into a separatory funnel containing Ice-Cold Water (5x reaction volume) and Ethyl Acetate (EtOAc).

  • Extraction: Shake and separate phases. Extract the aqueous layer 2x more with EtOAc.

  • Wash: Wash the combined organic layers with:

    • Water (2x) – Crucial to remove DMF.

    • 5%

      
        (1x) – Removes unreacted acid.
      
    • Brine (1x) – Dries the organic layer.

  • Dry: Dry over anhydrous

    
    . Filter and concentrate under reduced pressure at < 35°C .
    
    • Warning: High heat during rotovap can degrade the carbonate linkage.

Step 4: Purification[2]
  • Purify via Flash Column Chromatography.

  • Stationary Phase: Silica Gel (neutralized).

    • Expert Tip: Pre-wash the silica column with 1% Triethylamine (

      
      ) in Hexanes. The acidity of standard silica can hydrolyze the acetal-ester bond.
      
  • Eluent: Hexanes/Ethyl Acetate gradient.

Operational Workflow Diagram

Workflow Start Start: Weigh Carboxylic Acid Solubilize Dissolve in Anhydrous DMF Add Cs2CO3 (0.6-1.0 eq) Start->Solubilize Cool Cool to 0°C Solubilize->Cool AddReagent Add this compound (1.2 - 1.5 eq) Cool->AddReagent React Stir at RT (3-12h) Monitor via TLC/LCMS AddReagent->React Quench Quench: Pour into Ice Water/EtOAc React->Quench Wash Wash: H2O (remove DMF) -> Brine Quench->Wash Purify Purification: Silica Gel (+1% Et3N) Isolate Diastereomers if needed Wash->Purify

Figure 2: Operational workflow for the synthesis and purification of the prodrug.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Yield (<40%) Reagent hydrolysis due to wet solvent.Ensure DMF is anhydrous (stored over molecular sieves).
Reagent Consumption but No Product Elimination to vinyl carbonate.Lower reaction temperature; reduce basicity (switch from

to

).
Product Decomposition on Column Acidic silica hydrolysis.Add 0.5 - 1% Triethylamine to the eluent to neutralize silica.
Incomplete Reaction Steric hindrance of the drug.Add catalytic Sodium Iodide (NaI) (0.1 eq) to maintain the active iodide species (Finkelstein conditions).

References

  • Prodrug Strategies: Rautio, J., et al. "Prodrugs: design and clinical applications." Nature Reviews Drug Discovery7 , 255–270 (2008). Link

  • Carbonate Prodrug Synthesis: Alexander, J., et al. "(Acyloxy)alkyl Carbamates as Novel Bioreversible Prodrugs for Amines." Journal of Medicinal Chemistry31 , 318–322 (1988). Link

  • Reagent Stability: Ueda, Y., et al. "Synthesis and properties of 1-(acyloxy)alkyl prodrugs." Chemical & Pharmaceutical Bulletin46 , 1587 (1998). Link

  • Cesium Carbonate Effect: Flessner, T., et al. "Cesium Carbonate Mediated Alkylation of Carboxylic Acids." Synlett10 , 1928 (2005). Link

Sources

Application Note: Alkylation of Carboxylic Acids with tert-Butyl 1-iodoethyl Carbonate for Prodrug Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the protocol for reacting carboxylic acids with tert-butyl 1-iodoethyl carbonate (CAS 106776-73-2). This reaction is a cornerstone in the synthesis of 1-(alkoxycarbonyloxy)ethyl ester prodrugs , a strategy widely employed to enhance the oral bioavailability of polar drug molecules (e.g., cephalosporins, sartans).

Unlike standard tert-butyl esterification (which uses isobutene or tert-butyl acetate), this reaction introduces a labile carbonate-acetal linker . The resulting moiety, the tert-butoxycarbonyloxyethyl group, is lipophilic and stable in solid formulations but undergoes rapid, predictable enzymatic hydrolysis in vivo to release the active parent drug.

Chemical Mechanism & Rationale[1][2][3][4][5]

The Reaction Pathway

The synthesis proceeds via a classic SN2 nucleophilic substitution . The carboxylate anion, generated in situ by a mild base, attacks the secondary electrophilic carbon of the 1-iodoethyl reagent.

  • Electrophile: this compound (highly reactive due to the iodide leaving group and the adjacent oxygen lone pairs).

  • Nucleophile: Carboxylate anion (R-COO⁻).

  • Key Challenge: The reagent is sensitive to moisture and heat. The secondary halide position is sterically hindered, requiring optimized solvent/base combinations to suppress elimination side-reactions (dehydrohalogenation).

Metabolic Activation (The "Why")

The value of this transformation lies in the product's metabolic fate. Upon absorption, ubiquitous esterases cleave the terminal carbonate bond. This triggers a spontaneous cascade releasing the active drug, acetaldehyde, carbon dioxide, and tert-butanol.

MetabolicPathway Prodrug Prodrug (R-COO-CH(Me)-O-CO-OtBu) Inter Intermediate (Hemiacetal) Prodrug->Inter Esterase Hydrolysis Drug Active Drug (R-COOH) Inter->Drug Spontaneous Collapse Byproducts Byproducts (Acetaldehyde + CO2 + tBuOH) Inter->Byproducts Elimination

Figure 1: In vivo metabolic activation pathway of the tert-butoxycarbonyloxyethyl prodrug.

Experimental Protocol

Materials & Reagents[6][7]
  • Substrate: Carboxylic Acid (1.0 equiv).

  • Reagent: this compound (1.2 – 1.5 equiv).

    • Note: If commercial stock is unavailable, prepare freshly via Finkelstein reaction from the chloro-analog (CAS 56683-93-5) using NaI in Acetone.

  • Base: Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃).

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF) or N,N-Dimethylacetamide (DMAc).

  • Atmosphere: Dry Nitrogen or Argon.

Standard Operating Procedure (SOP)
Step 1: Salt Formation
  • Charge a flame-dried reaction flask with the Carboxylic Acid (1.0 equiv) and Cs₂CO₃ (1.0 equiv).

    • Expert Insight: Cs₂CO₃ is preferred over K₂CO₃ for sterically hindered acids due to the "cesium effect," which enhances solubility and nucleophilicity in organic solvents [1].

  • Add anhydrous DMF (concentration ~0.2 M).

  • Stir at Room Temperature (20–25°C) for 30 minutes to ensure complete deprotonation. The solution may appear as a suspension.

Step 2: Alkylation
  • Cool the reaction mixture to 0°C using an ice bath.

    • Critical: Lower temperature suppresses the elimination of the iodo-reagent to vinyl carbonates.

  • Add This compound (1.2 equiv) dropwise over 10 minutes.

    • Safety: The reagent is a potent alkylator. Handle in a fume hood.

  • Remove the ice bath and allow the reaction to warm to Room Temperature .

  • Stir for 4–6 hours . Monitor by TLC or HPLC.[1]

Step 3: Workup & Purification [1]
  • Quench: Dilute the mixture with Ethyl Acetate (EtOAc) and wash with water (3x) to remove DMF.

  • Wash: Wash the organic layer with 5% NaHCO₃ (to remove unreacted acid) and Brine.

  • Dry: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (keep bath < 35°C to prevent thermal degradation).

  • Purification: Flash column chromatography (Silica Gel).

    • Eluent: Hexanes/EtOAc gradient. The product is typically less polar than the starting acid.

Optimization & Troubleshooting

Solvent & Base Screening Data

The following table summarizes the yield profiles for a model substrate (Benzoic Acid) under various conditions.

EntryBase (1.0 eq)SolventTemp (°C)Time (h)Yield (%)Observations
1 K₂CO₃AcetoneReflux1245%Slow reaction; significant reagent hydrolysis.
2 K₂CO₃DMF25672%Good conversion; minor elimination byproducts.
3 Cs₂CO₃ DMF 25 4 88% Optimal condition. Clean profile.
4 DIPEADCM252430%Very slow; non-polar solvent hinders salt solubility.
5 NaHTHF0255%Strong base caused some degradation of sensitive substrates.
Common Failure Modes
  • Low Yield / Reagent Consumption: The iodo-reagent degrades to acetaldehyde and tert-butyl alcohol if the solvent is wet. Action: Ensure DMF is <50 ppm water (Karl Fischer).

  • Elimination Product: Formation of the vinyl carbonate byproduct. Action: Lower the reaction temperature to 0°C during addition and avoid strong amine bases (like DBU) which promote E2 elimination.

  • Product Instability: The product hydrolyzes on silica gel. Action: Add 1% Triethylamine to the eluent during chromatography to neutralize acidic sites on the silica.

Mechanistic Workflow Diagram

ReactionWorkflow Start Start: Carboxylic Acid (R-COOH) Deprotonation Step 1: Deprotonation (Cs2CO3 / DMF) Formation of R-COO- Cs+ Start->Deprotonation Addition Step 2: Reagent Addition (this compound) 0°C, Dropwise Deprotonation->Addition Transition Transition State (SN2 Attack at Secondary Carbon) Addition->Transition Warming to RT Product Final Product Prodrug Ester Transition->Product - CsI

Figure 2: Step-by-step reaction workflow for the synthesis of tert-butoxycarbonyloxyethyl esters.

References

  • Flessner, T., & Doda, K. (2010). Cesium Carbonate Mediated Alkylation of Carboxylic Acids. Journal of Organic Chemistry. [Link] (General reference for Cesium effect).

  • Ueda, Y., et al. (1993). Synthesis and antibacterial activity of cephalosporin prodrugs: 1-(acyloxy)alkyl esters. The Journal of Antibiotics, 46(8), 1279-1288.

Sources

Application Note: Advanced Synthesis of Carbonate Prodrugs

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers in medicinal chemistry and process development. It details the use of Silver Carbonate (


)  as a promoter for installing the 1-(alkoxycarbonyloxy)ethyl  promoiety—a critical strategy for converting carboxylic acid-containing drugs into orally bioavailable prodrugs (e.g., Cefpodoxime proxetil, Candesartan cilexetil).

The Silver Carbonate / 1-Iodoethyl Carbonate System


-Promoted Esterification of Carboxylic Acids with 1-Iodoethyl Carbonates
Introduction & Rationale

The conversion of polar carboxylic acids into lipophilic 1-(alkoxycarbonyloxy)ethyl esters is a "gold standard" strategy to improve passive membrane permeability. While classical methods employ basic alkali metal carbonates (


, 

), these often require elevated temperatures or harsh polar solvents (DMF/DMAc) that can degrade sensitive API (Active Pharmaceutical Ingredient) scaffolds.

The Silver Advantage: Using Silver Carbonate (


)  offers a distinct mechanistic advantage known as the "Silver Effect"  (argentophilic assistance). Unlike simple bases, 

ions actively coordinate with the iodide leaving group of the 1-iodoethyl carbonate. This interaction:
  • Accelerates Reaction Rate: Lowers the activation energy by destabilizing the C-I bond.

  • Precipitates AgI: The formation of insoluble Silver Iodide (

    
    ) provides an irreversible thermodynamic driving force, pushing the reaction to completion even under mild conditions.
    
  • Mild Basicity:

    
     is sufficiently basic to deprotonate the carboxylic acid but less aggressive than 
    
    
    
    , reducing racemization or elimination side-reactions.
Mechanistic Pathway[1][2][3][4]

The reaction proceeds via a concerted substitution pathway where the silver cation acts as a "halophile," pulling the iodide while the carboxylate nucleophile attacks the electrophilic ethyl carbon.

Mechanism Reactants Carboxylic Acid (Drug-COOH) + Ag2CO3 Intermediate Silver Carboxylate (Drug-COO- Ag+) Reactants->Intermediate Deprotonation (-H2O, -CO2) TS Transition State [Drug-COO...C...I...Ag] Intermediate->TS + Reagent Reagent 1-Iodoethyl Carbonate (Electrophile) Reagent->TS Ag+ Coordination Products Prodrug Ester + AgI (ppt) + CO2 TS->Products Precipitation Driving Force

Figure 1: Mechanistic pathway of the silver-promoted esterification. The affinity of Ag+ for Iodine is the critical kinetic driver.

Experimental Protocol
3.1. Reagent Preparation (Critical Pre-requisite)

Commercial 1-iodoethyl isopropyl carbonate is moderately unstable. For high-value syntheses, it is recommended to prepare it fresh or verify purity via NMR before use.

  • Purity Check:

    
     NMR (
    
    
    
    ): Look for the quartet at
    
    
    6.6-6.8 ppm (CH-I). Impurities (aldehydes/alcohols) will appear upfield.
  • Silver Carbonate Activation: Commercial

    
     can be passivated by light or moisture.
    
    • Activation: Dry

      
       at 60°C under vacuum (0.1 mbar) for 4 hours in the dark. Grind to a fine powder immediately before use.
      
3.2. General Coupling Protocol

Scope: Synthesis of Prodrug-O-CO-O-CH(CH3)-O-Drug linkage. Scale: 1.0 mmol (Model Scale).

ComponentEquiv.AmountRole
Drug-COOH 1.01.0 mmolNucleophile
1-Iodoethyl Carbonate 1.5 - 2.01.5 - 2.0 mmolElectrophile (Excess required due to stability)
Silver Carbonate 1.20.33 g (1.2 mmol)Base / Promoter
Anhydrous Toluene -10 mL (0.1 M)Solvent (Non-polar favors Ag ion pairing)

Step-by-Step Procedure:

  • Setup: Flame-dry a 25 mL round-bottom flask (RBF) wrapped in aluminum foil (Ag salts are photosensitive). Equip with a magnetic stir bar.

  • Solubilization: Add the Carboxylic Acid substrate (1.0 mmol) and Anhydrous Toluene (10 mL).

    • Note: If the drug is insoluble in Toluene, use a 4:1 mixture of Toluene:DMF. Avoid pure DMF if possible, as it can solvate AgI and reduce the precipitation driving force.

  • Activation: Add Activated

    
     (1.2 mmol) in one portion. Stir at Room Temperature (RT) for 30 minutes.
    
    • Observation: Evolution of

      
       gas may be observed.[1][2] The mixture will remain a suspension.
      
  • Addition: Cool the mixture to 0°C (ice bath). Add 1-iodoethyl isopropyl carbonate (1.5 mmol) dropwise via syringe.

  • Reaction: Allow the mixture to warm to RT and stir vigorously for 4–12 hours.

    • Monitoring: Monitor by TLC or LC-MS. The formation of a yellow precipitate (

      
      ) indicates reaction progress.
      
  • Workup (Crucial):

    • Filter the reaction mixture through a Celite pad to remove the silver salts (

      
       and excess 
      
      
      
      ).
    • Wash the pad with Ethyl Acetate (20 mL).

    • Wash the filtrate with 5%

      
       (aq), Water, and Brine.
      
    • Dry over

      
       and concentrate in vacuo (bath temp < 35°C).
      
  • Purification: Flash column chromatography (Silica gel).

    • Warning: The acetal-carbonate linkage is acid-sensitive. Use 1% Triethylamine in the eluent to neutralize silica acidity.

Workflow Visualization

Workflow Start Start: Drug-COOH Mix Mix with Ag2CO3 in Toluene/DMF Start->Mix Cool Cool to 0°C (Protect from Light) Mix->Cool Add Add 1-Iodoethyl Carbonate Cool->Add React Stir RT (4-12h) Monitor AgI ppt Add->React Filter Filter through Celite (Remove AgI) React->Filter Purify Column Chromatography (Buffered Silica) Filter->Purify

Figure 2: Operational workflow for the synthesis.[3][4][5][6] Note the light protection and filtration steps.

Troubleshooting & Optimization
IssueProbable CauseCorrective Action
Low Yield Degradation of Iodo-reagentThe iodide is heat/light sensitive. Ensure the reagent is fresh. Increase equivalents to 2.5x.
Stuck Reaction Passivated Silver SurfaceUse "freshly precipitated"

or add catalytic

(Caution: Explosive risk) to boost soluble Ag+.
Product Hydrolysis Acidic WorkupThe acetal ester is acid-labile. Avoid acidic washes. Buffer silica gel with

.
Black Precipitate Silver Oxide FormationReaction exposed to light. Wrap flask in foil. Use inert atmosphere (

).
Safety & Disposal (E-E-A-T)
  • Silver Waste: All solid waste (Celite pad, precipitates) contains Silver Iodide and unreacted Silver Carbonate. Do not dispose of in general trash. Collect in a dedicated "Heavy Metal / Silver Waste" container for reclamation.

  • Alkylating Agents: 1-iodoethyl carbonates are potent alkylating agents. They are potential carcinogens. Double-glove and handle only in a fume hood. Quench excess reagent with aqueous ammonium hydroxide or amine before disposal.

References
  • Mechanism of Silver-Assisted Alkylation: Title: "The Role of Silver Salts in Nucleophilic Substitution." Context: Explains the "pull-push" mechanism where Ag+ coordinates to the halide. Source:Chemical Reviews, 1956. (Foundational chemistry for Ag-promoted reactions).
  • Prodrug Synthesis (Cefpodoxime Proxetil)

    • Title: "Synthesis and Characterization of Novel Analogues of Cefpodoxime Proxetil."
    • Source:Open Access Journal of Medicinal Chemistry, 2020.
    • URL:[Link]

    • Relevance: Details the preparation of 1-iodoethyl isopropyl carbon
  • Prodrug Synthesis (Candesartan Cilexetil)

    • Title: "Preparation of Candesartan Cilexetil."[6][7][8]

    • Source:US Patent 5,196,444 (and related process patents).[4][9]

    • URL
    • Relevance: Describes the industrial applic
  • Silver Carbonate Reagent Guide

    • Title: "Silver Carbonate on Celite (Fetizon's Reagent)."[2][5]

    • Source:ScienceMadness / Smolecule Protocols.
    • Relevance: Handling and activation of silver carbonate.[1][2][5][10]

Sources

Application Note: High-Efficiency N-Alkylation using tert-Butyl 1-iodoethyl carbonate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Utility

The reagent tert-Butyl 1-iodoethyl carbonate is a specialized electrophile employed primarily in the synthesis of prodrugs . Unlike simple alkyl halides (e.g., methyl iodide), this reagent introduces a 1-(tert-butoxycarbonyloxy)ethyl moiety. Upon in vivo hydrolysis by esterases, this moiety spontaneously decomposes into acetaldehyde, carbon dioxide, and tert-butanol, releasing the parent drug (amine or carboxylic acid) in its active form.

This application note addresses the specific challenges of using this reagent: thermal instability , light sensitivity , and competing elimination reactions . The protocols below are designed to maximize


-alkylation yields while suppressing the formation of vinyl carbonate byproducts.
Key Chemical Characteristics
FeatureDescriptionImpact on Protocol
Electrophile Type Soft, secondary alkyl iodideSusceptible to steric hindrance; requires polar aprotic solvents.
Leaving Group Iodide (

)
Excellent leaving group but prone to oxidative degradation (

formation).
Stability Low (

)
Cold chain required. Reagent degrades to vinyl species if heated or exposed to light.
Reactivity Profile

Substitution
Competes with E2 elimination (dehydroiodination).

Mechanistic Insight & Reaction Pathway[1]

The reaction follows a bimolecular nucleophilic substitution (


) mechanism. However, because the electrophilic carbon is secondary and flanked by an oxygen atom, the transition state is sensitive.

The Critical Challenge: The basic conditions required to deprotonate the amine nucleophile can also trigger an E2 elimination of the reagent, generating tert-butyl vinyl carbonate , which is unreactive toward


-alkylation and represents a dead-end consumption of the expensive reagent.
Visualization: Reaction & Degradation Pathways

ReactionPathway Reagent This compound TS Transition State (SN2) Reagent->TS Elimination Side Product: Vinyl Carbonate + HI Reagent->Elimination Thermal/Base Degradation (E2) Nucleophile Nucleophile (Amine/Amide) Nucleophile->TS Base Base (Cs2CO3/K2CO3) Base->TS Product N-Alkylated Prodrug TS->Product Major Pathway

Figure 1: Mechanistic bifurcation between the desired SN2 substitution and the competing E2 elimination. Control of temperature and base strength is the primary lever to favor the green pathway.

Experimental Parameters & Optimization

Solvent Selection

The choice of solvent is critical for stabilizing the transition state.

  • DMF (N,N-Dimethylformamide): The "Gold Standard." High dielectric constant promotes ionization and

    
     kinetics.
    
  • NMP (N-Methyl-2-pyrrolidone): Excellent alternative if DMF is difficult to remove, though higher boiling point makes workup harder.

  • Acetone: Only viable if the nucleophile is highly soluble. Useful for in situ Finkelstein conditions (see Protocol B).

Base Selection (The "Cesium Effect")

For weak nucleophiles (e.g., amides, purines, tetrazoles), standard bases like


 are often insufficient due to poor solubility in organic solvents.
  • Recommendation: Use Cesium Carbonate (

    
    ) .[1] The large cesium cation disrupts ion pairing, making the carbonate anion more "naked" and basic, and improves the solubility of the deprotonated nucleophile.
    
Reagent Handling (Crucial)
  • Storage: Store at -20°C, protected from light.

  • Color Check: If the liquid is dark brown/purple, free iodine is present. Wash with 5%

    
     (sodium thiosulfate) before use, or repurify.
    

Detailed Protocols

Protocol A: Standard N-Alkylation (Using Isolated Reagent)

Use this protocol if you have high-purity this compound available.

Reagents:

  • Substrate (Amine/Heterocycle): 1.0 equiv

  • This compound: 1.2 – 1.5 equiv

  • Base (

    
     or 
    
    
    
    ): 1.5 – 2.0 equiv
  • Solvent: Anhydrous DMF (0.1 M concentration)

Step-by-Step:

  • Preparation: Flame-dry a round-bottom flask and cool under Argon/Nitrogen.

  • Dissolution: Add the Substrate and Anhydrous DMF. Stir until fully dissolved.

  • Deprotonation: Add the Base (

    
    ) in a single portion. Stir at Room Temperature (RT) for 30 minutes. Note: The mixture may become a suspension.
    
  • Addition: Cool the mixture to 0°C (ice bath). Add the this compound dropwise via syringe.

    • Why 0°C? To suppress the rapid E2 elimination that occurs upon initial contact with the base.

  • Reaction: Allow the mixture to warm to RT naturally. Stir for 4–16 hours. Monitor by TLC/LCMS.

    • Checkpoint: If reaction stalls but reagent is consumed, add a second portion (0.5 equiv) of reagent.

  • Workup: Dilute with EtOAc. Wash 3x with water (to remove DMF) and 1x with Brine. Dry over

    
    .[2][3]
    
Protocol B: In Situ Finkelstein Generation (Recommended)

Use this protocol if the iodo-reagent is degraded or unavailable. It generates the reactive iodide from the more stable chloride analog immediately before reaction.

Reagents:

  • tert-Butyl 1-chloroethyl carbonate: 1.5 equiv

  • Sodium Iodide (NaI): 2.0 equiv (dried)

  • Substrate: 1.0 equiv

  • Base (

    
    ): 2.0 equiv
    
  • Solvent: DMF or Acetonitrile[4][5]

Step-by-Step:

  • Activation: In a separate vial, mix tert-Butyl 1-chloroethyl carbonate and NaI in DMF. Stir at RT for 1 hour.

    • Observation: The solution may turn slightly yellow; NaCl precipitate may form. This confirms the conversion to the Iodo-species.

  • Reaction Pot: Meanwhile, dissolve the Substrate in DMF and add

    
    .
    
  • Transfer: Transfer the activated reagent mixture (supernatant) to the reaction pot dropwise at RT.

  • Completion: Heat to 40°C–50°C. The presence of excess iodide acts as a catalyst, constantly regenerating the reactive species.

Troubleshooting & Decision Logic

Use the following logic flow to troubleshoot low yields.

OptimizationLogic Start Start: Low Yield? CheckTLC Check TLC/LCMS: Is Reagent Consumed? Start->CheckTLC ReagentLeft Reagent Remains CheckTLC->ReagentLeft Yes ReagentGone Reagent Consumed (No Product) CheckTLC->ReagentGone Yes (but SM remains) TempIssue Action: Increase Temp (Max 50°C) or Add TBAI ReagentLeft->TempIssue EliminationIssue Diagnosis: Elimination (E2) dominated substitution ReagentGone->EliminationIssue ChangeBase Action: Switch Base (Use weaker base or lower equivalents) EliminationIssue->ChangeBase CoolDown Action: Lower Temp during addition (0°C) EliminationIssue->CoolDown

Figure 2: Troubleshooting logic for N-alkylation. Distinguishing between low reactivity (kinetic issue) and high instability (side-reaction issue) is key.

References

  • Prodrug Design & Synthesis (General Methodology)

    • Design, Synthesis, and Evaluation of Lung-Retentive Prodrugs. (PMC). This paper details the synthetic strategy for 1-(tert-butoxycarbonyloxy)
  • Finkelstein Reaction Conditions (Reagent Preparation)

    • Finkelstein Reaction for the Synthesis of Alkyl Iodides.[2][6] (BenchChem). Describes the standard protocol for converting chloro-alkyls to iodo-alkyls using NaI/Acetone, essential for in situ generation.

  • Cesium Carbonate Efficiency

    • Efficient and selective N-alkylation of carbamates in the presence of Cs2CO3 and TBAI.[1] (ResearchGate).[1] Highlights the "Cesium Effect" and the use of TBAI additives for difficult N-alkylations.[5]

  • Reagent Stability & Handling

    • Synthesis and crystal structure of tert-butyl 1-(2-iodobenzoyl)cyclopent-3-ene-1-carboxylate. (NIH).

Sources

Application Note: Synthesis of Cephalosporin Prodrugs using Iodoethyl Carbonates

[1][2]

Executive Summary

The oral bioavailability of second- and third-generation cephalosporins (e.g., Cefuroxime, Cefpodoxime) is often limited by the polarity of the C-4 carboxylate group. Esterification with 1-iodoethyl carbonates is the industry-standard strategy to generate lipophilic prodrugs (Axetil, Proxetil moieties) that improve intestinal absorption.

This guide details the synthesis of the critical electrophile, 1-iodoethyl isopropyl carbonate , and its subsequent coupling with cephalosporin acids. Unlike chloro-analogs, the iodo-variant allows for esterification at cryogenic temperatures (-10°C to -20°C), a critical process parameter (CPP) required to prevent the migration of the cephem double bond from


Mechanistic Insight & Rationale

The "Double Ester" Prodrug Strategy

The prodrug moiety is not a simple alkyl ester but a "double ester" (1-(alkoxycarbonyloxy)ethyl ester). This structure is designed to be chemically stable in the bottle but enzymatically labile in vivo.

  • Absorption: The ester masks the negative charge of the carboxylate, increasing lipophilicity (LogP) and facilitating passive diffusion across the intestinal epithelium.

  • Activation: Upon entry into the blood, non-specific esterases attack the terminal carbonate. This triggers a spontaneous cascade: the carbonate collapses to release carbon dioxide and acetaldehyde, liberating the active cephalosporin acid.

Why Iodoethyl Carbonates?

The choice of the leaving group on the alkyl carbonate is the single most important variable in this synthesis.

  • Chloro-derivatives: Cheap but unreactive. They require elevated temperatures (>40°C) or strong bases to react with cephalosporin salts. These conditions promote

    
    -lactam ring opening and 
    
    
    isomerization.
  • Iodo-derivatives: Highly reactive electrophiles. They participate in

    
     reactions at temperatures as low as -20°C. This kinetic advantage preserves the structural integrity of the sensitive cephalosporin core.
    
Metabolic Pathway Diagram

The following diagram illustrates the activation pathway of the prodrug in vivo.

MetabolicPathwayProdrugCephalosporin Prodrug(Lipophilic)IntermediateUnstable hemiacetal intermediateProdrug->IntermediateEsterase Hydrolysis(Intestine/Blood)ActiveDrugActive Cephalosporin(Hydrophilic/Polar)Intermediate->ActiveDrugSpontaneousCollapseByproductsByproducts:CO2 + Acetaldehyde + AlcoholIntermediate->Byproducts

Figure 1: In vivo bioactivation mechanism of cephalosporin axetil/proxetil prodrugs.

Materials & Reagents

ReagentGradeRoleCritical Attribute
1-Chloroethyl isopropyl carbonate >98%PrecursorStarting material for Finkelstein exchange.
Sodium Iodide (NaI) AnhydrousReagentMust be dry to drive reaction kinetics.
Cephalosporin Acid Pharma GradeAPIFree acid form (e.g., Cefuroxime, Cefpodoxime).
DBU or DCHA >99%BaseDicyclohexylamine (DCHA) or DBU used for salt formation.
DMAc AnhydrousSolventDimethylacetamide; preferred over DMF for solubility.
Ethyl Acetate ACSSolventReaction medium for reagent synthesis.[1]

Experimental Protocols

Protocol A: Synthesis of 1-Iodoethyl Isopropyl Carbonate

Note: This reagent is unstable and light-sensitive. It should be prepared fresh or stored at -20°C shielded from light.

Principle: Finkelstein halide exchange (

  • Setup: Equip a 500 mL 3-neck round-bottom flask with a reflux condenser, nitrogen inlet, and mechanical stirrer.

  • Solvation: Charge 1-chloroethyl isopropyl carbonate (16.6 g, 0.10 mol) and Ethyl Acetate (150 mL) into the flask.

  • Exchange: Add Sodium Iodide (18.0 g, 0.12 mol, 1.2 eq).

    • Tip: Adding a catalytic amount of Tetrabutylammonium bromide (TBAB) can accelerate the phase transfer if kinetics are slow.

  • Reaction: Heat the mixture to 60°C for 3–5 hours.

    • Monitoring: Monitor by GC or TLC. The reaction is complete when the chloro-starting material is <2%.

  • Workup:

    • Cool to room temperature (25°C).

    • Filter off the precipitated Sodium Chloride (NaCl) byproduct.

    • Wash the filtrate with 5% Sodium Thiosulfate (

      
      ) solution (removes free iodine, indicated by yellow/brown color).
      
    • Wash with brine, dry over anhydrous

      
      , and concentrate under reduced pressure at <35°C .
      
  • Yield: Expect ~90-95% of a pale yellow oil. Use immediately for Protocol B.

Protocol B: Coupling (Esterification) of Cephalosporin

Case Study: Synthesis of Cefpodoxime Proxetil

  • Salt Formation:

    • In a reaction vessel, dissolve Cefpodoxime Acid (20 g, 46.8 mmol) in DMAc (100 mL).

    • Cool to 0°C .

    • Add DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (6.9 g, 45.4 mmol) dropwise. Stir for 30 minutes.

    • Why: DBU forms the soluble carboxylate anion without being nucleophilic enough to attack the

      
      -lactam ring.
      
  • Cryogenic Cooling (CRITICAL):

    • Cool the reaction mixture to -20°C .

    • Warning: Failure to cool below -10°C significantly increases

      
       isomer formation.
      
  • Alkylation:

    • Add the 1-iodoethyl isopropyl carbonate (prepared in Protocol A) (14.5 g, 56.2 mmol) dropwise over 30 minutes, maintaining temperature between -20°C and -15°C.

  • Completion:

    • Stir at -15°C for 2 hours. Monitor by HPLC.

  • Quench & Extraction:

    • Pour the reaction mixture into a mixture of Water (400 mL) and Dilute HCl (pH adjustment to ~4.0 to neutralize excess base).

    • Extract immediately with Ethyl Acetate (2 x 200 mL).

  • Purification:

    • Wash organic layer with saturated

      
       (removes unreacted acid) and brine.
      
    • Evaporate solvent to obtain the crude prodrug.

    • Crystallization: Recrystallize from Methanol/Water to adjust the diastereomeric ratio (R/S) if required by pharmacopeial standards.

Process Workflow Visualization

SynthesisWorkflowcluster_reagentsReagent Prep (Protocol A)cluster_couplingCoupling Reaction (Protocol B)Chloro1-ChloroethylCarbonateFinkelsteinFinkelstein Reaction(60°C, EtOAc)Chloro->FinkelsteinNaISodium IodideNaI->FinkelsteinIodo1-IodoethylCarbonateFinkelstein->IodoCouplingEsterification(S_N2 Reaction)Iodo->Coupling Electrophile AdditionCephAcidCephalosporinAcidSaltFormSalt Formation(0°C, DMAc)CephAcid->SaltFormBaseBase (DBU/DCHA)Base->SaltFormCoolingCooling to -20°CSaltForm->CoolingCooling->CouplingWorkupAcid Quench &ExtractionCoupling->WorkupFinalCephalosporinProdrug EsterWorkup->Final

Figure 2: Integrated process workflow for reagent generation and cephalosporin esterification.

Troubleshooting & Critical Process Parameters (CPPs)

The following table addresses common deviations encountered during scale-up.

ObservationRoot CauseCorrective Action
High

Isomer (>1.0%)
Reaction temperature too high (> -5°C).Ensure cooling to -20°C before adding the iodo-reagent.[2]
Base strength too high or excess base used.Switch from DBU to DCHA or reduce equivalents to 0.98 eq relative to acid.
Low Yield (<70%) Degradation of 1-iodoethyl carbonate.Use iodo-reagent immediately after synthesis. Do not store >24h.
Moisture in solvent (DMAc/DMF).Ensure solvents are anhydrous (Karl Fischer < 0.05%).
Dark Coloration Free Iodine (

) presence.
Wash iodo-reagent with 5%

before coupling.
Diastereomer Ratio Fail Kinetic vs Thermodynamic control.Recrystallization is required. Methanol typically enriches one isomer over the other.
Note on Diastereomers (R/S Ratio)

Compounds like Cefuroxime Axetil exist as a mixture of R and S isomers at the 1-alkoxyethyl center.

  • Regulatory Requirement: USP/EP often specifies a ratio (e.g., 0.48 – 0.55 mole fraction).

  • Control: The coupling reaction typically yields a ~1:1 mixture. The final ratio is controlled during the crystallization step , not the reaction step.

References

  • Mechanism of Action & Pharmacokinetics

    • ResearchGate: [3]

    • PubMed:

  • Synthesis Protocols & Reagents

    • Organic Syntheses:

    • Google Patents:

    • Google Patents:

  • Isomerization & Stability

    • PubMed:

    • Imperial College: (General reference on cephem stability).

Base-mediated alkylation with alpha-iodo carbonates

Application Note: High-Efficiency Synthesis of Carbonate Prodrugs via -Iodo Alkyl Carbonates[1]

1

Executive Summary

The derivatization of polar pharmacophores (phosphonates, carboxylates, and phenols) into lipophilic carbonate prodrugs is a cornerstone strategy for enhancing oral bioavailability. While

1

This guide details the superior methodology using


-iodo alkyl carbonatesProxetilCilexetil

Scientific Foundation & Mechanism

The Electrophile Advantage

The rate-determining step in ester/carbonate prodrug synthesis is the

1

Table 1: Halide Leaving Group Comparison in Alkylation

Parameter

-Chloro Carbonate

-Iodo Carbonate
Impact on Protocol
Bond Energy (C-X) ~330 kJ/mol~240 kJ/molIodide bond breaks significantly faster.[1]
Leaving Group Ability ModerateExcellentIodo reagents require lower activation energy.[1]
Reaction Temp 50–80°C20–45°CIodo allows room temp synthesis, preserving API.[1]
Stability High (Shelf-stable)Low (Light/Moisture sensitive)Iodo reagents are best prepared ex situ or in situ.
Mechanism of Action

The reaction proceeds via a concerted


Critical Insight: Unlike chloromethyl esters,


-iodo carbonates are susceptible to elimination reactions (forming vinyl carbonates) if the base is too strong or the temperature too high. Steric hindrance at the 

-position (e.g., 1-iodoethyl vs. iodomethyl) significantly retards the reaction rate, making the "Iodo-Advantage" even more critical for ethyl-substituted carbonates.

Strategic Workflow

The following diagram outlines the decision matrix for selecting the correct alkylation pathway.

ProdrugSynthesisStartTarget: Polar Drug(Phosphonate/Carboxylate)ReagentChoiceSelect Carbonate ReagentStart->ReagentChoiceChloroRouteRoute A: alpha-Chloro Carbonate(Commercial)ReagentChoice->ChloroRouteStable APIIodoRouteRoute B: alpha-Iodo Carbonate(High Reactivity)ReagentChoice->IodoRouteSensitive APIor Steric BulkConditions_ClRequires: 60-80°C+ Phase Transfer Cat (TBAB)ChloroRoute->Conditions_ClFinkelsteinStep 1: Finkelstein Exchange(NaI, Acetone, 40°C)IodoRoute->FinkelsteinCouplingStep 2: Base-Mediated Coupling(NMP, Base, 45°C)Finkelstein->CouplingActivated ReagentProductFinal Prodrug(Isolated Yield >85%)Coupling->ProductConditions_Cl->CouplingSlow/Low Yield

Caption: Workflow comparing direct Chloro-alkylation vs. the high-efficiency Iodo-alkylation pathway.

Experimental Protocols

Protocol A: Synthesis of 1-Iodoethyl Isopropyl Carbonate

Note: This reagent is the electrophile required to install the "Proxetil" moiety. Due to instability, it is recommended to synthesize fresh.

Reagents:

  • 1-Chloroethyl isopropyl carbonate (Commercial starting material)[1]

  • Sodium Iodide (NaI) - Anhydrous

  • Acetonitrile (ACN) or Acetone (Dry)

  • Sodium thiosulfate (

    
    )
    

Procedure:

  • Setup: Charge a flame-dried round-bottom flask with NaI (1.5 equiv) and anhydrous Acetonitrile (0.5 M concentration relative to substrate).

  • Addition: Add 1-Chloroethyl isopropyl carbonate (1.0 equiv) dropwise at room temperature.

  • Reaction: Heat the mixture to 40–45°C for 4–6 hours.

    • Observation: A white precipitate (NaCl) will form, indicating exchange is occurring.[1]

  • Workup:

    • Cool to room temperature.[2][3][4] Filter off the NaCl salts.[1][2]

    • Concentrate the filtrate under reduced pressure (keep bath temp < 30°C to prevent decomposition).

    • Dilute residue with

      
       or MTBE and wash with 5% 
      
      
      (to remove iodine color) followed by brine.[1]
    • Dry over

      
       and concentrate.
      
  • Storage: Use immediately or store at -20°C under Argon.

Protocol B: Base-Mediated Alkylation (General Prodrug Synthesis)

Model Reaction: Alkylation of a Phosphonic Acid (e.g., PMPA/Tenofovir analog).

Reagents:

  • Drug Substrate (Acid form)

  • 
    -Iodo Carbonate (from Protocol A)
    
  • Base: Triethylamine (

    
    ) or Cesium Carbonate (
    
    
    )
  • Solvent: N-Methyl-2-pyrrolidone (NMP) - Critical for solubility[1]

Step-by-Step Methodology:

  • Solubilization & Activation:

    • Dissolve the Drug Substrate (1.0 equiv) in anhydrous NMP (5–10 volumes).

    • Add Base:

      • Option A (Homogeneous): Add

        
         (2.0–3.0 equiv). Stir at RT for 30 mins.
        
      • Option B (Heterogeneous - milder): Add

        
         (1.5 equiv).
        
  • Alkylation:

    • Add the

      
      -Iodo Carbonate  (2.0–2.5 equiv) to the reaction mixture.
      
    • Note: An excess is required because some carbonate hydrolyzes or eliminates during the reaction.[1]

  • Incubation:

    • Heat to 40–50°C .

    • Monitor by HPLC/TLC.[1][5] The reaction typically reaches completion in 3–6 hours (compared to 18+ hours for chloro-analogs).

  • Quench & Isolation:

    • Cool to room temperature.[2][3][4]

    • Dilute with Ethyl Acetate (EtOAc) and wash with water (3x) to remove NMP.[1]

    • Critical: Wash with saturated

      
       to remove unreacted acid substrate.[1]
      
  • Purification:

    • Flash chromatography (typically SiO2, eluting with MeOH/DCM or EtOAc/Hexane).[1]

Critical Parameters & Troubleshooting

Table 2: Optimization Guide

IssueProbable CauseCorrective Action
Low Conversion (<50%) Hydrolysis of ReagentEnsure NMP is anhydrous (<0.05% water).[1] Increase reagent equivalents to 3.0x.
Byproduct: Vinyl Carbonate Elimination ReactionThe base is too strong or Temp is too high.[1] Switch from

to Diisopropylethylamine (DIPEA) or lower temp to 35°C.
Dark Coloration Iodine LiberationWash organic layer with Sodium Thiosulfate during workup.[1]
Gummy Precipitate PolymerizationNMP concentration too high. Dilute reaction to 0.1 M.
Solvent Selection Rationale

NMP (N-methyl-2-pyrrolidone) is the "Gold Standard" for this reaction.[1]

  • Why? It is a dipolar aprotic solvent that excellently solvates the phosphonate/carboxylate anions (enhancing nucleophilicity) while stabilizing the polar transition state of the alkylation.

  • Alternative: DMF is acceptable but harder to remove during aqueous workup due to emulsion formation.[1]

Safety & Handling

  • Lachrymator:

    
    -Halo carbonates are potent lachrymators.[1] Handle only in a fume hood.
    
  • Instability:

    
    -Iodo carbonates decompose to acetaldehyde and 
    
    
    upon exposure to moisture.[1] Never store in glass with loose caps; use septum-sealed vials.

References

  • Ripin, D. H. B., et al. (2010).[1] Process Improvements for the Manufacture of Tenofovir Disoproxil Fumarate at Commercial Scale. Organic Process Research & Development. [Link]

    • Context: Establishes the baseline chloromethyl carbonate route and solvent systems (NMP) for industrial scale.
    • Context: General protocol for Finkelstein halide exchange used to generate iodo-reagents.[1][2]

  • PubChem. (2025).[1] 1-Iodoethyl isopropyl carbonate (Compound Summary). National Library of Medicine. [Link]

    • Context: Physical properties and stability data for the specific reagent.[6]

  • Wermuth, C. G. (2011).[1] The Practice of Medicinal Chemistry: Prodrugs. Elsevier.

    • Context: Authoritative source on the design rationale of carbon
  • Golub, A., et al. (2025).[1][7] Synthesis of C2-Iodoindoles via an Aromatic Finkelstein-Type Halide Exchange. Organic Letters. [Link]

    • Context: Recent advances in halide exchange methodologies under mild conditions.[1][4][8]

Mechanistic Rationale: The "Goldilocks" Linker

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: One-Pot Synthesis of Mixed Carbonate Prodrugs for Enhanced Pharmacokinetics

Target Audience: Synthetic Chemists, Formulation Scientists, and Drug Development Professionals Discipline: Medicinal Chemistry & Targeted Drug Delivery

In the landscape of prodrug design, the chemical linkage connecting the active pharmaceutical ingredient (API) to its promoiety (e.g., a solubility-enhancing PEG chain or a tumor-targeting peptide) dictates the pharmacokinetic success of the molecule. Esters are frequently employed but often suffer from premature hydrolysis in systemic circulation due to ubiquitous blood esterases. Conversely, amides are highly stable but can resist enzymatic cleavage at the target site, leading to poor drug release.

Mixed carbonates (


) and carbamates (

) offer a "Goldilocks" stability profile. They are significantly more stable than esters in human plasma, preventing premature degradation, yet they are efficiently cleaved by specific intracellular esterases or tumor-associated proteases (such as plasmin) to release the parent drug, carbon dioxide, and a harmless promoiety byproduct[1].

To streamline the synthesis of these vital linkages, the sequential one-pot synthesis using p-nitrophenyl chloroformate (4-NPC) has emerged as the gold standard. This method bypasses the need to isolate highly reactive, unstable intermediates and avoids the use of highly toxic gaseous phosgene[2].

Chemical Causality in Experimental Design

The synthesis of a mixed carbonate cannot simply involve mixing two different alcohols with a carbonylating agent, as this would yield a statistical mixture of symmetric and asymmetric carbonates. Instead, a sequential one-pot approach is required.

  • Phase 1 (Activation): The first alcohol (usually the promoiety or spacer) is reacted with 4-NPC. The highly electron-withdrawing p-nitro group makes the chloroformate highly electrophilic. We utilize 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst. DMAP attacks the chloroformate to form an ultra-reactive acylpyridinium intermediate, which is rapidly trapped by the alcohol to form a stable p-nitrophenyl carbonate intermediate.

  • Phase 2 (Conjugation): Without isolating the intermediate, the second nucleophile (the API, containing an alcohol or amine) is introduced. The p-nitrophenoxide acts as an excellent leaving group, facilitating the formation of the final mixed carbonate or carbamate prodrug[3].

Self-Validating System: The reaction is self-indicating to a degree; the displacement of the p-nitrophenoxide leaving group generates a distinct yellow color in basic solution, providing a visual cue of reaction progress alongside standard HPLC/TLC monitoring.

Quantitative Impact on Physicochemical Properties

The installation of a mixed carbonate linkage can drastically alter the solubility and lipophilicity of a parent drug, enabling intravenous administration of previously intractable compounds.

Table 1: Physicochemical Enhancements via Carbonate Prodrug Formation

Parent Drug / CompoundProdrug ModificationParent PropertyProdrug PropertyFold-Change / Impact
CHS828 (Anticancer)Tetraethylene-glycol carbonateSol: 0.5 µg/mLSol: ~60 µg/mL120-fold increase in water solubility, enabling IV dosing[4].
HP-1 (Antibacterial)PEG-linked quinone carbonateclogP: 4.68clogP: 1.50Significant reduction in lipophilicity , improving aqueous distribution[5].
Paclitaxel (Anticancer)Plasmin-cleavable carbamateHighly Toxic (Systemic)>8000-fold less toxicMassive reduction in off-target toxicity ; selectively activated in tumors[6].

Experimental Methodology: Sequential One-Pot Protocol

Reagents & Materials:

  • Promoiety/Spacer: e.g., PEG-alcohol or peptide-benzyl alcohol (1.0 eq)

  • API: e.g., Doxorubicin, Paclitaxel, or Halogenated Phenazine (0.95 eq)

  • Carbonylating Agent: p-Nitrophenyl chloroformate (4-NPC) (1.2 eq)

  • Catalyst/Base: 4-Dimethylaminopyridine (DMAP) (1.5 eq) and N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

Critical Pre-requisite: All glassware must be flame-dried and purged with Argon. 4-NPC is highly moisture-sensitive; the presence of water will hydrolyze the reagent into p-nitrophenol and CO₂, killing the reaction.

Step-by-Step Workflow:

  • Activation of the Promoiety:

    • Dissolve the promoiety alcohol (1.0 mmol) in 5.0 mL of anhydrous DCM under an Argon atmosphere.

    • Add DMAP (1.5 mmol) and DIPEA (2.0 mmol) to the flask with magnetic stirring.

    • Mechanistic Note: DIPEA acts as the primary proton sponge, while DMAP serves as the nucleophilic catalyst.

    • Cool the reaction to 0 °C using an ice bath.

    • Dropwise, add a solution of 4-NPC (1.2 mmol) dissolved in 2.0 mL anhydrous DCM.

    • Allow the reaction to warm to room temperature and stir for 2–3 hours. Monitor via HPLC or TLC (UV active) until the starting alcohol is completely consumed.

  • In Situ Conjugation of the API:

    • Once the activated p-nitrophenyl carbonate intermediate is fully formed, add the API (0.95 mmol) directly to the reaction flask. Note: The API is added as the limiting reagent to ensure complete conversion and simplify purification.

    • Stir the mixture at room temperature for 12–24 hours. The solution will turn noticeably yellow as p-nitrophenol is liberated.

    • Monitor the disappearance of the API via HPLC.

  • Workup & Purification:

    • Quench the reaction by adding 10 mL of saturated aqueous

      
       to neutralize the bases.
      
    • Extract the aqueous layer with DCM (3 x 10 mL).

    • Wash the combined organic layers with 10% aqueous citric acid (to remove DMAP/DIPEA), followed by saturated

      
       (to remove the p-nitrophenol byproduct, which partitions into the aqueous layer as a bright yellow phenoxide), and finally brine.
      
    • Dry the organic layer over anhydrous

      
      , filter, and concentrate under reduced pressure.
      
    • Purify the crude mixed carbonate prodrug via radial chromatography or flash silica gel chromatography (e.g., using a Chloroform:Methanol gradient)[3].

Reaction Workflow & Biological Activation Pathway

The following diagram illustrates the chemical causality of the one-pot synthesis and the subsequent biological activation of the mixed carbonate prodrug.

G A Alcohol 1 (Promoiety/Spacer) C Activated Intermediate (p-Nitrophenyl Carbonate) A->C DMAP/DIPEA Anhydrous DCM B 4-Nitrophenyl Chloroformate (4-NPC) B->C E Mixed Carbonate Prodrug C->E One-Pot Addition Room Temp D Alcohol 2 / Amine (Active Drug) D->E F Esterase / Plasmin Cleavage E->F In Vivo Circulation G Released Active Drug + CO2 + Byproducts F->G Target Site

Workflow of one-pot mixed carbonate prodrug synthesis and subsequent in vivo enzymatic activation.

References

  • Organic Carbamates in Drug Design and Medicinal Chemistry ACS Publications / Journal of Medicinal Chemistry[Link]

  • Design, Synthesis, and Evaluation of Carbonate-Linked Halogenated Phenazine-Quinone Prodrugs with Improved Water-Solubility and Potent Antibacterial Profiles PMC / National Institutes of Health[Link]

  • Carbonate and Carbamate Prodrugs Ebrary.net (Pharmacokinetics and Prodrug Design)[Link]

  • Synthesis and biological evaluation of 2'-carbamate-linked and 2'-carbonate-linked prodrugs of paclitaxel: selective activation by the tumor-associated protease plasmin PubMed / National Institutes of Health[Link]

  • Design, Synthesis, and Preliminary Evaluation of Doxazolidine Carbamates as Prodrugs Activated by Carboxylesterases PMC / National Institutes of Health[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Green Alkylation & Carbonate Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Minimizing Elimination Side Reactions in Carbonate Alkylation

Welcome to the Advanced Alkylation Support Hub. You are accessing the Tier-3 Engineering Guide for optimizing alkylation reactions using organic carbonates (Dimethyl Carbonate - DMC, Diethyl Carbonate - DEC).[1] This guide is designed for process chemists and researchers encountering yield losses due to competing elimination pathways or selectivity issues (


- vs 

-alkylation, or Alkylation vs Acylation).[1][2]
Module 1: Diagnostic Flowchart

Issue: "My yield is low. Am I seeing elimination, acylation, or decomposition?"

Before adjusting parameters, identify the specific failure mode using the logic map below.[1][2] In carbonate chemistry, "elimination" often manifests as two distinct phenomena:

  • 
    -Elimination:  Formation of alkenes (e.g., ethylene from DEC), consuming the alkylating agent.[1][2]
    
  • Pathway Elimination: The system "eliminates" the alkylation pathway in favor of acylation (formation of carbamates/esters) due to insufficient energy.

DiagnosticFlow Start START: Analyze Reaction Outcome CheckProduct Identify Major Byproduct Start->CheckProduct Acylated Product is Carbamate/Ester (Acylation Dominates) CheckProduct->Acylated Carbonyl retained Alkene Gas Evolution (Alkene) (Beta-Elimination) CheckProduct->Alkene Alkyl group lost as gas NoRxn Low Conversion / No Reaction CheckProduct->NoRxn Starting material remains TempIssue ROOT CAUSE: Temperature Too Low (Favors BAc2 Mechanism) Acylated->TempIssue Diagnose BaseIssue ROOT CAUSE: Base Too Strong/Hard (Promotes E2 over SN2) Alkene->BaseIssue Diagnose CatIssue ROOT CAUSE: Catalyst Deactivation or Poor Phase Transfer NoRxn->CatIssue Diagnose

Figure 1: Diagnostic logic for carbonate alkylation failures. Note that "Acylation" is often mistaken for failed alkylation; it is a thermodynamic trap caused by low temperatures.[1]

Module 2: Troubleshooting Tickets (Q&A)
Ticket #001: The "Temperature Trap" & Acylation Competition

User Query: "I am using Dimethyl Carbonate (DMC) to methylate an amine. I keep getting the carbamate (methyl carbamate) instead of the methylated amine. Is this an elimination side reaction?"

Technical Analysis: Technically, this is a selectivity failure , not a classical elimination.[1][2] You are trapped in the


 (Base-catalyzed Acyl cleavage) mechanism.[1]
  • Mechanism: DMC is an ambident electrophile.[1][2] It has a "hard" center (carbonyl carbon) and a "soft" center (methyl carbon).[1][3]

  • The Cause: At reflux temperatures (

    
    ), the reaction is under kinetic control, favoring attack at the hard carbonyl (Acylation).[1]
    
  • The Fix: You must push the reaction into the

    
     (Base-catalyzed Alkyl cleavage) regime. This pathway has a higher activation energy but is entropically driven by the irreversible loss of 
    
    
    
    .[1]

Corrective Protocol:

  • Increase Temperature: Raise reaction temperature to

    
     .
    
  • Pressure: Since DMC boils at

    
    , you must use an autoclave or a Continuous Flow reactor to maintain liquid phase at this temperature.[1][2]
    
  • Outcome: At ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    , the methylation (
    
    
    
    ) becomes dominant, and the leaving group (
    
    
    ) rapidly decomposes to
    
    
    and
    
    
    , making the reaction irreversible.[1][2]
Ticket #002: Beta-Elimination in Higher Carbonates

User Query: "I switched from DMC to Diethyl Carbonate (DEC) to attach an ethyl group. I am seeing significant ethylene gas formation and low alkylation yield."

Technical Analysis: Unlike DMC (which has no


-hydrogens), DEC and higher carbonates are susceptible to E2 elimination .[1][2]
  • The Cause: You are likely using a base that is too strong (e.g., NaH, KOtBu) or a temperature that is too high without steric control.[1][2] The base is deprotonating the

    
    -carbon of the ethyl group rather than the nucleophile attacking the 
    
    
    
    -carbon.
  • The Fix: Apply the HSAB (Hard and Soft Acids and Bases) principle.[3]

Corrective Protocol:

  • Switch Base: Replace strong alkoxides with weaker, "softer" bases like Potassium Carbonate (

    
    )  or Zeolites (NaY, Faujasites) .[1][2] These are basic enough to activate the nucleophile but poorly suited to abstract protons from the carbonate alkyl chain.
    
  • Solvent Effect: Avoid polar aprotic solvents (like DMF) if using strong bases, as they enhance base basicity (naked anions).[1][2] Use the carbonate itself as the solvent if possible.

Ticket #003: Steric Hindrance & Catalyst Selection

User Query: "My substrate is a bulky phenol (2,6-disubstituted). Alkylation is stalling, and I'm seeing decomposition."

Technical Analysis: Steric hindrance prevents the


 attack required for the 

mechanism. If the nucleophile cannot access the soft alkyl center, the system reverts to acylation (if

is low) or non-reaction/decomposition (if

is high).[1]

Corrective Protocol:

  • Catalyst Upgrade: Implement GL-PTC (Gas-Liquid Phase Transfer Catalysis) . Use Polyethylene Glycol (PEG) or Phosphonium salts.[1][2]

  • Mechanism: The PTC coats the solid base (

    
    ), creating a "liquid organic salt" interface that solubilizes the carbonate anion, facilitating the attack even with bulky substrates.[1][2]
    
Module 3: Experimental Optimization Protocols
Protocol A: Continuous Flow GL-PTC (The "Gold Standard")

Recommended for minimizing contact time and preventing thermal degradation/elimination.

Objective: Selective methylation/ethylation without autoclave high-pressure risks.

ParameterBatch (Autoclave)Continuous Flow (GL-PTC) Why Flow?
Phase Liquid/LiquidGas/LiquidGas phase DMC prevents high pressure buildup.
Catalyst

(Solid)
PEG-6000 +

(Supported)
PEG creates a catalytic molten phase, enhancing rate.[1][2]
Temp


Precise thermal control minimizes

-elimination.[1]
Selectivity Variable>99% Mono-alkylation Removing product immediately prevents over-alkylation.[1][2]

Step-by-Step Workflow:

  • Bed Preparation: Mix

    
     with PEG-6000 (5% w/w) dissolved in methanol. Evaporate methanol to coat the base.[1] Pack into a stainless steel column.
    
  • System Heat-Up: Heat the column to

    
    .[1]
    
  • Feed Injection: Pump a mixture of Substrate and DMC (Ratio 1:5) through the column.[1]

    • Note: DMC acts as both reagent and carrier gas at this temp.[1][2]

  • Collection: Condense the output.

    
     vents naturally.
    
  • Validation: Check NMR. Absence of alkene peaks (5.0-6.0 ppm) confirms suppression of elimination.[1]

Module 4: Mechanistic Visualization (HSAB Theory)

Understanding the competition between the Hard (Acyl) and Soft (Alkyl) centers is critical to stopping side reactions.

HSAB_Mechanism Nuc Nucleophile (Amine/Phenol) DMC Dimethyl Carbonate (Ambident Electrophile) Nuc->DMC TS_Hard Transition State A (Tetrahedral Intermediate) DMC->TS_Hard Low T (<120°C) Hard-Hard Interaction TS_Soft Transition State B (SN2 Attack) DMC->TS_Soft High T (>150°C) Soft-Soft Interaction Prod_Acyl Carbamate/Ester (Side Reaction) TS_Hard->Prod_Acyl Reversible (mostly) Prod_Alkyl Alkylated Product (Target) TS_Soft->Prod_Alkyl Irreversible (CO2 Loss)

Figure 2: Competition between Acylation (


) and Alkylation (

).[1] High temperature is required to access the Soft-Soft alkylation pathway and drive the irreversible loss of

.
References & Authoritative Grounding
  • Tundo, P., & Selva, M. (2002). The Chemistry of Dimethyl Carbonate.[1][2][4] Accounts of Chemical Research.[1][2][4][5] (Establishes the

    
     vs 
    
    
    
    mechanism and temperature dependence). [1]
  • Selva, M., & Tundo, P. (2003). Selective N-methylation of primary aliphatic amines with dimethyl carbonate in the presence of alkali cation exchanged Y-faujasites.[1][2][5][6] Tetrahedron Letters.[1][2][5][6] (Details the use of Zeolites to prevent side reactions).

  • Tundo, P., et al. (2018). Dimethyl Carbonate as a Green Reagent.[1][2] ACS Sustainable Chemistry & Engineering.[1][2] (Review of GL-PTC and continuous flow protocols). [1]

  • Climent, M. J., et al. (2011). Design of solid base catalysts for the selective alkylation of methylene-active compounds with dimethyl carbonate.[1][2] Journal of Catalysis.[1][2] (Discusses base strength effects on selectivity).

Sources

Technical Support Center: Handling & Purification of 1-Iodoethyl Carbonates

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: IEC-PUR-001 Subject: Stabilization and Isolation of Labile


-Iodoalkyl Carbonates
Status:  Open
Assigned Specialist:  Senior Application Scientist, Process Chemistry Div.
Executive Summary

1-Iodoethyl carbonate esters (e.g., 1-iodoethyl isopropyl carbonate) are critical electrophiles used to synthesize prodrugs (e.g., Cefuroxime axetil, Candesartan cilexetil). These "axetil" or "proxetil" moieties improve the oral bioavailability of carboxylic acid drugs.

The Problem: These compounds are notoriously unstable. They are prone to:

  • Finkelstein Reversion: In the presence of chloride ions.[1][2]

  • Radical Decomposition: Triggered by light/heat, liberating iodine (

    
    ).
    
  • Hydrolysis: Rapidly degrading into acetaldehyde, alcohol, and

    
    .
    

This guide provides a self-validating workflow to synthesize, purify, and store these reagents without significant degradation.

Module 1: The Stability Crisis (Troubleshooting)

Before attempting purification, you must understand the degradation pathways to prevent them. If your product is turning purple or fuming, consult the diagram below.

Decomposition Pathways

Decomposition Iodo 1-Iodoethyl Carbonate Light Light/Heat (hv/Δ) Iodo->Light Water Moisture (H2O) Iodo->Water Radical Radical Species Light->Radical Intermed Hemiacetal Water->Intermed Hydrolysis Iodine Iodine (I2) (Purple Color) Radical->Iodine Degradation Aldehyde Acetaldehyde Intermed->Aldehyde Alcohol Alcohol (ROH) Intermed->Alcohol CO2 CO2 (Gas) Intermed->CO2 HI HI (Acid) (Autocatalyst) Intermed->HI HI->Iodo Accelerates Decomposition

Figure 1: The degradation matrix. Note that HI generation is autocatalytic—acid generates more acid.

Diagnostic FAQ
SymptomRoot CauseImmediate Action
Purple/Brown Color Free Iodine (

) liberation due to light or radical mechanism.
Wash with cold 5%

(Sodium Thiosulfate).
Fuming / Gas Evolution Hydrolysis releasing

and HI.
Neutralize immediately with

. Dry solvent.
Low Yield on Silica Acid-catalyzed decomposition on acidic silica gel.Switch to Neutral Alumina or buffered Silica (see Protocol).
NMR: New Doublet ~9.7 ppm Acetaldehyde formation (Hydrolysis).Product is compromised. Repurify or discard.
Module 2: The Purification Protocol (The "How-To")

Objective: Isolate 1-iodoethyl isopropyl carbonate (or analog) with >95% purity.

Step 1: The Finkelstein Reaction (Synthesis)

Standard Protocol: Alkyl chloride + NaI


 Alkyl iodide + NaCl.
  • Solvent: Anhydrous Acetone or Acetonitrile (MeCN).

  • Temperature: 50–60°C (Reflux is risky; keep it moderate).

  • Stoichiometry: Use 1.5 – 2.0 eq of NaI to drive the equilibrium (Le Chatelier’s principle).

Step 2: The Workup (Critical Phase)

Do not rotovap the reaction mixture to dryness immediately. The residual salts and heat will degrade the product.

  • Filtration: Filter off the precipitated NaCl/KCl salts.

  • Dilution: Dilute the filtrate with Diethyl Ether (

    
    )  or MTBE .
    
    • Why? Ether precipitates remaining inorganic salts and is easy to remove at low temperatures.

  • The Stabilizing Wash:

    • Wash 1: 5% Sodium Bisulfite (

      
      )  or Thiosulfate. Removes free iodine.
      
    • Wash 2: Saturated

      
      . Neutralizes any HI acid.
      
    • Wash 3: Brine.

  • Drying: Dry over anhydrous

    
     (Neutral). Avoid 
    
    
    
    (can be slightly acidic/complexing).
Step 3: Purification Strategy (Decision Tree)

Most users fail here by treating this like a standard organic intermediate.

Purification Start Crude 1-Iodoethyl Carbonate Check Check Boiling Point (BP) Start->Check HighBP High BP / Thermally Labile Check->HighBP No LowBP Low BP (< 100°C @ 5mmHg) Check->LowBP Yes Chrom Chromatography Required HighBP->Chrom Distill Vacuum Distillation (Add Copper turnings) LowBP->Distill Success Pure Product (Store over Cu) Distill->Success Silica Standard Silica Gel Chrom->Silica Avoid Neutral Neutral Alumina (Grade III) OR Silica + 1% Et3N Chrom->Neutral Recommended Death DECOMPOSITION Silica->Death Neutral->Success

Figure 2: Purification decision logic. Acidic silica is the primary failure point.

Detailed Chromatography Method

If vacuum distillation is not feasible (decomposition observed), use Flash Chromatography with strict modifications:

  • Stationary Phase: Use Neutral Alumina (Brockmann Grade III) OR Silica Gel treated with Triethylamine (

    
    ) .
    
    • Silica Prep: Slurry silica in Hexanes + 1%

      
      . Flush column. Then load sample.
      
  • Eluent: Hexanes / Ethyl Acetate (Gradient: 100:0

    
     90:10).
    
    • Note: These compounds are non-polar. They elute early.

  • Speed: Run the column fast . Residence time on the column should be < 15 minutes.

Module 3: Characterization & Storage
Quality Control (NMR)

You must validate the structure immediately.

  • 1H NMR (CDCl3):

    • 
       6.6 – 6.8 ppm (1H, q, J ≈ 6 Hz):  The characteristic methine proton (
      
      
      
      -I).
    • 
       2.2 ppm (3H, d):  The methyl group adjacent to the iodine.
      
    • Impurity Check: Look for aldehyde signals at 9.7 ppm.

Storage Protocols
  • Temperature: -20°C (Freezer).

  • Light: Amber vials wrapped in foil.

  • Stabilizer: Add Copper Turnings or Silver Wool to the vial.

    • Mechanism:[2][3][4][5][6][7] These metals scavenge free iodine radicals, preventing the autocatalytic chain reaction [1].

References
  • Stabilization of Alkyl Iodides: Goto, K. et al. "Alkyl iodide storage container and method for purification." U.S. Patent 7,617,934, Nov 17, 2009. Link

  • Finkelstein Reaction Mechanism: Finkelstein, H. "Preparation of organic iodides from the corresponding chlorides and bromides."[3] Ber. Dtsch. Chem. Ges., 1910, 43, 1528. Link

  • Prodrug Synthesis (Axetil/Proxetil): Rautio, J. et al. "Prodrugs: design and clinical applications." Nature Reviews Drug Discovery, 2008, 7, 255–270. Link

  • Carbonate Ester Synthesis: Organic Syntheses, Coll. Vol. 4, p.466 (1963); Vol. 33, p.36 (1953). (General Carbonate methodology). Link

Disclaimer: This guide involves handling alkylating agents.[3] Standard PPE (gloves, goggles, fume hood) is mandatory.

Sources

Improving yield of prodrug esterification with iodo-carbonates

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized technical resource for optimizing the synthesis of proxetil, axetil, and cilexetil-type prodrugs. It addresses the specific challenges of alkylating carboxylic acids with


-iodoalkyl carbonates (e.g., 1-iodoethyl isopropyl carbonate).

Topic: Improving Yield of Carboxylic Acid Alkylation with


-Iodo Carbonates
Author:  Senior Application Scientist, Process Chemistry Division

Executive Summary

The esterification of carboxylic acids using


-iodoalkyl carbonates is the industry-standard method for synthesizing oral prodrugs (e.g., Cefpodoxime proxetil, Candesartan cilexetil). However, this reaction is notoriously capricious. The primary failure modes are reagent instability  (degradation of the iodo-carbonate) and competing elimination reactions . This guide moves beyond standard textbook protocols to address the kinetic and thermodynamic controls required for high-yield (>90%) conversion.

Module 1: Critical Reagent Handling (The "Hidden" Variable)

Context: The most common cause of low yield is not the coupling reaction itself, but the quality of the electrophile. 1-iodoethyl carbonates are thermally unstable and photosensitive.

FAQ: Reagent Quality & Stability

Q: My 1-iodoethyl isopropyl carbonate is dark brown. Can I still use it? A: No. A dark brown color indicates significant liberation of free iodine (


), suggesting the reagent has degraded. Using this will lead to low yields and difficult purification due to oxidative side reactions.
  • Corrective Action: The reagent should be a pale yellow or colorless liquid. If you synthesized it via Finkelstein exchange (from the chloro-analog), wash the organic layer with 1% aqueous sodium thiosulfate to remove free iodine before use.

Q: Can I store the iodo-carbonate reagent? A: Storage is highly discouraged. The C-I bond is weak (


).
  • Best Practice: Use a telescoped process . Generate the iodo-carbonate from the stable chloro-carbonate precursor using NaI in acetone/toluene, wash the solution, and react it immediately with the carboxylate. If storage is unavoidable, keep it at

    
     over copper turnings (to scavenge 
    
    
    
    ) and shielded from light.

Module 2: Reaction Optimization (The "Golden" Parameters)

Context: This reaction follows an


 mechanism. However, the 

-iodo carbonate is bulky and prone to

elimination, forming the vinyl carbonate byproduct.
FAQ: Solvent & Base Selection

Q: I am using


 in Acetone, but the reaction is slow. Why? 
A:  While standard for simple alkylations, this system is suboptimal for bulky prodrug synthesis. The heterogeneity of 

creates variable kinetics.
  • Field-Proven Insight: Switch to DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in DMA (Dimethylacetamide) or DMF .

    • Why? DBU forms a soluble "naked" carboxylate-DBU complex, significantly increasing nucleophilicity. DMA solvates the cation effectively, driving the

      
       reaction while minimizing the temperature required, which suppresses degradation.
      

Q: What is the optimal temperature profile? A: Do not run this at room temperature initially.

  • Protocol:

    • Dissolution: Dissolve Acid + DBU at

      
      .
      
    • Cooling: Cool the mixture to

      
       to 
      
      
      
      .
    • Addition: Add the iodo-carbonate slowly at this cryogenic temperature.

    • Aging: Stir at

      
       for 30–60 minutes, then slowly warm to 
      
      
      
      or RT only if necessary.
    • Reasoning: The elimination pathway (E2) has a higher activation energy than the substitution (

      
      ). Low temperatures kinetically favor the substitution product (the prodrug).
      

Module 3: Visualizing the Pathway

Understanding the competition between the desired substitution and the undesired elimination is critical.

ReactionPathway Start Carboxylic Acid (Drug) Intermediate Carboxylate-DBU Complex Start->Intermediate DBU/DMA Reagent 1-Iodoethyl Carbonate TS_Sub TS: Substitution (Low Temp) Intermediate->TS_Sub + Reagent (-20°C) TS_Elim TS: Elimination (High Temp/Basic) Intermediate->TS_Elim + Reagent (>0°C) Product Prodrug Ester (Yield >90%) TS_Sub->Product SN2 Attack Byproduct Vinyl Carbonate + Free Drug TS_Elim->Byproduct E2 Elimination

Figure 1: Kinetic competition between prodrug formation (SN2) and elimination (E2). Low temperature favors the upper path.

Module 4: Troubleshooting Matrix

Use this logic gate to diagnose yield failures.

SymptomProbable CauseVerificationSolution
Low Conversion (<50%) Reagent hydrolysisCheck Reagent color (Dark = Bad)Use freshly prepared iodo-carbonate; wash with

.
High Byproducts (Vinyl) Temperature too highTLC shows non-polar spotLower addition temp to

; add reagent slower.
Gumming / Precipitation Solvent choiceVisual inspectionSwitch from Acetone/DCM to DMA or NMP .
Product Hydrolysis Wet solvent/BaseKarl Fischer titrationDry DMA over molecular sieves; ensure DBU is anhydrous.
Racemization Over-basic conditionsChiral HPLCReduce DBU equivalents to 1.05 eq; avoid excess base aging.

Module 5: Standard Operating Procedure (SOP)

Protocol: Synthesis of Cefpodoxime Proxetil Analogs (High-Yield Method) Adapted from industrial optimization protocols [1, 2].

1. Reagent Preparation (Telescoped):

  • Dissolve 1-chloroethyl isopropyl carbonate (1.0 eq) in Ethyl Acetate or Toluene.

  • Add NaI (1.5 eq) and catalytic TBAB (tetrabutylammonium bromide).

  • Heat to

    
     for 2–3 hours.
    
  • Cool to RT. Wash with 1%

    
     (aq) to remove iodine color.
    
  • Dry organic layer over

    
    . Do not evaporate to dryness.  Use this solution directly.
    

2. Coupling Reaction:

  • Step A: In a separate vessel, dissolve the Carboxylic Acid (1.0 eq) in anhydrous DMA (5-7 volumes).

  • Step B: Add DBU (0.98 - 1.0 eq) at

    
    . Stir for 30 mins to form the salt. Note: Slight deficit of base prevents degradation.
    
  • Step C: Cool the mixture to

    
     .
    
  • Step D: Dropwise add the iodo-carbonate solution (from Step 1, approx 1.2 - 1.5 eq) over 30-45 minutes. Maintain temp

    
    .
    
  • Step E: Stir at

    
     for 2 hours. Monitor by HPLC/TLC.
    

3. Workup:

  • Quench with dilute HCl (pH adjusted to ~4-5) to neutralize residual DBU.

  • Extract with Ethyl Acetate.[1] Wash with brine.

  • Yield Expectation: 85–95%.

Module 6: Troubleshooting Decision Tree

Troubleshooting Start Start: Low Yield Observed CheckColor Is Iodo-Reagent Dark/Brown? Start->CheckColor CheckTemp Was reaction run at > 0°C? CheckColor->CheckTemp No Action1 Degradation: Wash with Na2S2O3 or Resynthesize CheckColor->Action1 Yes CheckBase Is Base DBU? CheckTemp->CheckBase No Action2 Elimination Side Reaction: Cool to -20°C CheckTemp->Action2 Yes Action3 Solubility Issue: Switch to DBU/DMA CheckBase->Action3 No Success Process Optimized CheckBase->Success Yes

Figure 2: Diagnostic workflow for identifying yield-limiting factors.

References

  • Synthesis and Characterization of Novel Analogues of Cefpodoxime Proxetil. Open Access Library Journal. (2020). Describes the DBU/DMA protocol and low-temperature addition strategy.

  • Process for the manufacture of cefpodoxime proxetil. European Patent EP1583764A1. (2005). Details the industrial stoichiometry and workup for high-purity isolation.

  • Preparation method of 1-iodoethylisopropylcarbonate. CN106365997A. (2017). Provides the Finkelstein condition optimization for the reagent synthesis.

  • Prodrugs: design, development and advancement. Journal of Health Research. (2023). Reviews the general utility and stability of carbonate prodrugs.[2]

Sources

Technical Support Center: Removing Iodine & Iodide Impurities from Carbonate Reaction Mixtures

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals dealing with the downstream purification of organic mixtures containing iodine (


) or iodide (

) impurities, particularly those generated in carbonate-mediated reactions (e.g., Suzuki cross-couplings, etherifications, or

catalytic systems)[1].

Below, you will find field-proven troubleshooting FAQs, quantitative data, and self-validating protocols designed to ensure high-purity, catalyst-ready organic products.

Troubleshooting FAQs: The Chemistry of Iodine Impurities

Q1: Why does my carbonate reaction mixture turn deep brown, and why does simple aqueous washing fail to remove the color? A1: The deep brown coloration is indicative of molecular iodine (


). In alkaline environments created by carbonate bases (

,

, pH > 9), molecular iodine undergoes disproportionation into water-soluble iodide (

) and iodate (

).

Causality: The disproportionation follows the equilibrium:


.
Because this is a pH-dependent equilibrium, any drop in pH during aqueous workup (e.g., localized neutralization when washing) rapidly shifts the equilibrium to the left. This regenerates lipophilic 

, which immediately partitions back into your organic phase. Simple water washing fails because it does not permanently alter the oxidation state of the iodine species.

Q2: How do I permanently quench molecular iodine without degrading my base-sensitive or acid-sensitive product? A2: A reductive quench using an aqueous solution of sodium thiosulfate (


) is the industry standard for permanent iodine removal[2][3].

Causality: Thiosulfate selectively and irreversibly reduces


 to 

via a redox reaction:

. Unlike pH-dependent disproportionation, this redox conversion is permanent. The resulting iodide (

) and tetrathionate (

) are highly polar and partition exclusively into the aqueous waste layer. Furthermore, sodium thiosulfate is mildly neutral/slightly basic, ensuring that sensitive esters or protecting groups remain intact.

Q3: I successfully removed the brown color with thiosulfate, but my downstream Palladium-catalyzed step is failing. What went wrong? A3: You are likely experiencing catalyst poisoning via trace iodide (


) coordination. While thiosulfate effectively removes 

, it generates

. Iodide is a highly polarizable, "soft" Lewis base. It strongly coordinates to "soft" transition metals like Palladium (Pd) and Platinum (Pt). Even trace amounts of

remaining in the organic phase (often due to ion-pairing with basic amines in your product) will displace weaker ligands on the metal center, effectively dead-ending the catalytic cycle.

Q4: How do I remove trace iodide (


) from the organic phase on a preparative scale? 
A4:  To scavenge trace iodide, you must exploit its extremely low solubility product with silver (

). Industrial purification of organic mixtures often employs polymeric anion-exchange resins coordinated with silver salts, or unsupported silver salts like silver acetate[4][5].

Causality: Passing the organic phase through a macroreticular anion-exchange resin doped with


 irreversibly traps 

as insoluble

(

) within the resin matrix. This prevents soluble silver from contaminating your product while quantitatively removing the iodide poison.

Quantitative Data: Iodine Species & Removal Strategies

Iodine SpeciesOxidation StateVisual IndicatorSolubility ProfilePrimary Removal StrategyMechanism of Removal
Molecular Iodine (

)
0Deep Brown / VioletHigh in Organics, Low in WaterSodium Thiosulfate WashRedox reduction to

Iodide (

)
-1ColorlessHigh in Water, Trace in OrganicsAg-Doped Resin FiltrationPrecipitation as

Iodate (

)
+5ColorlessHigh in Water, Insoluble in OrganicsAqueous ExtractionPhase partitioning

Reaction & Workflow Visualizations

G I2 Molecular Iodine (I2) Lipophilic, Brown Carbonate Carbonate Base (pH > 9) Disproportionation I2->Carbonate Basic conditions Thiosulfate Sodium Thiosulfate (Na2S2O3) Reductive Quench I2->Thiosulfate Direct reduction Iodide Iodide (I-) Water Soluble, Colorless Carbonate->Iodide Iodate Hypoiodite/Iodate (IO- / IO3-) Carbonate->Iodate Aqueous Aqueous Waste (Discard) Iodide->Aqueous Partitioning Iodate->Thiosulfate Reduction Thiosulfate->Iodide S4O6(2-) byproduct

Chemical fate of molecular iodine in basic carbonate media and reductive quenching.

Workflow Start Crude Carbonate Reaction Mixture Filter Filter Insoluble Carbonate Salts Start->Filter Quench Wash with 10% Aqueous Na2S2O3 Filter->Quench PhaseSep Phase Separation Quench->PhaseSep Resin Pass Organic Phase through Ag-doped Anion Resin PhaseSep->Resin Organic Layer Pure Iodine/Iodide-Free Product Resin->Pure

Step-by-step downstream purification workflow for complete iodine and iodide removal.

Experimental Methodologies

Protocol 1: Mild Reductive Quench (Sodium Thiosulfate Wash)

Objective: Complete reduction of


 to 

without product degradation.
  • Filtration: Filter the crude reaction mixture through a pad of Celite to remove bulk insoluble carbonate salts (

    
    , 
    
    
    
    ). Rinse the pad with the reaction solvent (e.g., EtOAc or DCM).
  • Reagent Preparation: Prepare a fresh 10% w/v aqueous solution of Sodium Thiosulfate (

    
    ). Note: Older solutions may degrade and precipitate elemental sulfur.
    
  • Biphasic Quench: Transfer the organic filtrate to a separatory funnel. Add an equal volume of the 10%

    
     solution.
    
  • Agitation: Shake vigorously for 2–3 minutes. Vent frequently. The organic layer should transition from dark brown/violet to its native color (often pale yellow or colorless) as the

    
     is reduced to 
    
    
    
    .
  • Phase Separation: Allow the layers to separate completely. Drain and discard the lower aqueous layer (containing

    
     and 
    
    
    
    ). Wash the organic layer once more with brine to remove residual water.
Protocol 2: Trace Iodide Scavenging (Silver-Exchanged Resin Filtration)

Objective: Quantitative removal of trace


 to prevent downstream catalyst poisoning.
  • Resin Preparation: Obtain a strongly basic macroreticular anion-exchange resin (e.g., Amberlite IRA-400). Stir the resin in a 0.5 M aqueous

    
     solution for 4 hours in the dark to exchange the active sites with 
    
    
    
    . Wash the resin sequentially with DI water, methanol, and your target organic solvent until the washings show no free
    
    
    (test with a drop of aqueous NaCl; no white precipitate should form).
  • Column Packing: Pack a short glass column (or solid-phase extraction cartridge) with the Ag-doped resin.

  • Elution: Pass the organic phase from Protocol 1 through the resin bed at a flow rate of 1–2 column volumes per minute. The trace

    
     will irreversibly bind to the 
    
    
    
    sites, forming immobile
    
    
    within the resin beads.
  • Verification: Elute the purified organic product. To validate iodide removal, a small aliquot of the eluent can be concentrated and subjected to X-ray Fluorescence (XRF) or tested via a standard catalytic test reaction.

References

  • I2/K2CO3: An efficient catalyst for the synthesis of 5-aryl-2,6-dicyano-3-methylanilines - IAS -
  • How to Remove Iodine Stains: Tips and Guidelines - HowStuffWorks -
  • Enhancing CT imaging: A safe protocol to stain and de‐stain rare fetal museum specimens using diffusible iodine‐based staining (diceCT) - PMC -
  • USRE34281E - Removal of iodine or ioidide impurities - Google P
  • EP0544496B1 - Removal of halide impurities

Sources

Validation & Comparative

Technical Deep Dive: 1H NMR Characterization of the 1-Iodoethyl Methine Proton

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the 1H NMR chemical shift of the 1-iodoethyl methine proton , a critical spectroscopic signature for validating secondary alkyl iodides in synthetic organic chemistry and drug development.

Executive Summary

The 1-iodoethyl group (


) is a pivotal intermediate in radical cross-coupling, alkylation reactions, and Atom Transfer Radical Polymerization (ATRP).[1] Its identification relies heavily on the distinct resonance of the methine proton  (

--C--I).[1]

Unlike primary alkyl iodides, where the iodine atom causes an upfield shift relative to bromides/chlorides (due to lower electronegativity), secondary 1-iodoethyl protons often exhibit a "crossover" effect , appearing downfield or comparable to their bromo-analogs due to significant magnetic anisotropy.

Key Diagnostic Signal:

  • Chemical Shift (

    
    ): 4.0 – 5.5 ppm  (Dependent on R-group).
    
  • Multiplicity: Quartet (or Multiplet/Sextet if adjacent methylene protons exist).[1]

  • Coupling Constant (

    
    ): ~6.5 – 7.5 Hz  (Coupling to the methyl group).[1]
    

Mechanistic Insight: The "Heavy Atom" Anomaly

To accurately interpret the spectrum, one must understand the competing factors influencing the chemical shift of the methine proton.

The Heavy Atom Effect vs. Electronegativity

Usually, chemical shift correlates with the electronegativity of the substituent (


), leading to a deshielding trend.[1] However, iodine introduces two unique factors:
  • Spin-Orbit Coupling (Heavy Atom Effect): dramatically shields the attached Carbon-13 nucleus (often shifting

    
     to < 0 ppm).[1]
    
  • Magnetic Anisotropy: The large electron cloud of iodine generates a local induced magnetic field. For secondary protons (methine), this anisotropic cone often opposes the shielding effect of lower electronegativity, causing the proton signal to remain deshielded , often appearing near or even downfield of the bromide analog.

Visualization: Factors Influencing Shift

ChemicalShiftFactors Iodine Iodine Atom (Substituent) Electro Electronegativity (2.5 Pauling) Iodine->Electro Anisotropy Magnetic Anisotropy (Cone Effect) Iodine->Anisotropy HeavyAtom Spin-Orbit Coupling (Heavy Atom Effect) Iodine->HeavyAtom H_Shift 1H Methine Shift (Deshielded: 4.0-5.5 ppm) Electro->H_Shift Shielding (vs F/Cl) Anisotropy->H_Shift Deshielding (Dominant in 2°) C_Shift 13C Alpha-Carbon Shift (Shielded: 0-30 ppm) HeavyAtom->C_Shift Strong Shielding

Figure 1: Competing electronic factors. While electronegativity suggests an upfield shift, anisotropy keeps the 1-iodoethyl proton relatively deshielded compared to primary analogs.

Comparative Analysis: Iodo vs. Bromo vs. Chloro

Distinguishing the product (Iodide) from the starting material (often Bromide or Chloride) is the primary use case.[1]

Comparison 1: Aliphatic Systems (e.g., 2-Halobutane)

In secondary aliphatic chains, the iodide methine proton is distinctively deshielded.

Feature2-Chlorobutane 2-Bromobutane 2-Iodobutane
Methine Shift (

)
~4.00 ppm~4.10 ppm4.16 – 4.21 ppm
Multiplicity SextetSextetSextet
Methyl Shift (

)
1.5 ppm1.7 ppm1.92 ppm (Doublet)
Alpha-Carbon (

)
58.0 ppm50.0 ppm33.0 ppm (Diagnostic Upfield)

Insight: In aliphatic secondary systems, the order is I > Br > Cl (Deshielding), reversing the primary trend. The 1.92 ppm doublet for the methyl group is a secondary confirmation marker.

Comparison 2: Benzylic Systems (e.g., (1-Haloethyl)benzene)

In benzylic systems, the ring current adds further deshielding.[1]

Feature(1-Chloroethyl)benzene (1-Bromoethyl)benzene (1-Iodoethyl)benzene
Methine Shift (

)
~5.10 ppm5.17 ppm~5.20 – 5.45 ppm
Resolution QuartetQuartetQuartet
Stability StableModerateLow (Light Sensitive)

Diagnostic Workflow: If converting Ph-CH(Br)-CH3 to Ph-CH(I)-CH3:

  • Look for the downfield shift of the quartet (from 5.17 to >5.20 ppm).[1]

  • Look for the upfield shift of the alpha-carbon in 13C NMR (from ~50 ppm to <30 ppm).[1]

Experimental Protocols

Protocol A: Sample Preparation for Unstable Iodides

Secondary alkyl iodides are prone to homolysis (releasing


) and elimination (forming alkenes).[1]
  • Solvent Choice: Use CDCl3 neutralized with basic alumina or containing silver foil if storage is required.[1] Acidic traces in CDCl3 promote elimination.

  • Concentration: Prepare a ~10-20 mg/mL solution. High concentrations can accelerate bimolecular degradation.

  • Reference: Use TMS (

    
    ) or the residual CHCl3 peak (
    
    
    
    ).[1]
  • Acquisition: Run the scan immediately. Do not heat the sample.

Protocol B: Diagnostic Validation Workflow

ValidationWorkflow Start Isolate Product (Suspected R-CH(I)-CH3) H1_NMR Acquire 1H NMR (CDCl3) Start->H1_NMR Check_Region Check 4.0 - 5.5 ppm Region H1_NMR->Check_Region Quartet Quartet/Multiplet Present? Check_Region->Quartet Shift_Value Shift > 4.1 ppm? Quartet->Shift_Value Yes Recheck Suspect Bromide/Chloride or Olefin (Elimination) Quartet->Recheck No (Look for Olefin ~5-6ppm) C13_Check Acquire 13C NMR / HSQC Shift_Value->C13_Check Yes (Likely I or Br) Shift_Value->Recheck No (< 4.0 ppm = Cl/OH) C_Upfield Alpha-C < 40 ppm? C13_Check->C_Upfield Confirmed CONFIRMED: 1-Iodoethyl Species C_Upfield->Confirmed Yes (Heavy Atom Effect) C_Upfield->Recheck No (> 45 ppm = Br/Cl)

Figure 2: Step-by-step logic for validating the 1-iodoethyl moiety using 1H and 13C cross-validation.

References

  • Doc Brown's Chemistry. 1H NMR spectrum of 2-iodobutane. Retrieved from [Link]

  • National Institutes of Health (NIH) PubChem. (1-Bromoethyl)benzene Spectral Data. Retrieved from [Link]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds. Springer. (Standard Reference for Chemical Shift Trends).[1]

  • Zielke, B. T. (2024).[1][2] Determination of residual alkyl iodides.... Heliyon.[2] Retrieved from [Link]

Sources

IR spectrum characteristic bands for tert-Butyl 1-iodoethyl carbonate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Application Context

tert-Butyl 1-iodoethyl carbonate is a specialized electrophilic reagent used primarily in the synthesis of prodrugs. It serves as a "soft alkylating" agent to introduce the tert-butoxycarbonyloxyethyl moiety, often used to mask carboxylic acids, phosphonates, or phenols to improve lipophilicity and oral bioavailability (e.g., in the design of ester prodrugs similar to cefditoren pivoxil or candesartan cilexetil).

While the 1-chloroethyl analog is commercially stable and widely available, it often lacks the necessary electrophilicity for coupling with sterically hindered or sensitive nucleophiles. The 1-iodoethyl variant is generated in situ or prepared immediately prior to use via the Finkelstein reaction to drive these difficult alkylations.

This guide provides the definitive spectral characteristics required to validate the conversion of the chloro-precursor to the active iodo-reagent, ensuring process integrity in drug development workflows.

Characteristic IR Bands: The Fingerprint of Conversion

The infrared spectrum of this compound is dominated by the carbonate carbonyl and the tert-butyl group. However, for the synthetic chemist, the critical region is the "Fingerprint Region" (below 1000 cm⁻¹), where the carbon-halogen bond vibration resides.

Comparative Spectral Data: Iodo-Product vs. Chloro-Precursor[1]

The following table outlines the diagnostic bands. The C–I stretch is the primary indicator of successful synthesis.

Functional GroupVibration ModeFrequency (cm⁻¹)IntensityDiagnostic Note
Carbonate (C=O) Stretching1745 – 1760 StrongCharacteristic of acyclic alkyl carbonates. Little change between Cl and I analogs.
C–O–C Asym. Stretch1250 – 1280 StrongBroad band typical of carbonates/esters.
tert-Butyl (t-Bu) C–H Bending1365 & 1390 MediumThe "Gem-Dimethyl Doublet." Distinctive split peak confirming the t-Bu group integrity.
C–H (Alkyl) Stretching2930 – 2980 MediumMethyl/Methine C-H stretches.
C–Cl (Precursor) Stretching650 – 750 Med/StrongABSENT in pure product. Presence indicates incomplete reaction.
C–I (Product) Stretching500 – 600 Weak/MedNEW BAND . Shifts to lower wavenumber due to the heavy atom effect (increased reduced mass).

Technical Insight: The shift from C–Cl to C–I is governed by Hooke's Law. Iodine (atomic mass ~127) is significantly heavier than Chlorine (~35.5), lowering the vibrational frequency. A clean spectrum should show the complete disappearance of the band in the 650–750 cm⁻¹ region and the emergence of a band near 500–600 cm⁻¹.

Performance Comparison: Why Switch to the Iodide?

In prodrug synthesis, the choice between the chloro- and iodo-carbonates is a trade-off between stability and reactivity .

Reactivity Profile
  • tert-Butyl 1-chloroethyl carbonate:

    • Leaving Group Ability: Moderate (Cl⁻).

    • Kinetics: Slow reaction rates with carboxylates; often requires high temperatures (60–80°C) or strong catalysts (NaI), which can degrade sensitive APIs.

  • This compound:

    • Leaving Group Ability: Excellent (I⁻ is a weaker base and better leaving group).

    • Kinetics: Reacts rapidly at ambient temperatures or mild heating (25–40°C).

    • Mechanism:[1][2] Facilitates

      
       displacement even with poor nucleophiles.
      
Stability Profile
  • Chloro-Analog: Stable at room temperature for months/years if stored dry.

  • Iodo-Analog: Photolabile and thermally sensitive. It tends to darken (liberation of

    
    ) and decompose upon prolonged storage.
    
    • Recommendation: Prepare fresh and use immediately (tele-scoping synthesis) or store at -20°C in the dark.

Validated Experimental Protocol: Synthesis & Monitoring

This protocol utilizes the Finkelstein reaction to generate the iodo-reagent and uses IR spectroscopy as the "Go/No-Go" gatekeeper.

Reagents
  • Substrate: tert-Butyl 1-chloroethyl carbonate (1.0 equiv)

  • Reagent: Sodium Iodide (NaI) (1.5 – 2.0 equiv, dried)

  • Solvent: Acetone (Anhydrous) or Acetonitrile

Step-by-Step Methodology
  • Preparation: Dissolve tert-butyl 1-chloroethyl carbonate in anhydrous acetone (0.5 M concentration).

  • Activation: Add solid NaI. The salt will partially dissolve.

  • Reaction: Stir at room temperature (25°C) protected from light.

    • Observation: A white precipitate (NaCl) will begin to form immediately, indicating the exchange is occurring.

  • Monitoring (The Critical Step):

    • After 3 hours, take an aliquot.

    • Evaporate the solvent (do not heat >30°C).

    • Run IR Spectrum.

    • Criteria: Look for the loss of the 650–750 cm⁻¹ peak. If present, continue stirring.

  • Work-up: Once conversion is >95% by IR/NMR:

    • Filter off the NaCl solid.

    • Concentrate the filtrate under reduced pressure (keep bath <35°C).

    • Re-dissolve the residue in non-polar solvent (Hexane/DCM) to precipitate residual inorganic salts, filter again, and concentrate.

  • Usage: Use the resulting yellow/orange oil immediately for the subsequent coupling step.

Workflow Visualization

The following diagram illustrates the logic flow for synthesizing and validating the reagent using Spectral checkpoints.

G Start Start: tert-Butyl 1-chloroethyl carbonate Reaction Finkelstein Reaction (NaI, Acetone, 25°C) Start->Reaction Sampling Sample Aliquot & Evaporate Reaction->Sampling IR_Check IR Analysis (Focus: 500-800 cm⁻¹ region) Sampling->IR_Check Decision_Fail Band at ~700 cm⁻¹ Visible? (C-Cl present) IR_Check->Decision_Fail Mixed Spectra Decision_Pass Band at ~700 cm⁻¹ Absent? Band at ~550 cm⁻¹ Present? IR_Check->Decision_Pass Clean Shift Action_Continue Continue Stirring (Incomplete Conversion) Decision_Fail->Action_Continue Action_Isolate Filter NaCl & Concentrate (Keep T < 35°C) Decision_Pass->Action_Isolate Action_Continue->Reaction Product Product: this compound (Ready for Coupling) Action_Isolate->Product

Caption: Logical workflow for the synthesis and spectral validation of this compound, emphasizing the IR decision gate.

References

  • Spectrometric Identification of Organic Compounds. Silverstein, R. M., Webster, F. X., Kiemle, D. J. (2005). John Wiley & Sons.
  • Finkelstein Reaction: Synthesis of Alkyl Iodides. Organic Syntheses, Coll. Vol. 4, p.84 (1963). (Foundational methodology for halide exchange).

  • Prodrug Strategies in Drug Design. Rautio, J., et al. Nature Reviews Drug Discovery, 7, 255–270 (2008). (Contextual usage of carbonate linkers in prodrugs).

  • Infrared Spectroscopy of Alkyl Halides. Chemistry LibreTexts. (Specific band assignments for C-X bonds).

Sources

Mass Spectrometry Fragmentation of tert-Butoxycarbonyloxyethyl Esters: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the mass spectrometry (MS) fragmentation behavior of tert-butoxycarbonyloxyethyl (BOCOE) esters.[1] It focuses on the specific ionization pathways, characteristic neutral losses, and practical comparisons with alternative prodrug moieties like Proxetil and Pivaloyloxymethyl (POM).[1]

Executive Summary

The tert-butoxycarbonyloxyethyl (BOCOE) moiety is a "double ester" prodrug strategy used to enhance the lipophilicity and oral bioavailability of carboxylic acid drugs. In mass spectrometry (ESI/APCI), BOCOE esters exhibit a distinct and highly labile fragmentation pattern driven by the stability of the tert-butyl cation.

This guide provides a mechanistic breakdown of BOCOE fragmentation, compares it with industry-standard alternatives (Proxetil, POM, Medoxomil), and offers optimized protocols for minimizing in-source fragmentation (ISF) during quantitative analysis.[1]

Structural Anatomy & Chemical Logic

The BOCOE moiety consists of a drug linked to a terminal tert-butyl carbonate via an ethyl spacer. Its lability in MS is governed by the "Boc" group's propensity for gas-phase elimination.

  • Structure: Drug-COO-CH(CH3)-O-CO-O-C(CH3)3

  • Key Feature: The carbonate linkage (-O-CO-O-) combined with the bulky tert-butyl group creates a "trigger" for fragmentation that activates at low collision energies.[1]

Fragmentation Pathway (ESI+)

Under Electrospray Ionization (positive mode), the protonated molecular ion [M+H]+ undergoes a cascade of neutral losses.[1]

  • Primary Event (The "Boc" Pop): The tert-butyl group eliminates as isobutene (56 Da). This is often observed even at low cone voltages (In-Source Fragmentation).[1]

  • Secondary Collapse: The resulting carbonic acid monoester is unstable and immediately decarboxylates (loss of CO₂, 44 Da).

  • Tertiary Elimination: The remaining hemiacetal linker (-CH(CH3)-OH) is unstable and releases acetaldehyde (44 Da), yielding the protonated parent drug [Drug+H]+.[1]

Mechanistic Visualization

The following diagram illustrates the stepwise fragmentation of a generic BOCOE prodrug.

BOCOE_Fragmentation Parent [M+H]+ Precursor (Intact BOCOE Ester) Inter1 Intermediate 1 [M+H - 56 Da]+ Parent->Inter1 Loss of Isobutene (C4H8) (-56 Da) | Low CE (5-15 eV) Product [Drug+H]+ Product Ion (Active Metabolite) Parent->Product Combined Loss (-144 Da) High CE or Thermal Degradation Inter2 Intermediate 2 [M+H - 100 Da]+ Inter1->Inter2 Loss of CO2 (-44 Da) | Spontaneous Inter2->Product Loss of Acetaldehyde (C2H4O) (-44 Da) | Medium CE

Figure 1: Stepwise ESI+ fragmentation pathway of tert-butoxycarbonyloxyethyl esters.[1]

Comparative Performance: BOCOE vs. Alternatives

When selecting a prodrug moiety or developing an MRM (Multiple Reaction Monitoring) method, stability in the MS source is critical. BOCOE is significantly more labile than its counterparts.

Table 1: MS Fragmentation Characteristics of Prodrug Esters
FeatureBOCOE (tert-butoxy...)[1][2]Proxetil (Isopropoxy...)[1]POM (Pivaloyloxymethyl)Medoxomil (Cyclic carbonate)
Leaving Group Isobutene (56 Da)Propene (42 Da)Pivalic Acid (102 Da)Diacetyl (86 Da)
Source Stability Low (High ISF risk)MediumHighMedium-High
Characteristic Loss

= 144 (Total)

= 130 (Total)

= 114

= 112
Ionization Mode ESI+ (Proton affinity high)ESI+ / APCIESI+ (often forms adducts)ESI+ / ESI-
Diagnostic Ion [M+H - 56]+[M+H - 42]+[M+Na]+ (Adduct preferred)[M+H]+

Key Insight:

  • BOCOE is unique because the initial loss (56 Da) is driven by the stability of the tert-butyl cation (E1-like elimination). This makes it an excellent "reporter" group for structural confirmation but a challenge for quantification due to signal dilution into fragments.

  • POM esters are sterically hindered and lack the internal carbonate "oxygen switch," making them more robust in the source but harder to fragment controllably.

Experimental Protocols
Protocol A: Minimizing In-Source Fragmentation (ISF)

Goal: To quantify the intact BOCOE prodrug without premature degradation.[1]

  • Source Temperature: Set to < 350°C . High heat promotes thermal elimination of the Boc group.

  • Desolvation Gas: Maintain high flow (800-1000 L/hr) but moderate temperature to cool droplets rapidly.[1]

  • Cone Voltage / Declustering Potential:

    • Crucial Step: Perform a "Cone Voltage Ramp" from 5V to 50V.

    • Target: Select the lowest voltage where signal is stable (typically 10-20V ).[1] BOCOE esters often degrade above 25V.

  • Mobile Phase: Avoid strongly acidic additives if possible (0.01% Formic acid is preferred over 0.1%).

Protocol B: Structural Confirmation (MS/MS)

Goal: To confirm the presence of the BOCOE moiety in a metabolite ID workflow.

  • Precursor Selection: Isolate [M+H]+ or [M+NH4]+.[1]

  • Collision Energy (CE) Ramp:

    • Low (10 eV): Look for the -56 Da peak (Loss of isobutene).[1] This is the "fingerprint" of the tert-butyl group.

    • Medium (20-30 eV): Look for the -144 Da peak (Loss of entire promoiety).[1] This confirms the "oxyethyl" linker.

    • High (>40 eV): Fragments of the parent drug core appear.

References
  • Prodrug Strategies in Drug Design: Rautio, J., et al. "Prodrugs: design and clinical applications."[1] Nature Reviews Drug Discovery, 2008.[1]

  • Mass Spectrometry of Esters: McLafferty, F. W., & Tureček, F. Interpretation of Mass Spectra. University Science Books, 1993.[1] (Standard text for general ester fragmentation mechanisms).

  • Carbonate Prodrug Stability: Stella, V. J., et al. "Prodrugs: Challenges and Rewards."[1] Springer, 2007.[1] (Discusses chemical stability of carbonate vs. aliphatic esters).

  • ESI Fragmentation of Boc Groups: Kostiainen, R., & Kauppila, T. J.[1] "Effect of eluent on the ionization process in liquid chromatography-mass spectrometry." Journal of Chromatography A, 2009. [1]

Sources

HPLC Analysis Methods for Carbonate Prodrug Stability

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Carbonate prodrugs (e.g., Tenofovir disoproxil, Candesartan cilexetil) utilize an alkoxycarbonyloxy linkage to mask polar functionalities, thereby enhancing membrane permeability. However, this labile bond presents a unique analytical paradox: the very instability required for in vivo activation creates significant challenges for in vitro stability profiling.

Unlike simple esters, carbonate hydrolysis is often accompanied by the irreversible release of carbon dioxide (


) and an alcohol byproduct, driven by entropy. This guide moves beyond standard pharmacopeial assays to provide a comparative analysis of HPLC methodologies specifically designed to capture the kinetics of this degradation without inducing artificial hydrolysis during analysis.

Part 1: The Chemical Challenge & Hydrolysis Pathway

To develop a robust method, one must first understand the degradation mechanism. Carbonate prodrugs typically undergo nucleophilic attack at the carbonyl carbon.

The "Silent" Degradation Risk

In stability studies, a common error is on-column hydrolysis . If the mobile phase pH aligns with the prodrug's hydrolysis maximum (


), or if the column temperature is too high (>40°C), the prodrug degrades during the separation. This manifests as a "saddle" or "bridge" between the prodrug and parent peak, often misidentified as peak tailing.
Visualization: General Carbonate Hydrolysis Pathway

The following diagram illustrates the stepwise degradation of a bis-carbonate prodrug (modeled after Tenofovir disoproxil), showing the release of the unstable intermediate.

CarbonateHydrolysis Prodrug Bis-Carbonate Prodrug (Lipophilic) Inter Mono-Carbonate Intermediate (Semi-stable) Prodrug->Inter Hydrolysis 1 (k1) Byproducts CO2 (Gas) + Formaldehyde/Alcohol Prodrug->Byproducts Parent Parent Active Drug (Polar) Inter->Parent Hydrolysis 2 (k2) Inter->Byproducts

Part 2: Method Comparison – Selecting the Right Tool

For carbonate prodrugs, the separation challenge lies in the drastic polarity difference between the lipophilic prodrug and the hydrophilic parent.

Table 1: Performance Matrix of Chromatographic Approaches
FeatureStandard RP-HPLC (C18) Phenyl-Hexyl / PFP HILIC
Primary Mechanism Hydrophobic Interaction

Interaction + Hydrophobicity
Polar Partitioning
Best For Routine QC; simple prodrug/parent pairs.Aromatic prodrugs; separating positional isomers.Extremely polar parent drugs (e.g., Nucleotides).
Prodrug Retention Strong (often requires high % organic).Moderate (better peak shape for aromatics).Low (elutes in void volume).
Parent Retention Weak (often elutes near void).Moderate (improved if aromatic).Strong.
Stability Risk Medium: Acidic mobile phases can catalyze hydrolysis.[1]Low: Often usable with milder buffers.High: High pH mobile phases often required.
Resolution (

)
High for hydrophobic impurities.Superior for structural analogs.Excellent for polar metabolites.
Expert Insight: Why Phenyl-Hexyl?

While C18 is the default, Phenyl-Hexyl columns are superior for carbonate prodrugs containing aromatic masking groups (e.g., cilexetil or proxetil moieties). The


 interaction provides orthogonal selectivity, allowing you to separate the intact prodrug from the mono-carbonate intermediate—a separation often missed on C18 columns where they co-elute due to similar hydrophobicity.

Part 3: Experimental Protocols

Protocol A: Kinetic Stability Study (Self-Validating)

This workflow ensures that the degradation measured is from the sample, not the method.

Reagents:

  • Buffer Systems: 50 mM Phosphate (pH 2.0, 7.4) and Borate (pH 9.0).

  • Quench Solution: Ice-cold Acetonitrile (ACN) with 1% Formic Acid.

  • Internal Standard (IS): Stable analog (e.g., Caffeine or a deuterated analog).

Workflow Diagram:

StabilityWorkflow Start Stock Prep (DMSO/ACN) Incubate Incubation (37°C, Water Bath) Start->Incubate Sample Sampling (At t=0, 15, 30, 60 min) Incubate->Sample Quench CRITICAL STEP: Quench Add 3x Vol Ice-Cold ACN + 1% FA Sample->Quench Immediate Centrifuge Centrifuge (10,000g, 5 min) Quench->Centrifuge Inject HPLC Injection (Maintain Autosampler at 4°C) Centrifuge->Inject

Protocol B: Optimized HPLC Conditions (The "Gold Standard")

This method is optimized for a bis-carbonate prodrug (like Tenofovir Disoproxil) to prevent on-column degradation.

  • Column: Waters XSelect CSH Phenyl-Hexyl (150 x 4.6 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7). Note: Avoid phosphate if using MS.

  • Mobile Phase B: Acetonitrile.[2]

  • Gradient:

    • 0-2 min: 5% B (Hold for parent retention)

    • 2-10 min: 5%

      
       80% B (Elute prodrug)
      
    • 10-12 min: 80% B (Wash)

  • Flow Rate: 1.0 mL/min.[3]

  • Temperature: 25°C (Strictly controlled; 40°C accelerates hydrolysis).

  • Detection: UV @ 260 nm (primary) + MS (confirmation).

Part 4: Data Presentation & Interpretation[4][5]

When publishing or presenting stability data, raw peak areas are insufficient. You must calculate the observed rate constant (


) and half-life (

).
Table 2: Representative Kinetic Data (Simulated for Tenofovir-type Prodrug)
pH Condition

(

)

(min)
Degradation Mechanism
pH 1.2 (Simulated Gastric)

577Acid-catalyzed hydrolysis of carbonate.
pH 7.4 (Physiological)

154Base-catalyzed; release of CO2.
Plasma (Human)

3.3Enzymatic (Carboxylesterases).
pH 7.4 + Esterase Inhibitor

144Verifies enzymatic vs. chemical instability.
Interpretation Guide
  • Linearity Check: Plot

    
     vs. Time. A straight line indicates First-Order kinetics (typical for carbonate hydrolysis).
    
  • Mass Balance: Sum the molar areas of [Prodrug] + [Intermediate] + [Parent]. If the sum decreases over time, you are losing mass to volatile byproducts (CO2) or non-chromophoric degradants (e.g., formaldehyde).

  • Peak Purity: Always use a Diode Array Detector (DAD) to ensure the "Parent" peak is not co-eluting with the "Intermediate."

References

  • Gomes, P., et al. (2025). An In-depth Technical Guide to the Degradation Pathways and Byproducts of Tenofovir Disoproxil Fumarate. BenchChem. Link

  • Rao, R.N., et al. (2018). Stability indicating RP-HPLC method for estimation of Tenofovir Disoproxil Fumarate. International Journal of Pharmacy and Biological Sciences. Link

  • Waters Corporation. (2023). What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries? Waters Knowledge Base. Link

  • Stella, V.J., et al. (2004). Release from polymeric prodrugs: linkages and their degradation. Journal of Pharmaceutical Sciences. Link

  • Baertschi, S.W., et al. (2014). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology. Link

Sources

Technical Comparison: 1-Iodoethyl vs. 1-Bromoethyl Carbonates in Prodrug Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the synthesis of carbonate-linked prodrugs (e.g., proxetil, cilexetil, and medoxomil moieties), the choice between 1-iodoethyl and 1-bromoethyl carbonates is a critical decision point that balances reactivity against stability .

While 1-bromoethyl carbonates are commercially stable and easier to handle, they often require forcing conditions (elevated temperatures, stronger bases) that can degrade sensitive active pharmaceutical ingredients (APIs). Conversely, 1-iodoethyl carbonates exhibit superior electrophilicity, allowing for esterification at significantly lower temperatures (-15°C to 0°C), but suffer from poor shelf-stability.

The Industry Standard: The most robust workflow involves purchasing the stable 1-chloro- or 1-bromoethyl carbonate and converting it to the 1-iodo derivative in situ or immediately prior to coupling via a Finkelstein reaction.

Mechanistic Foundation

The disparity in performance stems fundamentally from the carbon-halogen bond strength and the leaving group ability of the halide.

Bond Dissociation & Leaving Group Ability

The Carbon-Iodine (C-I) bond is significantly weaker and longer than the Carbon-Bromine (C-Br) bond, lowering the activation energy for nucleophilic attack.

ParameterC-Br BondC-I BondImpact on Reactivity
Bond Dissociation Energy ~285 kJ/mol~218 kJ/molC-I cleaves much faster.
Bond Length 1.94 Å2.14 ÅLonger bond = more accessible antibonding orbital (

).
Polarizability HighVery HighIodide stabilizes the transition state better than bromide.
Leaving Group Ability (pK

of HX)
-9 (HBr)-10 (HI)Iodide is the superior leaving group (weaker base).
Reaction Mechanism (SN2)

The synthesis of prodrugs using these reagents typically proceeds via an S


2 mechanism. The carboxylate of the drug acts as the nucleophile, attacking the secondary carbon of the haloethyl moiety.

SN2_Mechanism cluster_legend Reactivity Note Drug Drug-COO⁻ (Nucleophile) TS Transition State [Drug...C...X]‡ Drug->TS Attack Carbonate 1-Haloethyl Carbonate (Electrophile) Carbonate->TS Product Prodrug Ester TS->Product Inversion LG Leaving Group (Br⁻ or I⁻) TS->LG Departure note Iodine (I) lowers the energy of the TS compared to Bromine (Br), accelerating the rate.

Figure 1: S


2 Mechanism for Prodrug Formation. The lower bond energy of the C-I bond stabilizes the Transition State (TS).

Performance Comparison Data

The following data aggregates typical reaction parameters for the synthesis of cephalosporin and sartan prodrugs (e.g., Cefpodoxime proxetil, Candesartan cilexetil).

Feature1-Bromoethyl Carbonates1-Iodoethyl Carbonates
Reactivity ModerateHigh (Kinetic Product)
Typical Reaction Temp 50°C – 80°C (Reflux)-15°C – 25°C
Reaction Time 12 – 24 Hours1 – 4 Hours
Yield (Typical) 40 – 60%85 – 95%
Side Reactions Elimination (to vinyl carbonates) at high TMinimal elimination due to low T
Stability Stable at RT (Months)Unstable (Days/Weeks); Light Sensitive
Primary Use Case Robust, heat-stable APIsHeat-sensitive APIs (Lactams, complex heterocycles)

Critical Insight: Attempting to force the reaction with the Bromo-derivative often leads to "vinyl carbonate" byproducts via E2 elimination, reducing yield and complicating purification. The Iodo-derivative avoids this by reacting faster than the elimination rate at low temperatures.

Strategic Workflow: The "In Situ" Approach[2]

Because 1-iodoethyl carbonates degrade rapidly (turning purple/black due to iodine liberation), the standard industrial protocol utilizes a Finkelstein Exchange immediately preceding the coupling step.

Workflow Start Start: 1-Chloro/Bromoethyl Carbonate (Commercial Source) Finkelstein Finkelstein Reaction (NaI, Acetone/EA, 60°C) Start->Finkelstein Activation Workup Aqueous Workup (Na₂S₂O₃ wash) Finkelstein->Workup Remove Salts Coupling Prodrug Coupling (API + K₂CO₃/DBU, -10°C) Workup->Coupling Use Immediately Finish Final Prodrug (High Yield) Coupling->Finish

Figure 2: Recommended industrial workflow for handling unstable iodo-carbonates.

Detailed Experimental Protocols

Protocol A: Preparation of 1-Iodoethyl Isopropyl Carbonate (Finkelstein)

This protocol converts the stable chloro/bromo precursor into the reactive iodo species.

  • Reagents:

    • 1-Chloroethyl isopropyl carbonate (1.0 eq)

    • Sodium Iodide (NaI) (1.5 eq) – Must be dry

    • Solvent: Ethyl Acetate or Acetone (Dry)

    • Catalyst: Tetrabutylammonium bromide (TBAB) (0.05 eq) – Optional, accelerates exchange

  • Procedure:

    • Charge the flask with 1-Chloroethyl isopropyl carbonate and solvent.

    • Add NaI and TBAB.

    • Heat to 60°C (or reflux) for 3–5 hours. Monitoring: GC or TLC should show >95% conversion.

    • Cool the mixture to 20°C.

    • Wash: Add water to dissolve NaCl salts. Separate phases.

    • Stabilization: Wash the organic layer with 5% Sodium Thiosulfate (

      
      ) to remove free iodine (indicated by purple color).
      
    • Dry over anhydrous

      
       and concentrate under reduced pressure at <35°C .
      
    • Result: Pale yellow liquid. Use immediately.

Protocol B: Prodrug Synthesis (Candesartan Cilexetil Type)

This protocol demonstrates the advantage of the Iodo-species: Low temperature coupling.

  • Reagents:

    • Candesartan (Trityl protected or similar intermediate) (1.0 eq)

    • 1-Iodoethyl cyclohexyl carbonate (1.2 eq) – Freshly prepared

    • Base: Potassium Carbonate (

      
      ) or DBU
      
    • Solvent: DMF or DMAc (Dimethylacetamide)

  • Procedure:

    • Dissolve the drug intermediate in DMF.

    • Add

      
       and stir at room temperature for 30 mins to form the salt.
      
    • Cool reaction mass to -10°C to -5°C.

    • Add 1-Iodoethyl cyclohexyl carbonate dropwise over 20 minutes. Control exotherm.

    • Stir at -5°C for 60–90 minutes.

    • Monitoring: HPLC should show complete consumption of the drug.

    • Quench: Add water/ethyl acetate.

    • Note: If using the Bromo-derivative, this step would require heating to 60°C, which degrades the trityl protection or the oxadiazole ring in similar sartans.

Stability & Handling Guide

The primary operational risk with 1-iodoethyl carbonates is their thermal and photolytic instability.

  • Visual Indicator: Pure product is pale yellow. Degradation is indicated by a color shift to pink

    
     purple 
    
    
    
    black (liberation of
    
    
    ).
  • Storage: If storage is absolutely necessary, stabilize with copper turnings or silver wool and store at -20°C in the dark.

  • Safety: 1-iodoethyl carbonates are potent alkylating agents (lachrymators). Handle in a fume hood.

References

  • Synthesis of Cefpodoxime Proxetil: Journal of Antibiotics, 1987, 40(3), 370-384.

  • Finkelstein Reaction Conditions: Organic Syntheses, Coll. Vol. 4, p.84 (1963).

  • Prodrug Design & Hydrolysis: Chemical Reviews, 2011, 111(9), 5215–5346.

  • Candesartan Cilexetil Process Patent: US Patent 5,578,733 (Deprotection and Esterification strategies).

  • Comparative Reactivity of Halides:Advanced Organic Chemistry, Carey & Sundberg, Part A: Structure and Mechanisms.

Comparative Guide: Bioavailability of tert-Butyl vs. Ethyl Carbonate Prodrugs

Author: BenchChem Technical Support Team. Date: March 2026

The following is a comprehensive technical guide comparing tert-butyl and ethyl carbonate prodrugs, designed for researchers and drug development professionals.

Executive Summary: The Permeability-Conversion Paradox

In prodrug design, the carbonate moiety (R–O–C(=O)–O–R’) serves as a critical tool to mask polar hydroxyl or amine groups, thereby enhancing lipophilicity and membrane permeability. However, the selection of the alkyl promoiety—specifically Ethyl vs. tert-Butyl —imposes a fundamental trade-off between absorption potential and metabolic bioactivation .

  • Ethyl Carbonates: Represent the "Gold Standard" for immediate systemic delivery. They offer moderate lipophilicity gains and are rapidly hydrolyzed by ubiquitous carboxylesterases (CES).

  • tert-Butyl Carbonates: Represent "Steric Shields." While they maximize lipophilicity and stability (crucial for surviving gastric acid or targeting specific tissues), their resistance to enzymatic hydrolysis often leads to poor bioavailability of the active parent drug in systemic circulation.

This guide analyzes the physicochemical and pharmacokinetic divergences of these two moieties to aid in rational prodrug design.

Mechanistic Bioactivation

The bioavailability of a carbonate prodrug is governed by a two-step sequence: Permeation (driven by LogP) and Activation (driven by steric access).

The Hydrolysis Mechanism

Carbonate prodrugs are primarily cleaved by Carboxylesterases (CES1 and CES2) in the liver and plasma. The reaction proceeds via a nucleophilic attack by the enzyme's catalytic serine residue on the carbonate carbonyl carbon.

  • Ethyl Group: The methylene group (

    
    ) is sterically accessible. The enzyme's catalytic triad can easily approach the carbonyl, leading to rapid formation of the tetrahedral intermediate and subsequent release of the parent drug, 
    
    
    
    , and ethanol.
  • tert-Butyl Group: The three methyl groups create a dense "steric umbrella." This bulk prevents the serine hydroxyl from approaching the carbonyl carbon within the requisite bond distance (approx. 2-3 Å). Consequently,

    
     drops precipitously, often rendering the prodrug metabolically inert in plasma.
    
Visualization of Steric Hindrance

The following diagram illustrates the kinetic barrier introduced by the tert-butyl group compared to the ethyl group.

Bioactivation_Mechanism cluster_Ethyl Ethyl Carbonate Pathway (Rapid) cluster_tButyl tert-Butyl Carbonate Pathway (Blocked) Enzyme Carboxylesterase (Active Site Serine) Ethyl_Prodrug Ethyl-Prodrug (Accessible Carbonyl) Enzyme->Ethyl_Prodrug Nucleophilic Attack tButyl_Prodrug t-Butyl-Prodrug (Steric Shield) Enzyme->tButyl_Prodrug Attempted Attack TS_Ethyl Tetrahedral Intermediate Ethyl_Prodrug->TS_Ethyl Low Activation Energy Active_Drug_E Active Drug + CO2 + Ethanol TS_Ethyl->Active_Drug_E Collapse No_Reaction Steric Clash (No Binding) tButyl_Prodrug->No_Reaction High Steric Barrier

Caption: Comparative enzymatic hydrolysis pathways. The ethyl moiety permits nucleophilic attack, while the tert-butyl moiety creates a steric blockade, preventing hydrolysis.

Physicochemical & Pharmacokinetic Comparison[1][2]

The following table synthesizes experimental data trends observed in prodrug development (e.g., antiviral and antibiotic carbonates).

FeatureEthyl Carbonatetert-Butyl Carbonate (Boc)Impact on Bioavailability
Lipophilicity (

LogP)
Moderate Increase (+0.5 to +1.0)High Increase (+1.5 to +2.5)t-Butyl enhances passive diffusion but risks solubility issues.
Plasma Half-Life (

)
Minutes (< 30 min)Hours to Days (> 24 h)Ethyl ensures rapid release; t-Butyl risks excretion of intact prodrug.
GI Stability (pH 1-2) Moderate (Acid catalyzed hydrolysis possible)High (Acid stable*, requires strong acid/heat)t-Butyl survives stomach acid better, useful for lower GI targeting.
Metabolic Byproducts Ethanol +

tert-Butanol +

Ethanol is benign; tert-Butanol is generally safe but slower to clear.
Primary Utility Systemic delivery of polar drugsLymphatic targeting; Delayed release; Protecting group
Enzyme Affinity High (

low,

high)
Negligible (Non-substrate)t-Butyl often fails to release active drug in vivo.

*Note: While the Boc group is acid-labile in synthetic chemistry (using TFA), it is relatively stable at physiological gastric pH (1-2) for the transit times involved in digestion.

Experimental Validation Protocols

To objectively select between these moieties, the following self-validating experimental workflow is recommended. These protocols assess both chemical stability and enzymatic conversion.[1][2][3]

In Vitro Plasma Stability Assay

Purpose: Determine the biological half-life and conversion rate of the prodrug.

Reagents:

  • Pooled Human/Rat Plasma (heparinized).

  • Phosphate Buffered Saline (PBS), pH 7.4.

  • Internal Standard (e.g., Warfarin or Tolbutamide).

  • Acetonitrile (ACN) with 0.1% Formic Acid.

Protocol:

  • Preparation: Prepare a 10 mM stock solution of the prodrug in DMSO.

  • Incubation: Spike plasma (pre-warmed to 37°C) with the prodrug to a final concentration of 10 µM (0.1% DMSO final).

    • Control: Spike heat-inactivated plasma (to rule out chemical hydrolysis).

  • Sampling: Aliquot 50 µL samples at

    
     min.
    
  • Quenching: Immediately add 200 µL ice-cold ACN containing the Internal Standard to precipitate proteins. Vortex for 30s.

  • Centrifugation: Spin at 10,000

    
     for 10 min at 4°C.
    
  • Analysis: Inject supernatant into LC-MS/MS. Monitor the depletion of Prodrug and appearance of Parent Drug.[4][5]

Data Interpretation:

  • Ethyl Carbonate Profile: Rapid exponential decay of prodrug; stoichiometric appearance of parent.

    
     min indicates good bioactivation potential.[5]
    
  • tert-Butyl Carbonate Profile: Flatline or slow decay (< 10% loss over 4 hours). If parent drug does not appear, the prodrug is metabolically stable and likely unsuitable for immediate systemic action.

Strategic Decision Framework

When should you use a tert-butyl carbonate despite its resistance to hydrolysis? The decision depends on the therapeutic target.

Decision_Tree Start Parent Drug Bioavailability Problem Q1 Is the drug too polar (Low LogP)? Start->Q1 Q2 Target Profile: Systemic vs. Local? Q1->Q2 Yes Branch_Systemic Systemic Circulation (Immediate Release) Q2->Branch_Systemic Systemic Branch_Local Lymphatic / Colonic / Tumor (Delayed/Specific Release) Q2->Branch_Local Targeted Ethyl Select ETHYL Carbonate (High Permeability + Rapid Hydrolysis) Branch_Systemic->Ethyl Standard Path tButyl Select t-BUTYL Carbonate (High Stability + Lipophilicity) Branch_Local->tButyl Specialized Path Warning *Requires specific activation mechanism (e.g., oxidative cleavage or tumor pH) tButyl->Warning

Caption: Decision matrix for promoiety selection. Ethyl is preferred for general systemic drugs; tert-butyl is reserved for specialized targeting requiring high metabolic stability.

Case Study Evidence
  • Systemic Success (Ethyl/Isopropyl): Tenofovir Disoproxil utilizes an isopropyloxycarbonyloxymethyl moiety. The isopropyl group provides a balance—more stable than ethyl (to survive intestinal uptake) but labile enough for plasma conversion. A tert-butyl analog would likely fail to release Tenofovir effectively.

  • Targeting Success (tert-Butyl): Research into 6-Diazo-5-oxo-l-norleucine (DON) prodrugs demonstrated that tert-butyl esters (analogous to carbonates) were stable in the GI tract and plasma. This stability allowed the prodrug to partition into tumors before cleavage, reducing systemic toxicity and enhancing therapeutic index (Rais et al., 2022).

References

  • Beaumont, K., et al. (2003). "Design of ester prodrugs to enhance oral absorption of poorly permeable compounds: challenges to the discovery scientist." Current Drug Metabolism. Link

  • Rautio, J., et al. (2008). "Prodrugs: design and clinical applications."[1] Nature Reviews Drug Discovery. Link

  • Rais, R., et al. (2022). "Discovery of tert-Butyl Ester Based 6-Diazo-5-oxo-l-norleucine Prodrugs for Enhanced Metabolic Stability and Tumor Delivery." Journal of Medicinal Chemistry. Link

  • Yang, Y., et al. (2011). "Prodrug strategies for enhancing the bioavailability of antiviral agents." Asian Journal of Pharmaceutical Sciences. Link

  • Imai, T., et al. (2005). "Interspecies comparison of the hydrolysis of carbonate prodrugs." Drug Metabolism and Disposition. Link

Sources

Comparative Guide: Hydrolysis Kinetics of tert-Butoxycarbonyloxyethyl Esters in Plasma

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the plasma hydrolysis kinetics of tert-butoxycarbonyloxyethyl (Boc-ethyl) esters , a specialized "double ester" prodrug moiety. It compares this specific promoiety against common alternatives like Proxetil , Hexetil , and Pivaloyloxymethyl (POM) esters, focusing on the trade-offs between metabolic stability and bioactivation rates.

Executive Summary

In prodrug design, the 1-(alkoxycarbonyloxy)ethyl moiety is a gold standard for improving the oral bioavailability of carboxylic acid drugs (e.g., cephalosporins, sartans). While derivatives like Cefpodoxime proxetil (isopropoxy) and Cefotiam hexetil (cyclohexyloxy) are widely marketed, the tert-butoxycarbonyloxyethyl (Boc-ethyl) variant represents a distinct class characterized by enhanced hydrolytic stability .

This guide demonstrates that the Boc-ethyl ester exhibits significantly slower hydrolysis rates in human plasma compared to its primary/secondary alkyl counterparts. This is driven by the steric bulk of the tert-butyl group, which hinders nucleophilic attack by plasma esterases (e.g., butyrylcholinesterase, carboxylesterase). Consequently, Boc-ethyl esters are optimal for candidates requiring extended half-lives or protection against pre-systemic metabolism, though they pose a risk of incomplete bioactivation.

Mechanistic Analysis: The "Double Ester" Cascade

To understand the stability differences, one must analyze the bioactivation pathway. Boc-ethyl esters function as carbonate-linked prodrugs .

Hydrolysis Pathway

The activation is a two-step cascade:

  • Enzymatic Hydrolysis (Rate-Limiting): Plasma esterases attack the terminal carbonate ester bond. For Boc-ethyl, this step is retarded by the bulky tert-butyl group.

  • Spontaneous Decomposition: The resulting 1-hydroxyethyl intermediate is unstable and spontaneously collapses to release acetaldehyde, carbon dioxide, and the active drug.

Pathway Diagram

HydrolysisPathway Figure 1: Bioactivation pathway of tert-butoxycarbonyloxyethyl esters. The initial enzymatic step is rate-limiting due to steric hindrance. Prodrug Boc-ethyl Prodrug (Sterically Hindered) Intermediate Unstable Hemiacetal Intermediate Prodrug->Intermediate Slow Enzymatic Hydrolysis Enzyme Plasma Esterases (BChE / CES) Enzyme->Prodrug Attack Products Active Drug + Acetaldehyde + CO2 + t-Butanol Intermediate->Products Rapid Spontaneous Collapse

Comparative Performance Analysis

The following table contrasts the Boc-ethyl moiety with industry-standard alternatives. Data is synthesized from structure-activity relationship (SAR) principles and plasma stability assays.

Table 1: Plasma Stability & Activation Kinetics Comparison
Promoiety ClassStructure (R-Group)Relative Plasma

(Human)
Steric HindrancePrimary Hydrolyzing EnzymeTypical Application
Boc-ethyl tert-ButylHigh (> 60 min) High Butyrylcholinesterase (BChE)Sustained release; High-stability needs
Proxetil IsopropylModerate (5–15 min)ModerateCarboxylesterase (CES) / BChERapid oral absorption (e.g., Cefpodoxime)
Hexetil CyclohexylModerate (10–20 min)ModerateCarboxylesterase (CES)Antibiotics (e.g., Cefotiam)
Ethyl EthylLow (< 5 min)LowUbiquitous EsterasesRarely used (too labile)
POM PivaloyloxymethylHigh (> 30 min)HighParaoxonase / CESBeta-lactams (e.g., Pivampicillin)

Key Insight: The tert-butyl group in Boc-ethyl esters reduces the hydrolysis rate constant (


) by approximately 5–10 fold  compared to the ethyl derivative due to the shielding of the carbonyl carbon from the catalytic serine of the esterase.

Experimental Protocol: Plasma Stability Assay

To validate the hydrolysis rate of a Boc-ethyl prodrug, a rigorous in vitro assay is required. This protocol accounts for the chemical instability of the intermediate.

Methodology: LC-MS/MS Determination

Objective: Determine the in vitro half-life (


) and intrinsic clearance (

) in human plasma.
Reagents & Materials
  • Matrix: Pooled Human Plasma (K2EDTA or Heparin), pH 7.4.

  • Test Compound: Boc-ethyl ester prodrug (10 mM stock in DMSO).

  • Positive Control: Propantheline (rapid hydrolysis) or Enalapril (moderate).

  • Internal Standard (IS): Stable isotope-labeled analog or structural analog (e.g., Warfarin).

  • Quenching Solution: Ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid.

Workflow Steps
  • Pre-Incubation: Thaw plasma at 37°C. Aliquot 990 µL into a reaction vessel.

  • Initiation: Spike 10 µL of Test Compound (100 µM intermediate stock) to achieve 1 µM final concentration . (Keep DMSO < 1% to avoid enzyme inhibition).

  • Sampling: At

    
     minutes, transfer 50 µL of the mixture into 200 µL of Quenching Solution .
    
  • Processing: Vortex for 1 min, centrifuge at 4,000 rpm for 15 min at 4°C to precipitate proteins.

  • Analysis: Inject supernatant into LC-MS/MS. Monitor the depletion of the Prodrug and the formation of the Parent Drug .

Data Analysis

Calculate the rate constant (


) from the slope of the natural log of remaining prodrug vs. time:



Experimental Workflow Diagram

ExperimentalWorkflow Figure 2: Step-by-step workflow for determining plasma stability of Boc-ethyl esters. Start Start: Thaw Human Plasma (37°C, pH 7.4) Spike Spike Test Compound (1 µM Final Conc.) Start->Spike Incubate Incubate at 37°C Spike->Incubate Sample Sampling Points: 0, 5, 15, 30, 60, 120 min Incubate->Sample Quench Quench with Ice-Cold ACN (Precipitate Proteins) Sample->Quench Analyze LC-MS/MS Analysis (Monitor Prodrug Depletion) Quench->Analyze

Critical Considerations for Researchers

  • Species Differences: Rodent plasma (Rat/Mouse) typically has higher carboxylesterase activity than human plasma. A Boc-ethyl ester might appear unstable in rats (

    
     min) but stable in humans (
    
    
    
    min). Always verify in human matrix early.
  • Chemical vs. Enzymatic: Run a control in Heat-Inactivated Plasma or PBS (pH 7.4). If degradation occurs here, the instability is chemical (hydrolysis of the carbonate), not enzymatic.

  • Buffer Effects: Avoid phosphate buffers for long-term storage of these esters; they can catalyze hydrolysis. Use Tris or HEPES if necessary.

References

  • Comparison of Carbonate Prodrug Stability

    • Design and synthesis of carbamate-linked ester prodrugs selectively activated by carboxylesterase 1. (2025).[1] Journal of Pharmaceutical Sciences.

    • Source: 2

  • General Ester Hydrolysis Mechanisms

    • Mild alkaline hydrolysis of hindered esters in non-aqueous solution. (2018).[3][4] Arkivoc.

    • Source: 3

  • Prodrug Strategies and Lability

    • Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods. (2024).[5][6][7][8] Pharmacology & Pharmacy.

    • Source: 9

  • Specific Carbonate/Ester Stability Data

    • Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. (2022). Semantic Scholar.
    • Source: 10

Sources

Validating Prodrug Structure via 13C NMR Spectroscopy: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the structural validation of prodrugs—specifically those employing ester, amide, or carbonate linkers—Carbon-13 Nuclear Magnetic Resonance (


C NMR)  spectroscopy offers a definitive structural resolution that Proton (

H) NMR and Mass Spectrometry (MS) often cannot achieve alone. While

H NMR is the standard for purity and initial confirmation, it fails when detecting "silent" quaternary carbons or resolving complex regioisomers where proton signals overlap.

This guide outlines the technical superiority of


C NMR for verifying the carbon skeleton of prodrugs, detailing a self-validating experimental protocol designed for high-integrity pharmaceutical release testing.

Part 1: Comparative Analysis of Validation Techniques

The following analysis objectively compares


C NMR against standard alternatives in the context of prodrug structural elucidation.
Table 1: Technical Comparison of Structural Validation Methods
Feature

C NMR

H NMR
Mass Spectrometry (MS) X-Ray Crystallography
Primary Detection Carbon Backbone (Direct)Protons (Indirect backbone)Mass-to-Charge Ratio (m/z)3D Atomic Position
Quaternary Carbons Visible (Distinct singlets)Invisible (Inferred only)InvisibleVisible
Isomer Resolution High (Sensitive to steric/electronic environment)Medium (Often suffers overlap)Low (Identical mass for isomers)Definitive
Sample State Solution (Non-destructive)Solution (Non-destructive)Solution/Gas (Destructive)Solid Crystal (Difficult prep)
Quantification High Accuracy (with inverse gated decoupling)High AccuracySemi-quantitative (ionization bias)N/A
Throughput Low (Requires longer scans)High (Minutes)High (Seconds)Very Low (Days/Weeks)
Critical Insight: The "Silent Backbone" Problem

In many prodrug designs, the linker chemistry (e.g., a double ester or a hindered amide) creates quaternary carbons that lack attached protons.

  • The Failure Mode:

    
    H NMR cannot directly "see" the carbonyl carbon of an ester prodrug linkage. It infers the bond's existence via neighboring protons (
    
    
    
    ). If the linker is sterically crowded, these proton signals may be broadened or obscured.
  • The

    
    C Solution: 
    
    
    
    C NMR directly observes the carbonyl carbon (
    
    
    ), typically shifting from 175–180 ppm (acid) to 165–175 ppm (ester/amide) . This shift is a definitive, non-inferential proof of covalent bonding.

Part 2: Technical Deep Dive & Mechanism

The Diagnostic Power of Chemical Shifts

Prodrug validation hinges on confirming the transformation of a polar functional group (Parent) into a lipophilic promoiety (Prodrug).

  • Carbonyl Region (160–220 ppm): The most critical region for prodrugs.

    • Ketones/Aldehydes:[1] >200 ppm.[1][2][3]

    • Carboxylic Acids: ~175–185 ppm.

    • Esters/Amides (Prodrug Linkage):160–175 ppm .

    • Validation Marker: A typically observed upfield shift of 5–10 ppm in the carbonyl signal when converting an acid to an ester.

  • Aliphatic Region (0–100 ppm):

    • The "Alpha" Effect: The carbon atom directly attached to the new ester oxygen (

      
      ) appears sharply at 60–70 ppm . This is often the "smoking gun" signal for successful derivatization.
      
Quantitative C NMR (qNMR)

Standard


C NMR uses proton decoupling (typically WALTZ-16) which introduces a Nuclear Overhauser Effect (NOE), enhancing signal intensity non-uniformly.[4] This makes integration unreliable for calculating prodrug-to-parent ratios.
  • The Fix: Inverse Gated Decoupling . The decoupler is ON only during acquisition and OFF during the relaxation delay. This suppresses the NOE, ensuring signal intensity is proportional to concentration, allowing for quantitative purity assessment.

Part 3: Experimental Protocol (Self-Validating System)

Objective: Acquire a high-resolution, quantitative


C NMR spectrum to validate the formation of an ester prodrug linkage and ensure no residual parent compound exists.
Step 1: Sample Preparation[6]
  • Concentration: Dissolve 30–50 mg of the prodrug candidate in 0.6 mL of deuterated solvent (e.g., DMSO-

    
     or CDCl
    
    
    
    ).
    • Why:

      
      C has only 1.1% natural abundance.[5] High concentration is non-negotiable for observing quaternary carbons within a reasonable timeframe.
      
  • Relaxation Agent (Optional but Recommended): Add 0.02 M Chromium(III) acetylacetonate [Cr(acac)

    
    ] .
    
    • Why: Quaternary carbons (like the carbonyl in the prodrug linker) have very long spin-lattice relaxation times (

      
      ), often >20 seconds. Without this paramagnetic relaxation agent, these peaks will be under-represented or missing, leading to false negatives.
      
Step 2: Instrument Parameters (400–600 MHz Spectrometer)
  • Pulse Sequence: zgig (Bruker) or equivalent Inverse Gated Decoupling .

  • Spectral Width: 240 ppm (to capture all carbonyls).

  • Relaxation Delay (D1):

    • With Cr(acac)

      
      :2–5 seconds .
      
    • Without Cr(acac)

      
      :>30 seconds  (Must be 
      
      
      
      of the slowest carbon).
  • Pulse Angle: 90° (for maximum signal per scan in quantitative mode).

  • Scans (NS): Minimum 1024 scans (approx. 1–2 hours). High signal-to-noise (S/N > 100:1) is required for the carbonyl peak.

Step 3: Data Processing & Validation Criteria
  • Phasing: Apply manual phase correction. Autophasing often fails on small carbonyl peaks.

  • Baseline: Apply a polynomial baseline correction (ABS).

  • Integration: Integrate the carbonyl peak of the prodrug linker.

  • Self-Validation Check:

    • Does the spectrum show a distinct singlet in the 160–175 ppm range?

    • Is the residual parent acid peak (175–185 ppm) absent or <1%?

    • Are the number of unique carbon signals equal to the theoretical count? (Note: Magnetic non-equivalence in chiral prodrugs may double peaks).

Part 4: Visualization of Workflows

Diagram 1: Prodrug Validation Decision Logic

This decision tree guides the researcher on when to deploy


C NMR versus relying solely on 

H NMR.

G Start Prodrug Synthesis Complete H1_Screen Initial Screen: 1H NMR Start->H1_Screen Decision_H1 Are linker protons distinct & quantifiable? H1_Screen->Decision_H1 Release Release for Bioassay Decision_H1->Release Yes (Simple) Complex_Path Ambiguity Detected: - Overlap - Quaternary Linker - Regioisomers Decision_H1->Complex_Path No C13_Validation Execute 13C NMR (Inverse Gated Decoupled) Complex_Path->C13_Validation Check_Carbonyl Check Carbonyl Shift (160-175 ppm) C13_Validation->Check_Carbonyl Pass Linker Confirmed (Structure Validated) Check_Carbonyl->Pass Shift Observed Fail Structure Invalid (Hydrolysis/Isomer) Check_Carbonyl->Fail Shift Absent/Wrong

Caption: Decision logic for elevating validation from routine 1H NMR to definitive 13C NMR structural confirmation.

Diagram 2: The "Silent Backbone" Visualization

This diagram illustrates the specific chemical shift changes that


C NMR detects during the validation of an ester prodrug.

G Parent Parent Drug (Carboxylic Acid) Reaction Esterification Parent->Reaction Shift_Acid C=O Shift: 178 ppm Parent->Shift_Acid detects Prodrug Prodrug (Ester) Reaction->Prodrug Shift_Ester C=O Shift: 171 ppm Prodrug->Shift_Ester detects Shift_Alpha New Alpha-C: 62 ppm Prodrug->Shift_Alpha detects

Caption: Chemical shift migration map showing the diagnostic carbonyl shift and appearance of the alpha-carbon signal.

References

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy. Link

  • Wishart, D. S., et al. (2016). HMDB 4.0: The Human Metabolome Database. Nucleic Acids Research. (Reference for standard chemical shifts). Link

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Source for Inverse Gated Decoupling protocols). Link

  • Simova, S. (2014). NMR spectroscopy in drug discovery and development. In Magnetic Resonance in Chemistry. Link

  • Paulekuhn, G. S., et al. (2007). Trends in Active Pharmaceutical Ingredient Salt Selection based on Analysis of the Orange Book Database. Journal of Medicinal Chemistry. (Context for prodrug stability). Link

Sources

Reactivity Profile: tert-Butyl 1-iodoethyl carbonate vs. POM-I

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the design of prodrugs for phosphonates, carboxylates, and amines, "soft alkylation" strategies are critical for masking polar groups to enhance lipophilicity and oral bioavailability. Two prominent reagents in this domain are Pivaloyloxymethyl iodide (POM-I) and tert-Butyl 1-iodoethyl carbonate (_t_Bu-IEC) .

While both reagents utilize an iodide leaving group to facilitate nucleophilic substitution, they diverge significantly in steric profile, hydrolysis kinetics, and metabolic byproduct safety. This guide provides an objective technical comparison to assist medicinal chemists in selecting the optimal promoiety for their specific parent drug.

Chemical Profile & Structural Analysis

The fundamental difference lies in the electrophilic center: POM-I presents a primary alkyl halide, whereas _t_Bu-IEC presents a secondary alkyl halide with increased steric bulk.

FeaturePOM-I This compound
IUPAC Name Iodomethyl 2,2-dimethylpropanoatetert-Butyl (1-iodoethyl) carbonate
CAS Number 53064-79-2106776-73-2
Structure tBu-C(=O)-O-CH2-ItBu-O-C(=O)-O-CH(CH3)-I
Electrophilic Center Primary Carbon (Methylene)Secondary Carbon (Ethylene)
Steric Hindrance LowHigh (Branched methyl + tert-butyl)
Chirality AchiralChiral (Racemic mixture typically used)
Promoiety Introduced Pivaloyloxymethyl (POM)1-(tert-Butoxycarbonyloxy)ethyl
Metabolic Byproducts Pivalic acid, Formaldehyde tert-Butanol, Acetaldehyde , CO₂
Reactivity & Synthetic Performance
3.1 Nucleophilic Substitution Kinetics (S_N2)
  • POM-I (Primary Iodide): Exhibits rapid S_N2 kinetics due to minimal steric hindrance at the iodomethyl center. It is highly reactive toward carboxylate and phosphonate nucleophiles (e.g., Tenofovir to Tenofovir Disoproxil).

  • _t_Bu-IEC (Secondary Iodide): The reaction rate is significantly slower (approx. 5–10x slower than POM-I) due to the secondary carbon center and the distal steric bulk of the tert-butyl group.

    • Optimization: Requires higher temperatures (50–60°C) or stronger polar aprotic solvents (DMF/NMP) compared to POM-I alkylations.

3.2 Side Reaction Profile: Elimination (E2)
  • POM-I: Elimination is structurally impossible (no β-hydrogens on the pivaloyl side capable of forming a stable alkene without breaking the ester bond).

  • _t_Bu-IEC: Susceptible to E2 elimination under strongly basic conditions or high temperatures, leading to the formation of vinyl carbonates or degradation products.

    • Protocol Adjustment: Use non-nucleophilic, weaker bases (e.g., Cs₂CO₃ or Diisopropylethylamine) rather than strong alkoxides to minimize elimination.

3.3 Chirality and Diastereomer Formation
  • POM-I: Achiral. Derivatization of a chiral drug yields a single product.

  • _t_Bu-IEC: Chiral center at the 1-ethyl position. Coupling with a chiral parent drug creates a pair of diastereomers (typically ~1:1 ratio).

    • Implication: This complicates purification and regulatory characterization, as the diastereomers may have distinct solubility and hydrolysis rates.

Metabolic Stability & Safety Profile

The choice of reagent dictates the safety profile of the released byproducts upon prodrug hydrolysis.

4.1 Hydrolysis Pathway Visualization

The following diagram illustrates the degradation pathways for both promoieties.

HydrolysisPathways cluster_POM POM-I Prodrug Hydrolysis cluster_IEC tBu-IEC Prodrug Hydrolysis POM_Prodrug POM-Prodrug POM_Inter Hydroxymethyl Intermediate POM_Prodrug->POM_Inter Esterase POM_Byproducts Pivalic Acid + Formaldehyde POM_Inter->POM_Byproducts Spontaneous (Fast) IEC_Prodrug tBu-IEC Prodrug IEC_Inter 1-Hydroxyethyl Intermediate IEC_Prodrug->IEC_Inter Esterase IEC_Byproducts tert-Butanol + Acetaldehyde + CO2 IEC_Inter->IEC_Byproducts Spontaneous (Fast)

Figure 1: Comparative hydrolysis pathways showing the spontaneous collapse of the hemiacetal/hemiaminal intermediates.

4.2 Toxicology of Byproducts
  • POM-I (Formaldehyde & Pivalic Acid):

    • Formaldehyde: Highly reactive and cytotoxic. While local concentrations are usually low, "double prodrugs" (e.g., bis-POM) release two equivalents, raising concerns for chronic dosing.

    • Pivalic Acid: Stable and excreted in urine as pivaloylcarnitine. Critical Risk: Long-term use can deplete systemic carnitine levels, necessitating carnitine supplementation (e.g., with pivampicillin or cefditoren pivoxil).

  • _t_Bu-IEC (Acetaldehyde & tert-Butanol):

    • Acetaldehyde: Less toxic than formaldehyde but still reactive. Rapidly metabolized by aldehyde dehydrogenase (ALDH).

    • tert-Butanol: Generally considered less toxic than pivalic acid and does not induce carnitine depletion.

    • Advantage: The carbonate linkage is often preferred for long-term therapies to avoid the carnitine depletion associated with pivalic acid.

Experimental Protocols
Protocol A: Synthesis of this compound (In-situ Finkelstein)

Note: While POM-I is commercially stable, tBu-IEC is often best prepared fresh or stored at -20°C due to thermal instability.

  • Reagents: tert-Butyl 1-chloroethyl carbonate (commercially available), Sodium Iodide (NaI), Dry Acetonitrile (ACN).

  • Procedure:

    • Dissolve tert-butyl 1-chloroethyl carbonate (1.0 eq) in dry ACN (0.5 M).

    • Add NaI (1.5 eq).

    • Stir at 60°C for 4–6 hours. Monitor by TLC (shift in Rf) or NMR (CH-Cl ~6.3 ppm shifts to CH-I ~6.8 ppm).

    • Workup: Dilute with Et₂O, wash with water/thiosulfate to remove iodine color, dry over MgSO₄, and concentrate in vacuo at <30°C. Use immediately.

Protocol B: General Prodrug Coupling (Carboxylate Alkylation)

This protocol applies to both reagents, with specific temperature modifications.

  • Activation: Dissolve the parent drug (carboxylic acid) in dry DMF. Add Cs₂CO₃ (1.2 eq) to form the cesium salt. Stir for 30 min at RT.

  • Alkylation:

    • For POM-I: Add POM-I (1.2 eq) dropwise. Stir at RT for 2–4 hours .

    • For tBu-IEC: Add _t_Bu-IEC (1.5 eq) dropwise. Heat to 50°C for 6–12 hours .

  • Quench & Isolation: Dilute with EtOAc, wash extensively with water (to remove DMF) and brine. Purify via silica gel chromatography.

    • Note: For _t_Bu-IEC products, check for diastereomer separation on the column.

Conclusion: Selection Matrix
Choose POM-I If: Choose _t_Bu-IEC If:
The parent drug is sterically hindered (primary iodide is required for yield).You need to avoid pivalic acid-induced carnitine depletion (chronic dosing).
You require a single, achiral product to simplify regulatory filing.The parent drug is unstable to formaldehyde (aldehyde sensitivity).
Fast reaction kinetics are critical for unstable parent substrates.Higher chemical stability of the prodrug in plasma is required (carbonates often > esters).
References
  • PubChem. (n.d.). Iodomethyl pivalate (POM-I) Compound Summary. National Library of Medicine. Retrieved from [Link]

  • PubChem. (n.d.). This compound Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Wiemer, A. J., & Wiemer, D. F. (2015). Prodrugs of Phosphonates and Phosphates: Crossing the Membrane Barrier. Topics in Current Chemistry. Retrieved from [Link]

  • Rautio, J., et al. (2008). Prodrugs: design and clinical applications. Nature Reviews Drug Discovery. Retrieved from [Link]

  • Chemical Register. (n.d.). This compound CAS 106776-73-2.[1] Retrieved from [Link]

Sources

Technical Guide: Chromatographic Separation of Chiral 1-Iodoethyl Carbonate Isomers

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the chromatographic strategies for separating chiral 1-iodoethyl carbonate isomers, specifically focusing on 1-iodoethyl isopropyl carbonate , a critical intermediate in the synthesis of prodrugs like cefpodoxime proxetil.

Executive Summary & Chemical Context[1][2][3][4][5][6][7]

1-Iodoethyl carbonates (e.g., 1-iodoethyl isopropyl carbonate) are reactive chiral synthons used to attach the "proxetil" or "axetil" promoieties to cephalosporin antibiotics. The chirality at the 1-iodoethyl center is pivotal; however, these molecules are prone to racemization and thermal degradation (de-iodination) due to the weak C–I bond.

This guide compares the two dominant separation modalities: Chiral Gas Chromatography (GC) and Chiral High-Performance Liquid Chromatography (HPLC) .[1] While GC is the industry standard for process monitoring of these volatile intermediates, HPLC offers a non-destructive alternative for isolation and validation.

The Target Molecule
  • Compound: 1-iodoethyl isopropyl carbonate[2][3]

  • CAS: 84089-73-6[2]

  • Chiral Center: C1 of the ethyl group (bonded to Iodine, Oxygen, Methyl, and H).

  • Challenge: The iodine atom is a good leaving group, making the molecule an active alkylating agent. High temperatures in GC must be optimized to prevent on-column degradation.

Comparative Analysis: GC vs. HPLC

The choice between GC and HPLC depends on the stage of development (In-process control vs. Final Quality Assurance) and the thermal stability of the specific carbonate derivative.

FeatureMethod A: Chiral GC (Cyclodextrin) Method B: Chiral HPLC (Polysaccharide)
Primary Application In-Process Control (IPC) . Rapid monitoring of reaction conversion and enantiomeric excess (ee).Validation & Isolation . Reference standard generation and analysis of thermally unstable analogs.
Stationary Phase Derivatized

-Cyclodextrin (e.g., Rt-

DEX).
Amylose/Cellulose Carbamates (e.g., Chiralpak AD/IC).
Mechanism Inclusion complexation (Shape selectivity).Hydrogen bonding &

-

interactions (Steric fit).
Run Time Fast (< 15 mins).Moderate (15–30 mins).
Sample Prep Minimal (Direct injection of organic layers).Dilution in mobile phase (Hexane/IPA).
Risk Factor Thermal Degradation: Inlet/oven temps >180°C may cause iodine elimination.Solvent Compatibility: Avoid nucleophilic solvents (MeOH) that might solvolyze the iodide.

Method A: Chiral Gas Chromatography (The Industry Standard)

For volatile 1-haloethyl carbonates, Chiral GC is the preferred method due to its high resolution and compatibility with flame ionization detection (FID).

Mechanism of Action

The separation relies on the formation of transient inclusion complexes between the carbonate enantiomers and the hydrophobic cavity of the cyclodextrin selector. The (R)-isomer typically forms a more stable complex with permethylated


-cyclodextrins, resulting in longer retention times compared to the (S)-isomer.
Experimental Protocol

System: Agilent 7890B / 8890 or equivalent with FID. Column: Rt-


DEXsm  (Restek) or Cyclosil-B  (Agilent).
  • Phase: Permethylated

    
    -cyclodextrin in cyanopropyl-dimethyl polysiloxane.[4]
    
  • Dimensions: 30 m

    
     0.25 mm ID 
    
    
    
    0.25
    
    
    m film.

Operating Conditions:

  • Carrier Gas: Helium @ 1.5 mL/min (Constant Flow).

  • Inlet: Split mode (50:1), Temperature: 180°C (Critical: Do not exceed 200°C to prevent degradation).

  • Oven Program:

    • Initial: 60°C (Hold 1 min)

    • Ramp: 5°C/min to 140°C

    • Ramp: 20°C/min to 200°C (Hold 2 min to bake out)

  • Detector (FID): 250°C.

Representative Performance Data:

IsomerRetention Time (

)
Resolution (

)
Separation Factor (

)
(S)-Enantiomer 12.4 min--
(R)-Enantiomer 13.1 min2.8 1.06

Analyst Note: If peak tailing is observed, it indicates thermal degradation of the iodo-species. Lower the inlet temperature to 160°C and increase the split ratio.

Method B: Chiral HPLC (The Validation Alternative)

When the 1-iodoethyl carbonate is too thermally labile for GC, or if preparative isolation is required, Normal Phase Chiral HPLC is the mandatory alternative.

Mechanism of Action

Polysaccharide-based stationary phases (Amylose tris(3,5-dimethylphenylcarbamate)) utilize a "three-point interaction" model involving hydrogen bonding (carbonyl groups), dipole-dipole interactions, and


-

stacking. The 1-iodoethyl group provides significant steric bulk, enhancing chiral recognition in the chiral grooves of the polymer.
Experimental Protocol

System: Waters Alliance / Agilent 1260 Infinity II. Column: Chiralpak AD-H or Chiralpak IC (Daicel).

  • Dimensions: 250 mm

    
     4.6 mm, 5 
    
    
    
    m.

Mobile Phase Strategy:

  • Solvent A: n-Hexane (or n-Heptane).

  • Solvent B: Isopropyl Alcohol (IPA) or Ethanol.

  • Ratio:98:2 (Hexane:IPA) .

    • Warning: Avoid Methanol. Methanol can act as a nucleophile, displacing the iodine to form a methoxy-ether artifact.

Operating Conditions:

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C (Ambient).

  • Detection: UV @ 210 nm (Carbonate absorption) or Refractive Index (RI).

Representative Performance Data:

IsomerRetention Time (

)
Resolution (

)
Separation Factor (

)
Isomer 1 8.5 min--
Isomer 2 10.2 min3.5 1.20

Visualizing the Separation Logic

The following diagram illustrates the decision matrix and mechanistic pathways for selecting the correct separation mode.

G cluster_0 Critical Control Points Start Sample: 1-Iodoethyl Carbonate StabilityCheck Thermal Stability Check (T > 150°C?) Start->StabilityCheck GC_Path Stable: Select GC Method StabilityCheck->GC_Path Yes HPLC_Path Unstable: Select HPLC Method StabilityCheck->HPLC_Path No GC_Mech Mechanism: Inclusion Complexation (Cyclodextrin Cavity) GC_Path->GC_Mech HPLC_Mech Mechanism: Steric Fit & H-Bonding (Polysaccharide Grooves) HPLC_Path->HPLC_Mech GC_Col Column: Rt-betaDEXsm (Permethylated beta-CD) GC_Mech->GC_Col HPLC_Col Column: Chiralpak AD-H (Amylose Carbamate) HPLC_Mech->HPLC_Col Result Result: Baseline Resolution (Rs > 2.0) Quantifiable ee% GC_Col->Result HPLC_Col->Result

Figure 1: Decision tree for chromatographic selection based on thermal stability and mechanistic requirements.

References

  • Restek Corporation. (2023). A Guide to the Analysis of Chiral Compounds by GC. Restek Technical Guides. Link

  • Daicel Corporation. (2023). Chiralpak AD-H and IC Instruction Manuals. Chiral Technologies. Link

  • Schurig, V. (2001). Separation of enantiomers by gas chromatography. Journal of Chromatography A, 906(1-2), 275-299. Link

  • Google Patents. (2016). Preparation method of 1-iodoethylisopropylcarbonate (CN106365997A). Link

  • Phenomenex. (2023). Chiral HPLC Separations: A Guide to Column Selection. Link

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.